molecular formula C8H18O B3029155 3-Methyl-3-heptanol CAS No. 5582-82-1

3-Methyl-3-heptanol

Cat. No.: B3029155
CAS No.: 5582-82-1
M. Wt: 130.23 g/mol
InChI Key: PQOSNJHBSNZITJ-UHFFFAOYSA-N
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Description

3-methyl-3-heptanol is a tertiary alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylheptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOSNJHBSNZITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871136
Record name 3-Methyl-3-heptanol
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Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-06-1, 5582-82-1
Record name 3-Methyl-3-heptanol
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Record name 3-Heptanol, 3-methyl-
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Record name 3-METHYL-3-HEPTANOL
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Record name 3-Methyl-3-heptanol
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Record name 3-methylheptan-3-ol
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Foundational & Exploratory

3-Methyl-3-heptanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-3-heptanol (B1630388)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tertiary alcohol with the chemical formula C8H18O.[1][2][3] It is recognized by its characteristic mild, fruity odor and exists as a colorless liquid at room temperature.[4][5] This compound and its isomers are of interest in various fields, including fragrance, flavor, and as intermediates in organic synthesis.[4][5] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and visual representations of key processes and properties.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

Identifiers and Molecular Characteristics
PropertyValueReference
IUPAC Name 3-methylheptan-3-ol[4][6]
CAS Number 5582-82-1[1][2][3]
Molecular Formula C8H18O[1][2][3][4]
Molecular Weight 130.23 g/mol [2][4]
Canonical SMILES CCCCC(C)(CC)O[6]
InChI Key PQOSNJHBSNZITJ-UHFFFAOYSA-N[1][6]
Synonyms Butylethylmethylcarbinol, 2-Ethyl-2-hexanol[1][7]
Physical Properties
PropertyValueReference
Appearance Colorless clear liquid[4][5][8]
Density 0.821 - 0.83 g/cm³[3][4][9][10]
Boiling Point 161 to 165.5 °C @ 760 mmHg[3][8][9]
64 °C @ 15.8-20.1 mmHg[10][11]
Melting Point -83 to -56 °C[4][9]
Flash Point 58 to 60.6 °C[3][8]
Vapor Pressure 0.624 mmHg @ 25 °C (estimated)[3][8]
Refractive Index 1.426 - 1.429[3][9][10]
pKa 15.38 ± 0.29 (Predicted)[5][10]
Solubility
SolventSolubilityReference
Water 2390 mg/L @ 25 °C (Slightly soluble)[8][12]
Organic Solvents Soluble in alcohol, ethanol, and ether[5][8]

The hydroxyl group in this compound allows for hydrogen bonding, which contributes to its limited solubility in water.[4] However, the relatively long hydrocarbon chain imparts significant hydrophobic character, making it more soluble in organic solvents.[4]

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of this compound.

TechniqueDescription
Mass Spectrometry (MS) The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with prominent peaks typically observed at m/z values of 73, 55, and 43.[6]
Infrared (IR) Spectroscopy IR spectra are available and show characteristic absorptions for a tertiary alcohol, including a broad O-H stretching band.[1][6][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Both ¹H NMR and ¹³C NMR spectral data are available for this compound, providing detailed information about its molecular structure.[6][14]
Gas Chromatography (GC) The Kovats Retention Index for this compound on a standard non-polar column is reported as 1019.[6][15]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This protocol is adapted from the synthesis of a related isomer, 4-methyl-3-heptanol.[16]

Reaction: Butylmagnesium bromide reacts with 2-butanone (B6335102) (methyl ethyl ketone).

Materials:

Procedure:

  • Grignard Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add magnesium turnings and anhydrous diethyl ether.

  • Slowly add a solution of 1-bromobutane in anhydrous diethyl ether through the dropping funnel to initiate the formation of the Grignard reagent (butylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

  • Once the magnesium has completely reacted, cool the flask in an ice bath.

  • Reaction with Ketone: Slowly add a solution of 2-butanone in anhydrous diethyl ether to the cooled Grignard reagent. Maintain stirring and cooling throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

  • Workup: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

  • Transfer the mixture to a separatory funnel. Separate the organic layer (ether) from the aqueous layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine all organic extracts and wash them with a saturated sodium chloride solution (brine).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Remove the diethyl ether solvent using a rotary evaporator.

  • Purify the crude this compound product by fractional distillation under reduced pressure.

G Synthesis Workflow for this compound cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ketone cluster_2 Workup and Purification A Mg turnings + Anhydrous Ether C Butylmagnesium Bromide (Grignard Reagent) A->C Reaction B 1-Bromobutane B->C E Magnesium Alkoxide Intermediate C->E D 2-Butanone (MEK) D->E F Quench with NH4Cl (aq) E->F G Liquid-Liquid Extraction F->G H Drying with MgSO4 G->H I Solvent Removal H->I J Fractional Distillation I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound in a mixture.

Instrumentation:

  • Gas Chromatograph (GC) with a capillary column (e.g., a non-polar methyl silicone phase).[15]

  • Mass Spectrometer (MS) detector.

Procedure:

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port, which is heated to vaporize the sample.

  • Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the GC column. Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time under the given conditions.

  • Ionization and Detection: As the separated compounds exit the GC column, they enter the MS detector. They are ionized (typically by electron ionization), fragmented, and then separated by their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound. This spectrum is compared to a library of known spectra (like the NIST library) to confirm the identity of this compound.[6] The peak area in the chromatogram can be used for quantification.

G GC-MS Analysis Workflow Sample Diluted Sample Injector Heated Injector (Vaporization) Sample->Injector GC_Column GC Column (Separation by Boiling Point) Injector->GC_Column MS_Source MS Ion Source (Ionization & Fragmentation) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Separation by m/z) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Chromatogram & Mass Spectrum) Detector->Data_System

Caption: General workflow for GC-MS analysis.

Reactivity and Stability

As a tertiary alcohol, this compound exhibits reactivity characteristic of this functional group.

  • Oxidation: Tertiary alcohols are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions can cause cleavage of carbon-carbon bonds.

  • Dehydration: It can undergo acid-catalyzed dehydration to form alkenes. The major product would likely be 3-methyl-3-heptene, following Zaitsev's rule.

  • Substitution: The hydroxyl group can be protonated by a strong acid, forming a good leaving group (water). This allows for SN1 substitution reactions with nucleophiles.

  • Esterification: While possible, esterification with carboxylic acids is sterically hindered for tertiary alcohols.

The compound is stable under standard ambient temperatures and storage conditions.[5] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[5][6]

G Key Chemical Reactions of this compound substance This compound dehydration Dehydration (Acid Catalyst, Heat) substance->dehydration substitution SN1 Substitution (Strong Acid, Nucleophile) substance->substitution oxidation Oxidation substance->oxidation alkene Alkene Products (e.g., 3-methyl-3-heptene) dehydration->alkene halide Alkyl Halide substitution->halide no_reaction No Reaction (Mild Conditions) oxidation->no_reaction

Caption: Reactivity of this compound.

Safety and Handling

This compound is classified as a flammable liquid.[5][6] It is reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[5][6] Standard safety precautions should be followed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[5] Work should be conducted in a well-ventilated area or a fume hood.[5] Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[5]

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and stereochemistry of 3-Methyl-3-heptanol (B1630388). It includes detailed information on its synthesis, the separation of its enantiomers, and a comparison of their physical and spectroscopic properties, presented in a format tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is a tertiary alcohol with the chemical formula C₈H₁₈O.[1] Its structure consists of a heptane (B126788) backbone with a methyl group and a hydroxyl group both attached to the third carbon atom.[2] This substitution pattern results in a chiral center at the C3 position, leading to the existence of two stereoisomers: (R)-3-Methyl-3-heptanol and (S)-3-Methyl-3-heptanol.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methylheptan-3-ol.[1] It is also known by synonyms such as 2-Ethyl-2-hexanol.[3] The racemic mixture is a colorless liquid at room temperature with a mild, alcohol-like odor.[2][3] It is more soluble in organic solvents than in water due to its relatively long carbon chain.[2]

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
CAS Number 5582-82-1[1][3]
Appearance Colorless clear liquid[3]
Boiling Point 162.00 to 164.00 °C @ 760.00 mm Hg[3]
Melting Point -83 °C[4]
Density 0.8210 g/cm³
Flash Point 141.00 °F (60.60 °C) (est.)[3]
Vapor Pressure 0.624000 mmHg @ 25.00 °C (est.)[3]
logP (o/w) 2.5 (Computed)[1]
Refractive Index 1.429[5]

Stereochemistry

The presence of a chiral center at the third carbon atom means that this compound exists as a pair of enantiomers, (R)- and (S)-3-Methyl-3-heptanol. Enantiomers are non-superimposable mirror images of each other and exhibit identical physical and chemical properties in an achiral environment. However, they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules, which is of critical importance in biological systems and drug development.

The direction and magnitude of optical rotation are key properties for distinguishing between enantiomers. A molecule that rotates plane-polarized light to the right (clockwise) is termed dextrorotatory (+), while one that rotates it to the left (counter-clockwise) is levorotatory (-). The specific rotation [α] is a standardized measure of this property. While the specific rotation values for the individual enantiomers of this compound are not explicitly found in the searched literature, it is a fundamental principle that the (R) and (S) enantiomers will have equal and opposite specific rotations.

This compound Enantiomers cluster_R (R)-3-Methyl-3-heptanol cluster_S (S)-3-Methyl-3-heptanol R_structure      OH      | CH3-CH2-C-CH2-CH2-CH2-CH3      |     CH3 mirror S_structure      OH      | CH3-CH2-C-CH2-CH2-CH2-CH3      |     CH3

Figure 1. Chemical structures of the (R) and (S) enantiomers of this compound.

Experimental Protocols

Synthesis of Racemic this compound via Grignard Reaction

The most common method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[6][7] This involves the reaction of a ketone with a Grignard reagent. For the synthesis of this compound, two primary retrosynthetic routes are possible, both culminating in the formation of the desired tertiary alcohol.

Grignard Synthesis of this compound Retrosynthetic Analysis and Synthesis Pathways cluster_synthesis Synthesis cluster_route1 Route 1 cluster_route2 Route 2 R1_ketone 3-Heptanone R1_product This compound R1_ketone->R1_product 1. Grignard Addition R1_grignard Methylmagnesium bromide (CH3MgBr) R2_ketone 2-Pentanone R2_product This compound R2_ketone->R2_product 1. Grignard Addition R2_grignard Propylmagnesium bromide

Figure 2. Grignard synthesis pathways for this compound.

Detailed Protocol (General Procedure):

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of the appropriate alkyl halide (e.g., methyl bromide for Route 1 or propyl bromide for Route 2) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating and then proceeds exothermically. The mixture is refluxed until most of the magnesium has reacted.

  • Reaction with Ketone: The Grignard reagent is cooled in an ice bath, and a solution of the corresponding ketone (3-heptanone for Route 1 or 2-pentanone for Route 2) in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

  • Work-up: The reaction mixture is then quenched by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. This hydrolyzes the magnesium alkoxide intermediate to the tertiary alcohol.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

Chiral Separation of Enantiomers

The separation of the (R) and (S) enantiomers of this compound can be achieved through chiral chromatography or enzymatic kinetic resolution.

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[8] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

General Experimental Protocol:

  • Column Selection: A suitable chiral column must be selected. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including alcohols.[8]

  • Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is used to elute the sample. The ratio of the solvents is optimized to achieve the best separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Procedure: The racemic mixture of this compound is dissolved in the mobile phase and injected onto the chiral column. The enantiomers are separated as they pass through the column, and their elution is monitored by the detector. The separated enantiomers can then be collected.

Chiral_HPLC_Workflow General Workflow for Chiral HPLC Separation cluster_workflow Racemic_Mixture Racemic this compound Injection Injection into HPLC Racemic_Mixture->Injection Chiral_Column Separation on Chiral Stationary Phase Injection->Chiral_Column Detection Detection (e.g., UV) Chiral_Column->Detection Collection Collection of Separated (R) and (S) Enantiomers Detection->Collection

Figure 3. Workflow for chiral HPLC separation.

3.2.2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a technique that utilizes the stereoselectivity of enzymes to separate enantiomers.[9][10] In this method, an enzyme catalyzes a reaction (e.g., acylation) of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the product of the reacted enantiomer.

General Experimental Protocol:

  • Enzyme Selection: A suitable lipase (B570770), such as Candida antarctica lipase B (CALB), is often used for the kinetic resolution of alcohols.[11]

  • Acyl Donor: An acyl donor, such as vinyl acetate (B1210297) or an acid anhydride, is used to acylate the alcohol.

  • Solvent: The reaction is typically carried out in an organic solvent, such as hexane or toluene.

  • Procedure: The racemic this compound, the enzyme, and the acyl donor are mixed in the solvent and stirred at a controlled temperature. The reaction is monitored over time (e.g., by GC or TLC) and is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester product.

  • Separation: After the reaction, the enzyme is removed by filtration. The unreacted alcohol enantiomer and the esterified enantiomer are then separated by standard chromatographic techniques (e.g., column chromatography). The ester can be subsequently hydrolyzed to obtain the other enantiomer of the alcohol.

Spectroscopic Data

While specific spectra for the individual enantiomers of this compound are not available in the provided search results, the following information for the racemic mixture can be used as a reference. The NMR and mass spectra of the individual enantiomers are expected to be identical to those of the racemate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would show characteristic signals for the different types of protons in the molecule. Key signals would include those for the methyl groups, the methylene (B1212753) groups of the alkyl chains, and the hydroxyl proton. The integration of these signals would correspond to the number of protons of each type.[1]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, providing information about the carbon skeleton.

  • MS (Mass Spectrometry): The mass spectrum of this compound would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragments would likely result from the loss of water, an ethyl group, or a butyl group from the molecular ion.[1][12]

Conclusion

This compound is a chiral tertiary alcohol with significant potential in various fields of chemical research and development. Understanding its stereochemistry is crucial, particularly in applications where chiral recognition is a key factor, such as in the development of new pharmaceuticals. The synthesis of the racemic mixture is readily achievable through the Grignard reaction. The separation of its enantiomers, while requiring more specialized techniques like chiral HPLC or enzymatic kinetic resolution, is essential for studying their individual properties and biological activities. This guide provides the foundational knowledge and general experimental frameworks necessary for professionals working with this compound. Further research to determine the specific properties and spectroscopic data of the individual enantiomers will be invaluable for advancing its applications.

References

An In-depth Technical Guide to the Identification of 3-Methyl-3-heptanol (CAS Number: 5582-82-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of 3-Methyl-3-heptanol. The information is curated for professionals in research and development who require detailed chemical data and analytical protocols.

Chemical and Physical Properties

This compound is a tertiary alcohol with a characteristic mild, fruity odor.[1] It is a colorless to almost colorless clear liquid.[1][2] The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Registry Number 5582-82-1[3][4][5]
Molecular Formula C₈H₁₈O[3][4][5]
Molecular Weight 130.23 g/mol [4][6]
Boiling Point 165.5 °C at 760 mmHg[5]
Density 0.823 g/cm³[5]
Flash Point 60.6 °C[5]
Refractive Index 1.427[5]
Vapor Pressure 0.624 mmHg at 25 °C[5]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1][1]

Experimental Protocols for Identification

The definitive identification of this compound relies on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for key analytical experiments.

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Methodology:

  • Sample Preparation: Dilute the sample of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. The concentration should be in the parts-per-million (ppm) range to avoid column overload.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • GC Conditions:

    • Column: A nonpolar capillary column, such as a DB-5ms or equivalent, is suitable for this analysis.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/minute.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used for identification. The mass spectrum of this compound is characterized by a weak or absent molecular ion peak (m/z 130) and prominent fragment ions. Key fragments include those resulting from the loss of a water molecule (M-18) at m/z 112, and alpha-cleavage leading to peaks at m/z 101 and 73.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used to acquire ¹H and ¹³C spectra.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • The expected chemical shifts will correspond to the different proton environments in the molecule, including the hydroxyl proton, and the various methyl, methylene (B1212753), and methine protons of the heptyl chain.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • The spectrum will show distinct peaks for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the specific carbon environments (e.g., carbons bonded to the hydroxyl group, methyl carbons, methylene carbons).

  • Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of this compound.

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample on the salt plates and acquire the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The presence of characteristic absorption bands is used to identify functional groups. For this compound, key peaks include:

    • A broad O-H stretch around 3300-3600 cm⁻¹, characteristic of an alcohol.

    • C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ region.

    • A C-O stretching vibration in the 1000-1200 cm⁻¹ region.

Visualizations

The following diagrams illustrate the logical workflow for the identification of this compound and the characteristic fragmentation pattern observed in mass spectrometry.

Identification_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_confirmation Confirmation Sample Sample Dilution Dilute in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR GC_MS GC-MS Analysis Dilution->GC_MS Retention_Time Retention Time GC_MS->Retention_Time Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum NMR_Spectra ¹H and ¹³C Spectra NMR->NMR_Spectra IR_Spectrum IR Spectrum IR->IR_Spectrum Confirmation Structural Confirmation of This compound Retention_Time->Confirmation Mass_Spectrum->Confirmation NMR_Spectra->Confirmation IR_Spectrum->Confirmation

Caption: Logical workflow for the identification of this compound.

Mass_Fragmentation Parent This compound (m/z = 130) Loss_H2O Loss of H₂O (m/z = 112) Parent->Loss_H2O - H₂O Alpha_Cleavage1 Alpha-Cleavage (Loss of C₂H₅) (m/z = 101) Parent->Alpha_Cleavage1 - C₂H₅ Alpha_Cleavage2 Alpha-Cleavage (Loss of C₄H₉) (m/z = 73) Parent->Alpha_Cleavage2 - C₄H₉

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

References

Spectroscopic Profile of 3-Methyl-3-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-3-heptanol, a tertiary alcohol with applications in various chemical research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring this data are also provided, alongside visualizations of the analytical workflow and mass spectral fragmentation pathways.

Spectroscopic Data Summary

The structural characterization of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. As direct experimental spectra for this compound are not publicly available, the following tables present predicted ¹H and ¹³C NMR data, which provide a reliable estimation for spectral analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
-OH~1.3-1.7Singlet (broad)1H
-CH₂- (C2, C4)~1.38Multiplet4H
-CH₂- (C5, C6)~1.25Multiplet4H
-CH₃ (C3-Methyl)~1.1Singlet3H
-CH₃ (C7)~0.9Triplet3H
-CH₃ (C1)~0.85Triplet3H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (ppm)
C3 (quaternary)~74.5
C4~45.0
C2~36.0
C5~26.0
C3-Methyl~25.0
C6~23.0
C7~14.0
C1~8.0
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a prominent hydroxyl (-OH) group and aliphatic C-H bonds.[1][2]

Table 3: IR Spectroscopic Data for this compound

Frequency (cm⁻¹)IntensityFunctional Group Assignment
~3370Strong, BroadO-H Stretch (Alcohol)
~2960, ~2930, ~2870StrongC-H Stretch (Aliphatic)
~1460MediumC-H Bend (Aliphatic)
~1380MediumC-H Bend (Methyl)
~1150StrongC-O Stretch (Tertiary Alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The mass spectrum of this compound does not typically show a strong molecular ion peak due to the lability of the tertiary alcohol. The fragmentation is dominated by alpha-cleavage and dehydration.[3]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
112Low[M-H₂O]⁺
101Moderate[M-C₂H₅]⁺ (α-cleavage)
73High[M-C₄H₉]⁺ (α-cleavage)
55High[C₄H₇]⁺
43Moderate[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation (Neat Liquid)

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.

  • NMR Tube: Use a clean, dry 5 mm NMR tube.

  • Sample Loading: Directly transfer approximately 0.6 mL of the neat liquid this compound into the NMR tube.

  • Deuterated Solvent (Optional Lock): For modern spectrometers, a deuterated solvent is not strictly necessary for a neat sample if an external lock is used. However, for field-frequency locking, a sealed capillary containing a deuterated solvent (e.g., D₂O or CDCl₃) can be inserted into the NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex the tube to ensure a homogeneous sample.

¹H and ¹³C NMR Spectrometer Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, depending on the desired signal-to-noise ratio.

Infrared (IR) Spectroscopy

FTIR Analysis of a Neat Liquid Sample

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for neat liquids. Alternatively, salt plates (NaCl or KBr) can be used.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum.

  • Sample Application (ATR): Place a single drop of this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Application (Salt Plates): Place one to two drops of the neat liquid onto the center of one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Final hold: Hold at 200 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 200.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as the fragmentation pathway in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_information Structural Information Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec Sample->MS Framework Carbon-Hydrogen Framework NMR->Framework Provides FuncGroups Functional Groups IR->FuncGroups Identifies MolWeight Molecular Weight & Fragmentation MS->MolWeight Determines

Caption: Spectroscopic analysis workflow for this compound.

Mass_Spec_Fragmentation cluster_pathways Fragmentation Pathways M This compound [M]⁺˙ m/z = 130 (not observed) Dehydration Dehydration - H₂O M->Dehydration AlphaCleavage1 α-Cleavage - C₂H₅˙ M->AlphaCleavage1 AlphaCleavage2 α-Cleavage - C₄H₉˙ M->AlphaCleavage2 Frag112 [C₈H₁₆]⁺˙ m/z = 112 Dehydration->Frag112 Frag101 [C₆H₁₃O]⁺ m/z = 101 AlphaCleavage1->Frag101 Frag73 [C₄H₉O]⁺ m/z = 73 AlphaCleavage2->Frag73

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

References

A Comprehensive Technical Guide to the Solubility of 3-Methyl-3-heptanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-heptanol (B1630388) (CAS No. 5582-82-1) is a tertiary octanol (B41247) with a branched hydrocarbon structure. Its molecular characteristics, particularly the presence of a hydroxyl (-OH) group and a C8 carbon chain, dictate its solubility in various media. Understanding the solubility of this compound is critical for its application in chemical synthesis, as a solvent, and in the formulation of products within the pharmaceutical and fragrance industries. This technical guide provides a detailed overview of the solubility of this compound in common organic solvents, supported by available data and established chemical principles.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its hydrophilic and hydrophobic characteristics[1]. The key factors include:

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, which is the primary driver of its solubility in polar protic solvents like water and alcohols[1].

  • Hydrophobic Carbon Chain: The eight-carbon aliphatic chain is nonpolar and contributes to hydrophobic interactions. This part of the molecule favors solubility in nonpolar organic solvents[1].

  • Molecular Structure: As a tertiary alcohol, the hydroxyl group is sterically hindered, which can influence its interaction with solvent molecules compared to primary or secondary alcohols.

  • "Like Dissolves Like": This principle is central to predicting the solubility of this compound. It will be more soluble in solvents with similar polarity.

cluster_solute This compound cluster_solvents Solvents Solute This compound Hydrophilic Hydrophilic Head (-OH) Solute->Hydrophilic Polar Hydrophobic Hydrophobic Tail (C8H17) Solute->Hydrophobic Nonpolar Polar Polar Solvents (e.g., Water, Ethanol) Hydrophilic->Polar Favorable Interaction (Hydrogen Bonding) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Hydrophilic->Nonpolar Unfavorable Interaction Hydrophobic->Polar Unfavorable Interaction Hydrophobic->Nonpolar Favorable Interaction (van der Waals)

Caption: Logical relationship of this compound's functional groups with solvent polarity.

Quantitative Solubility Data

SolventChemical FormulaPolaritySolubility DataReference
WaterH₂OPolar Protic2390 mg/L at 25 °C (Slightly Soluble)[2]
EthanolC₂H₅OHPolar ProticSoluble[3]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[3]
Acetone(CH₃)₂COPolar AproticMiscible (Predicted)
MethanolCH₃OHPolar ProticMiscible (Predicted)
TolueneC₇H₈NonpolarSoluble (Predicted)
HexaneC₆H₁₄NonpolarSoluble (Predicted)
ChloroformCHCl₃Polar AproticSoluble (Predicted)

Note on Predictions: The predicted solubilities are based on the "like dissolves like" principle and the known miscibility of similar C8 alcohols with these common organic solvents. Due to its amphiphilic nature, this compound is expected to be miscible or highly soluble in a broad range of common organic solvents, from polar to nonpolar.

Experimental Protocols

As specific experimental determinations for the solubility of this compound in various organic solvents are not widely published, a general and robust methodology for such a determination is provided below. This protocol is based on the isothermal shake-flask method, a common technique for measuring the solubility of liquid solutes.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (≥98% purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions: In a series of glass vials, add an excess amount of this compound to a known volume of the organic solvent. The goal is to create a two-phase system with a visible excess of the solute.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the shaker bath for several hours (e.g., 12-24 hours) to allow for complete phase separation.

  • Sampling: Carefully extract an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe. Immediately attach a syringe filter and pass the solution through it to remove any undissolved microdroplets of the solute.

  • Dilution: Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated GC-FID method to determine the concentration of this compound.

  • Data Analysis: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is typically expressed in g/100 mL or mol/L.

start Start prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate in Shaker Bath (Constant Temperature) prep->equilibrate separate Allow Phases to Separate equilibrate->separate sample Sample Supernatant with Syringe separate->sample filter Filter Sample (0.45 µm) sample->filter dilute Dilute Sample filter->dilute analyze Analyze by GC-FID dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately sized alcohol. It is slightly soluble in water and is expected to be highly soluble or miscible in a wide range of common organic solvents, including alcohols, ethers, ketones, and aromatic and aliphatic hydrocarbons. This broad solubility makes it a versatile compound in various chemical applications. For precise formulation work, it is recommended that the solubility be experimentally determined for the specific solvent system and conditions of interest using a robust analytical protocol such as the one outlined in this guide.

References

Technical Guide: Physicochemical Properties of 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Methyl-3-heptanol, specifically its boiling point and density. The information is supplemented with detailed experimental protocols for the determination of these properties, ensuring reproducibility and accuracy in a laboratory setting.

Core Physicochemical Data

The boiling point and density of this compound are critical parameters for its application as a solvent or chemical intermediate. A summary of reported values is presented below. Variations in boiling point can be attributed to differences in atmospheric pressure during measurement.

PropertyValueConditions
Boiling Point 162.00 to 164.00 °C@ 760.00 mm Hg[1]
165.5 °C@ 760 mmHg[2]
161 °CNot specified
151.40 °CNot specified[3]
64 °C@ 15.8 mmHg[4][5]
Density 0.821 g/cm³Not specified[3]
0.823 g/cm³Not specified[2]
0.825 g/cm³Not specified[6]
0.83 g/cm³Specific Gravity (20/20)[4][5]

Experimental Protocols

Accurate determination of boiling point and density is fundamental to chemical characterization. The following sections detail standard methodologies for these measurements.

Determination of Boiling Point (Siwoloboff Method)

The Siwoloboff method is a common and reliable technique for determining the boiling point of small quantities of a liquid.[1]

Principle: A small sample of the liquid is heated in a tube containing an inverted capillary. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and at which the liquid is drawn back into the capillary upon cooling, is recorded as the boiling point.[1][6] This is the temperature where the vapor pressure of the liquid equals the applied atmospheric pressure.

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heat source (Bunsen burner or hot plate)

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly into the Thiele tube containing heating oil, making sure the sample is below the oil level.

  • Observation: Gently heat the side arm of the Thiele tube. Observe the capillary. Initially, trapped air will be expelled. As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the open end of the capillary tube.

  • Measurement: Stop heating once a steady stream of bubbles is observed. The boiling point is the temperature recorded when the bubbling ceases and the liquid is drawn up into the capillary tube.[7]

Determination of Density (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.[2][8]

Principle: The density is calculated from the mass of the liquid that completely fills a specific, known volume of a glass flask (the pycnometer). The volume of the pycnometer is first calibrated using a liquid of known density, such as distilled water.

Apparatus:

  • Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary hole[2][8]

  • Analytical balance (accurate to at least 0.001 g)

  • Distilled water (for calibration)

  • Thermostatic bath (to maintain constant temperature)

  • Pasteur pipet

Procedure:

  • Calibration of Pycnometer Volume:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on the analytical balance (mass m₀).

    • Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper; excess water will exit through the capillary.

    • Place the filled pycnometer in a thermostatic bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

    • Carefully dry the outside of the pycnometer and weigh it (mass m₁).

    • Calculate the mass of the water (m_water = m₁ - m₀).

    • Determine the volume of the pycnometer (V) using the known density of water (ρ_water) at the measured temperature: V = m_water / ρ_water.

  • Measurement of this compound Density:

    • Empty and dry the calibrated pycnometer.

    • Fill the pycnometer with this compound.

    • Thermostat and dry the exterior as done with the water calibration.

    • Weigh the pycnometer filled with the sample liquid (mass m₂).

    • Calculate the mass of the sample liquid (m_sample = m₂ - m₀).

  • Calculation of Density:

    • Calculate the density of this compound (ρ_sample) using the formula: ρ_sample = m_sample / V.

Workflow Visualization

The logical flow for the experimental determination of the physical properties of this compound is outlined in the diagram below. This workflow ensures a systematic approach, starting from sample preparation to final data analysis and reporting.

G cluster_0 Phase 1: Preparation & Calibration cluster_1 Phase 2: Experimental Measurement cluster_2 Phase 3: Data Analysis & Reporting start Obtain this compound Sample prep_density Clean & Dry Pycnometer start->prep_density prep_bp Prepare Siwoloboff Assembly start->prep_bp calibrate Calibrate Pycnometer Volume with Distilled Water prep_density->calibrate measure_density Measure Mass of Pycnometer with this compound calibrate->measure_density measure_bp Determine Boiling Point via Siwoloboff Method prep_bp->measure_bp calc_density Calculate Density (ρ = m/V) measure_density->calc_density record_bp Record Boiling Point & Atmospheric Pressure measure_bp->record_bp report Final Technical Report calc_density->report record_bp->report

Caption: Workflow for Physicochemical Property Determination.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-3-heptanol (B1630388)

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and safety information for this compound (CAS No: 5582-82-1).

Chemical Identity and Physical Properties

This compound is a tertiary alcohol characterized by a heptane (B126788) backbone with a methyl and a hydroxyl group attached to the third carbon. Its structure influences its physical properties, such as solubility and boiling point.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name 3-methylheptan-3-ol
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [2]
CAS Number 5582-82-1[3][4]
Canonical SMILES CCCCC(C)(CC)O[1][2]
InChI Key PQOSNJHBSNZITJ-UHFFFAOYSA-N[1][4]
Synonyms Butylethylmethylcarbinol, 2-Ethyl-2-hexanol[3][4][5]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless to almost colorless clear liquid[1]
Odor Mild, fruity odor[1]
Boiling Point 162-164 °C (at 760 mmHg)[3]
Melting Point -83 °C[6]
Density 0.823 - 0.83 g/cm³[7]
Flash Point 58 - 60.6 °C[7]
Solubility in Water 2,390 mg/L at 25 °C (experimental)[3]
Solubility in Organic Solvents Soluble in alcohol and ether[1][3]
logP (o/w) 2.622 (estimated)[3]
Refractive Index 1.427 - 1.429[7][8]
pKa 15.38 ± 0.29 (Predicted)[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Below is a summary of available spectral data.

Table 3: Summary of Spectroscopic Data

TechniqueKey Features and Observations
¹H NMR Data available, typically showing signals for the various alkyl protons (CH₃, CH₂, CH) and a characteristic signal for the hydroxyl proton (-OH).[2]
¹³C NMR Data available, showing distinct signals for each of the eight carbon atoms in the molecule.[9]
Infrared (IR) Spectroscopy Spectra show a characteristic broad absorption band for the O-H stretch of the alcohol group (typically ~3300-3600 cm⁻¹) and C-H stretching bands (~2850-3000 cm⁻¹).[2][10][11]
Mass Spectrometry (MS) The mass spectrum provides information on the fragmentation pattern, which is key for structural elucidation.[2][4]

Synthesis and Reactivity

General Synthesis Protocol via Grignard Reaction

This compound, as a tertiary alcohol, is commonly synthesized through a Grignard reaction. This involves the reaction of a Grignard reagent with a ketone. A plausible and efficient method is the reaction of butylmagnesium bromide with 2-butanone (B6335102) (methyl ethyl ketone).

Experimental Protocol:

  • Step 1: Formation of the Grignard Reagent:

    • In a dry, argon-flushed round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings.

    • Add a small volume of anhydrous diethyl ether.

    • Slowly add a solution of 1-bromobutane (B133212) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of an iodine crystal.

    • Once the reaction starts, the remaining 1-bromobutane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium is consumed, yielding butylmagnesium bromide.

  • Step 2: Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of 2-butanone in anhydrous diethyl ether from the dropping funnel. An exothermic reaction occurs.

    • After the addition is complete, stir the reaction mixture at room temperature for a specified period to ensure the reaction goes to completion.

  • Step 3: Workup and Purification:

    • The reaction is quenched by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., H₂SO₄) while cooling the flask in an ice bath.[12]

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

    • The solvent is removed by rotary evaporation.

    • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[12]

Reactivity

As a tertiary alcohol, this compound undergoes reactions typical for this functional group. It is resistant to oxidation under mild conditions that would oxidize primary or secondary alcohols. It can undergo dehydration in the presence of a strong acid to form alkenes and can be converted to the corresponding alkyl halide.

Safety and Handling

This compound is a flammable liquid and requires appropriate safety precautions during handling and storage.

Table 4: GHS Hazard Information

Hazard ClassHazard Statement
Flammable Liquids H226: Flammable liquid and vapor[1][2]
Skin Corrosion/Irritation H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation H318: Causes serious eye damage[1][2]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[1][2]

Precautionary Statements (selected):

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[13]

  • P280: Wear protective gloves, eye protection, and face protection.[13]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P403+P235: Store in a well-ventilated place. Keep cool.[13]

Applications

This compound is utilized in specific industrial and research applications:

  • Fragrance and Flavor: It is used as a fragrance agent in products like perfumes, soaps, and lotions due to its mild, fruity odor.[1] It also serves as a flavoring agent in some food and beverage applications.[1]

  • Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds, such as esters and ethers.[5]

Visualizations

Caption: Chemical structure of this compound.

synthesis_workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Final Product 1-Bromobutane 1-Bromobutane step1 Step 1: Grignard Reagent Formation (in dry ether) 1-Bromobutane->step1 Magnesium (Mg) Magnesium (Mg) Magnesium (Mg)->step1 2-Butanone 2-Butanone step2 Step 2: Nucleophilic Addition 2-Butanone->step2 step1->step2 Butylmagnesium bromide step3 Step 3: Acidic Workup step2->step3 product This compound step3->product

References

3-Methyl-3-heptanol: An In-Depth Technical Guide on its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-heptanol is a tertiary alcohol recognized for its characteristic fruity and herbaceous aroma, which has led to its use in the fragrance and flavor industries. While some commercial databases suggest a natural origin for this compound, a thorough review of scientific literature reveals a significant gap in knowledge regarding its specific natural sources, concentrations, and biosynthetic pathways. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the natural occurrence of this compound. It addresses the distinct lack of quantitative data and detailed experimental protocols for its isolation from natural matrices. In light of these limitations, this document also furnishes a generalized, robust analytical workflow for the putative identification and quantification of this compound in complex natural samples, intended to facilitate future research in this area.

Introduction

This compound (CAS 5582-82-1) is a branched-chain octanol (B41247) with a chiral center at the C3 position. Its chemical structure and properties are well-documented, and it is synthetically produced for commercial applications. Notably, it is often confused with its isomer, 4-methyl-3-heptanol, a well-researched insect pheromone, which has contributed to some ambiguity in non-specific searches. While one industry source notes that this compound is "found in nature," specific, peer-reviewed scientific evidence detailing its presence in plants, microorganisms, or animals is conspicuously absent from the current body of literature.[1] This guide aims to summarize the available information and provide a framework for future investigations into the natural occurrence of this compound.

Known Commercial Applications

Due to its pleasant, fruity aroma, this compound is utilized as a fragrance ingredient in various consumer products, including perfumes, soaps, and lotions.[2] It also serves as a flavoring agent in the food and beverage industry, where it can impart fruity notes to candies, baked goods, and beverages.[2] The mechanism of action in these applications is based on the interaction of the molecule with olfactory and taste receptors.[2]

Natural Occurrence: A Data Deficit

A comprehensive search of scientific databases, including those specializing in volatile compounds in food and natural products, reveals no specific, confirmed natural sources of this compound. While many structurally related branched-chain alcohols are known to be present in fruits, fermented products, and essential oils, this compound has not been explicitly identified in these matrices in peer-reviewed studies.

Hypothetical Natural Sources

Based on the known distribution of similar tertiary alcohols and other volatile organic compounds, potential, yet unconfirmed, areas for future investigation could include:

  • Essential oils: Certain plants are known to produce a wide array of terpenoids and other branched-chain alcohols.

  • Fruits: The complex volatile profiles of many fruits, particularly tropical varieties, could potentially contain trace amounts of this compound.

  • Fermented Products: Microbial metabolism during fermentation processes can generate a diverse range of secondary metabolites, including higher alcohols.

  • Roasted and Fried Foods: Thermal degradation of lipids and other precursors during cooking can lead to the formation of various volatile compounds.

Quantitative Data

As there are no confirmed reports of this compound in natural sources in the scientific literature, there is a complete absence of quantitative data regarding its concentration in any natural matrix. The following table reflects this data gap.

Natural SourceConcentration RangeAnalytical MethodReference
Not ReportedNot ApplicableNot ApplicableNot Applicable

Biosynthesis of Tertiary Alcohols

The natural synthesis of tertiary alcohols is less common and mechanistically distinct from the formation of primary and secondary alcohols, which are often produced via the reduction of aldehydes and ketones, respectively. The biosynthesis of tertiary alcohols can occur through several enzymatic pathways, including the hydration of alkenes or the action of specific synthases. However, the specific biosynthetic pathway for this compound in any organism remains unelucidated.

Experimental Protocols: A Framework for Future Research

Given the lack of established protocols for the extraction and identification of this compound from natural sources, a generalized analytical workflow is proposed. This method is based on standard practices for the analysis of volatile and semi-volatile compounds in complex matrices and can be adapted for various sample types.

Proposed Analytical Workflow for the Detection of this compound

This protocol outlines a headspace solid-phase microextraction (HS-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS), a sensitive and robust technique for the analysis of volatile compounds.

Objective: To qualitatively and quantitatively determine the presence of this compound in a given natural matrix (e.g., fruit puree, essential oil, food sample).

Materials:

  • Sample matrix (e.g., 5 g of homogenized fruit puree)

  • 20 mL headspace vials with PTFE/silicone septa

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-methyl-3-heptanone (B77676) or a deuterated analog of the analyte)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.

    • Add 1.0 g of NaCl to increase the ionic strength of the matrix and promote the release of volatile compounds.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with the screw cap and septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler incubator set to a predetermined temperature (e.g., 60 °C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction period (e.g., 30 minutes) with continuous agitation.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the heated injection port of the GC (e.g., 250 °C for 5 minutes) in splitless mode.

    • Chromatographic separation is achieved using a temperature program optimized for the separation of C8 alcohols. A typical program might be:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at a rate of 5 °C/minute.

      • Ramp 2: Increase to 240 °C at a rate of 20 °C/minute, hold for 5 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Data Analysis:

    • Qualitative Identification: The presence of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic analytical standard. Key mass fragments for this compound should be present.

    • Quantitative Analysis: Quantification can be performed by creating a calibration curve using known concentrations of the this compound standard and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.

Visualizations

The following diagrams illustrate the proposed workflow for the analysis of this compound and a hypothetical biosynthetic pathway.

analytical_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Homogenized Natural Matrix weigh Weigh Sample (5g) sample->weigh add_salt Add NaCl (1g) weigh->add_salt add_is Spike with Internal Standard add_salt->add_is seal Seal Vial add_is->seal equilibrate Equilibrate (60°C, 15 min) seal->equilibrate extract Expose SPME Fiber (30 min) equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Qualitative ID (RT & Mass Spectra) detect->identify quantify Quantitative Analysis (Calibration Curve) identify->quantify

Caption: Proposed analytical workflow for the identification and quantification of this compound.

hypothetical_biosynthesis precursor Metabolic Precursor (e.g., Fatty Acid Derivative) enzyme1 [Multi-step Enzymatic Conversion] precursor->enzyme1 intermediate Unsaturated Intermediate (Alkene) enzyme2 Hydratase / Synthase (Hypothetical) intermediate->enzyme2 product This compound enzyme1->intermediate enzyme2->product

Caption: A hypothetical and unconfirmed biosynthetic pathway for this compound.

Conclusion

The natural occurrence of this compound remains an open question within the scientific community. Despite its use as a fragrance and flavoring agent, and anecdotal claims of its presence in nature, there is a clear lack of peer-reviewed data to support these assertions. This guide has highlighted this knowledge gap and provided a robust analytical framework to empower researchers to investigate potential natural sources of this compound. Future studies employing sensitive analytical techniques, such as the HS-SPME-GC-MS method detailed herein, are necessary to definitively identify and quantify this compound in natural products. Such discoveries would not only enhance our understanding of natural product chemistry but could also open new avenues for its biotechnological production.

References

An In-depth Technical Guide to 3-Methyl-3-heptanol and its Common Synonyms in Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-3-heptanol (B1630388), focusing on its chemical identity, common synonyms found in scientific literature, physical and chemical properties, and detailed experimental protocols for its synthesis. While the compound has applications in the fragrance and flavor industries and as a chemical intermediate, its role in drug development and signaling pathways is not extensively documented in publicly available literature.

Chemical Identity and Synonyms

This compound is a tertiary alcohol with the chemical formula C₈H₁₈O.[1][2] It is structurally characterized by a heptane (B126788) backbone with a methyl and a hydroxyl group both attached to the third carbon atom. The primary IUPAC name for this compound is 3-methylheptan-3-ol.[2] In scientific and commercial literature, it is frequently referred to by several synonyms.

For consistent and accurate identification, the CAS Registry Number is the most reliable identifier.

Table 1: Common Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name 3-methylheptan-3-ol
CAS Registry Number 5582-82-1
Common Synonyms 3-Heptanol, 3-methyl-
2-Ethyl-2-hexanol
Butylethylmethylcarbinol
N-BUTYL ETHYL METHYL CARBINOL
Other Identifiers NSC 25542
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
InChI InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3
InChIKey PQOSNJHBSNZITJ-UHFFFAOYSA-N
Canonical SMILES CCCCC(C)(CC)O

Sources:[1][2][3]

Physicochemical Properties

This compound is a colorless liquid at room temperature with a mild, alcohol-like, or fruity odor.[1][4] It is flammable and should be handled with appropriate safety precautions.[1][2] Its solubility is limited in water but it is soluble in organic solvents like ethanol (B145695) and ether.[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless liquid
Boiling Point 162-165.5 °C at 760 mmHg
Melting Point -56 °C to -83 °C
Density ~0.823 g/cm³
Flash Point ~58-60.6 °C
Vapor Pressure 0.624 mmHg at 25 °C
Water Solubility 2390 mg/L at 25 °C (experimental)
logP (o/w) 2.622 (estimated)
Refractive Index ~1.427

Sources:[4][5][6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a characteristic broad peak corresponding to the O-H stretching of the alcohol group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra can be used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[3]

Detailed spectroscopic data can be found in databases such as the NIST Chemistry WebBook.[3]

Experimental Protocols: Synthesis of this compound

The most common method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone.

Protocol 1: Conventional Grignard Synthesis

This protocol describes the synthesis of this compound from 2-pentanone and ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • 2-pentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether.

  • Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (ethylmagnesium bromide).

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath.

  • Dissolve 2-pentanone in anhydrous diethyl ether and add this solution dropwise to the cooled Grignard reagent with continuous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.

  • Work-up: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Protocol 2: Green Synthesis using Ultrasound

A more environmentally friendly approach utilizes ultrasound to facilitate the Grignard reaction, which can be performed with non-anhydrous solvents and without the need for an inert atmosphere.[7]

Materials:

Procedure:

  • Grignard Reagent Formation: In a test tube, combine magnesium turnings and a solution of 1-bromobutane in THF.

  • Place the test tube in an ultrasonic bath. The ultrasound will initiate and sustain the formation of the Grignard reagent (butylmagnesium bromide) without the need for an inert atmosphere or strictly anhydrous conditions.[7]

  • Reaction with Ketone: Cool the Grignard reagent in an ice bath and add 2-butanone dropwise.

  • Work-up: Quench the reaction with 1M sulfuric acid. Transfer the mixture to a separatory funnel and wash sequentially with 1M sulfuric acid, water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer and evaporate the solvent to obtain 3-methyl-heptan-3-ol.[7]

Mandatory Visualizations

Diagram 1: Synthesis of this compound via Grignard Reaction

G Workflow for the Synthesis of this compound cluster_0 Grignard Reagent Preparation cluster_1 Reaction cluster_2 Work-up and Purification Mg_turnings Magnesium Turnings Grignard_reagent Ethylmagnesium Bromide Mg_turnings->Grignard_reagent Ethyl_bromide Ethyl Bromide in Anhydrous Ether Ethyl_bromide->Grignard_reagent Reaction_mixture Reaction Mixture Grignard_reagent->Reaction_mixture 2_Pentanone 2-Pentanone in Anhydrous Ether 2_Pentanone->Reaction_mixture Quenching Quench with aq. NH4Cl Reaction_mixture->Quenching Extraction Extraction with Ether Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Distillation Drying->Purification Final_Product This compound Purification->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound using the Grignard reaction.

Applications and Future Outlook

Currently, the primary applications of this compound are as a fragrance ingredient, a flavoring agent, and an intermediate in organic synthesis.[1] Its structural features may make it a candidate for further investigation in materials science or as a precursor for more complex molecules.

For professionals in drug development, while this compound itself does not have documented biological activities or roles in signaling pathways, its structural motif could be of interest in medicinal chemistry as part of larger, more complex molecules. Further research would be needed to explore any potential biological effects. The detailed synthesis protocols provided here can serve as a foundation for producing this compound for such exploratory studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-3-heptanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This protocol details the synthesis of the tertiary alcohol, 3-methyl-3-heptanol, through the nucleophilic addition of an n-butylmagnesium bromide Grignard reagent to 2-butanone (B6335102) (methyl ethyl ketone).[1][2][3] This method is a classic and reliable approach for the preparation of tertiary alcohols.[2][3] The successful execution of this reaction hinges on maintaining strictly anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water.[1]

Reaction Scheme

The overall synthesis is a two-step process. First, the Grignard reagent, n-butylmagnesium bromide, is prepared from 1-bromobutane (B133212) and magnesium metal in anhydrous diethyl ether. Second, 2-butanone is added to the freshly prepared Grignard reagent. The reaction is then quenched with an acidic aqueous solution to yield this compound.

Step 1: Formation of n-butylmagnesium bromide

Step 2: Reaction with 2-butanone and workup

Caption: Reaction pathway for the synthesis of this compound.

5.2 Experimental Workflow

experimental_workflow start Start setup Apparatus Setup Flame-dry glassware Assemble three-necked flask, condenser, dropping funnel start->setup grignard_prep Grignard Reagent Preparation Add Mg and I₂ to flask Add 1-bromobutane in ether dropwise Reflux for 30 min setup->grignard_prep reaction Reaction with Ketone Cool Grignard reagent Add 2-butanone in ether dropwise Stir at room temp for 30 min grignard_prep->reaction workup Workup Quench with 10% H₂SO₄ Extract with diethyl ether reaction->workup washing Washing Wash with NaHCO₃ solution Wash with brine workup->washing drying Drying & Solvent Removal Dry with MgSO₄ Filter and rotary evaporate washing->drying purification Purification Fractional distillation Collect fraction at 160-162 °C drying->purification analysis Product Characterization Obtain ¹H NMR, ¹³C NMR, and IR spectra Determine yield purification->analysis end End analysis->end

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Grignard Reaction of 3-Heptanone with Methylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the Grignard reaction between 3-heptanone (B90015) and methylmagnesium bromide to synthesize 3-methyl-3-heptanol (B1630388). This reaction is a classic example of nucleophilic addition to a carbonyl group, a fundamental transformation in organic chemistry with broad applications in the synthesis of fine chemicals and pharmaceutical intermediates. These notes include a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of the expected product characteristics.

Introduction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. It involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde or ketone.[1][2][3] In this specific application, the nucleophilic methyl group from methylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-heptanone. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the tertiary alcohol, this compound.[1][2] This tertiary alcohol has applications in the fragrance and flavor industry due to its mild, fruity odor.[4]

Reaction Mechanism

The reaction proceeds in two main stages: the nucleophilic addition of the Grignard reagent to the ketone, followed by protonation of the resulting alkoxide.

Grignard_Mechanism R1 3-Heptanone Step1 Nucleophilic Attack Int Int R1->Int R2 Methylmagnesium Bromide (CH3MgBr) R2->Int P This compound Step2 Acidic Workup (H3O+) Int->P

Caption: Reaction mechanism of 3-heptanone with methylmagnesium bromide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
3-HeptanoneC₇H₁₄O114.19148-1500.817
Methylmagnesium BromideCH₃MgBr119.24(Varies with solvent)(Varies with solvent)
This compoundC₈H₁₈O130.23160-1610.824

Table 1: Physical properties of reactants and product.

ParameterValueReference
Typical Yield32-36%[5][6]
Refractive Index (n_D)1.429 - 1.430[6]

Table 2: Reaction yield and product characteristics.

Experimental Protocol

This protocol is adapted from established procedures for Grignard reactions.[5][6] All glassware must be thoroughly dried in an oven and cooled under a nitrogen or argon atmosphere to prevent quenching of the Grignard reagent by atmospheric moisture.

4.1 Materials and Reagents

  • 3-Heptanone (98% purity)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Magnesium turnings (for preparation of Grignard reagent, if not purchased as a solution)

  • Methyl bromide (for preparation of Grignard reagent)

  • Iodine crystal (as an initiator)

4.2 Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus

4.3 Reaction Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dry all glassware B Assemble apparatus under N2 A->B C Add 3-heptanone and anhydrous ether to flask B->C D Cool flask to 0°C C->D E Add methylmagnesium bromide solution dropwise D->E F Warm to room temperature and stir for 1 hour E->F G Quench with saturated aqueous NH4Cl F->G H Extract with diethyl ether G->H I Wash organic layer with NaHCO3 and brine H->I J Dry organic layer with MgSO4 I->J K Filter and concentrate in vacuo J->K L Purify by distillation K->L M Characterize product (NMR, IR) L->M

Caption: Experimental workflow for the synthesis of this compound.

4.4 Step-by-Step Procedure

  • Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Purge the entire system with dry nitrogen or argon.

  • Reagent Preparation: In the round-bottom flask, place a solution of 3-heptanone (e.g., 11.4 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Reaction: Cool the flask to 0 °C in an ice bath. Add a 3.0 M solution of methylmagnesium bromide in diethyl ether (e.g., 37 mL, 0.11 mol) to the addition funnel and add it dropwise to the stirred solution of 3-heptanone over 30 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of cold, saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine all organic layers.

  • Washing: Wash the combined organic layers with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 160-161 °C.[6]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic peaks for the methyl, ethyl, butyl, and hydroxyl protons.

  • ¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals corresponding to the structure of this compound.

  • IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. A strong C-O stretch will appear around 1150 cm⁻¹. The absence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ indicates the consumption of the starting material, 3-heptanone.

Spectroscopic DataCharacteristic Peaks
IR (gas phase) ~3600 cm⁻¹ (O-H stretch, sharp), 2870-2960 cm⁻¹ (C-H stretch), ~1150 cm⁻¹ (C-O stretch)
¹H NMR (CDCl₃) Signals corresponding to CH₃, CH₂, and OH protons.
Mass Spectrum Molecular ion peak (m/z) at 130.

Table 3: Expected spectroscopic data for this compound.[7][8][9]

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric; they react violently with water and protic solvents. All operations should be carried out under an inert atmosphere (nitrogen or argon).

  • Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid sources of ignition.

  • 3-Heptanone and this compound are flammable liquids and may cause skin and eye irritation.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting

  • Low or no yield: This is often due to the presence of moisture in the reagents or glassware, which quenches the Grignard reagent. Ensure all equipment is scrupulously dried and the reaction is performed under a dry, inert atmosphere.

  • Formation of byproducts: Side reactions can occur, such as enolization of the ketone by the Grignard reagent acting as a base. Using a less sterically hindered Grignard reagent and maintaining a low reaction temperature can minimize this.[10]

Conclusion

The Grignard reaction of 3-heptanone with methylmagnesium bromide is a reliable method for the synthesis of this compound. Careful attention to anhydrous conditions is critical for achieving a good yield. The protocol provided herein offers a detailed guide for researchers in organic synthesis and drug development to successfully perform this important carbon-carbon bond-forming reaction.

References

Application Note & Protocol: Synthesis of 3-Methyl-3-heptanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 3-Methyl-3-heptanol (B1630388), a tertiary alcohol. The synthesis is achieved through a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. Specifically, this protocol outlines the reaction of 3-heptanone (B90015) with methylmagnesium bromide. The procedure covers the preparation of the Grignard reagent, the subsequent reaction with the ketone, and the final workup and purification of the desired tertiary alcohol. All quantitative data regarding reactants, products, and solvents are summarized for clarity. A graphical representation of the experimental workflow is also provided.

Introduction

This compound is a tertiary alcohol with potential applications in various fields of chemical research, including its use as an intermediate in the synthesis of more complex molecules. The Grignard reaction is a classic and versatile method for preparing tertiary alcohols.[1][2] This method involves the nucleophilic addition of a Grignard reagent, in this case, methylmagnesium bromide, to the carbonyl carbon of a ketone, 3-heptanone. Subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields the target tertiary alcohol.[1] This application note provides a comprehensive, step-by-step protocol for this synthesis, intended for use by qualified laboratory personnel.

Reaction Scheme

Experimental Protocol

Materials and Reagents

Proper handling of all reagents is critical. Anhydrous conditions are essential for the success of the Grignard reaction.[2][3]

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMolesDensity (g/mL)Boiling Point (°C)Notes
Magnesium TurningsMg24.312.43 g0.10--Must be dry.
Methyl BromideCH3Br94.9410.44 g (7.0 mL)0.111.4923.6Use in a well-ventilated hood.
3-HeptanoneC7H14O114.1911.42 g (14.0 mL)0.100.817149-
Anhydrous Diethyl Ether(C2H5)2O74.12150 mL-0.71334.6Must be anhydrous.[3]
IodineI2253.811 crystal---To initiate the reaction.[3]
Saturated Ammonium (B1175870) ChlorideNH4Cl53.49100 mL---For workup.
Anhydrous Sodium SulfateNa2SO4142.04As needed---For drying.
10% Sulfuric AcidH2SO498.08As needed---For workup (alternative).
Procedure

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.

  • Initiation: Place the magnesium turnings (2.43 g) in the flask. Add a single crystal of iodine.

  • Reagent Addition: In the dropping funnel, prepare a solution of methyl bromide (10.44 g) in 40 mL of anhydrous diethyl ether. Add about 5-10 mL of this solution to the magnesium turnings.

  • Reaction Start: The reaction is indicated by the disappearance of the iodine color and the formation of bubbles. If the reaction does not start, gently warm the flask with a water bath.

  • Completion: Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray-black solution is the Grignard reagent, methylmagnesium bromide.

Part 2: Synthesis of this compound

  • Ketone Addition: Cool the Grignard reagent solution in an ice bath. Prepare a solution of 3-heptanone (11.42 g) in 60 mL of anhydrous diethyl ether and place it in the dropping funnel. Add the 3-heptanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. The formation of a viscous, white precipitate will be observed.

Part 3: Workup and Purification

  • Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and cautiously add 100 mL of saturated aqueous ammonium chloride solution dropwise through the dropping funnel to quench the reaction and hydrolyze the magnesium alkoxide. Alternatively, the mixture can be poured over a mixture of ice and 10% sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Separate the layers and extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Washing: Combine all the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator.

  • Distillation: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.

Expected Results and Characterization
PropertyValueReference
Molecular Formula C8H18O[4][5][6]
Molecular Weight 130.23 g/mol [4][5][6][7]
Appearance Colorless to almost colorless clear liquid[7][8]
Boiling Point 161 °C[9]
Melting Point -83 °C[9]
Yield A reasonable yield for a Grignard reaction under anhydrous conditions is around 60-70%.[2] However, yields can be lower, around 32%, if conditions are not strictly anhydrous.[2][10]

Experimental Workflow Diagram

SynthesisWorkflow A 1. Prepare Grignard Reagent (Methylmagnesium Bromide) B 2. Reaction with 3-Heptanone A->B Add dropwise (Anhydrous Ether) C 3. Hydrolysis (Workup) B->C Saturated NH4Cl (aq) D 4. Extraction & Washing C->D Separate Layers E 5. Drying D->E Anhydrous Na2SO4 F 6. Solvent Removal E->F Rotary Evaporation G 7. Purification (Distillation) F->G Fractional Distillation H Final Product: This compound G->H

References

Application Note: Purification of 3-Methyl-3-heptanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 3-methyl-3-heptanol (B1630388) using fractional distillation. This compound, a tertiary alcohol, is commonly synthesized via the Grignard reaction of 3-heptanone (B90015) with methylmagnesium bromide. This process can result in impurities, including unreacted starting materials and side-products. Fractional distillation is an effective technique for separating components of a liquid mixture with close boiling points, making it well-suited for achieving high-purity this compound. This document outlines the necessary equipment, a step-by-step experimental protocol, and expected outcomes for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds. Its purity is critical for subsequent reactions and for ensuring the quality of final products. The Grignard synthesis, a common route to tertiary alcohols, often leaves behind unreacted ketone (3-heptanone) and potentially other byproducts. Due to the relatively small difference in boiling points between the product and key impurities, a simple distillation is often insufficient for achieving high purity.

Fractional distillation enhances separation by providing a large surface area within a fractionating column, allowing for multiple successive vaporization-condensation cycles.[1][2] Each cycle enriches the vapor phase with the more volatile component, leading to a more efficient separation.[3][4] The efficiency of a fractionating column is often described in terms of theoretical plates, where a greater number of plates results in a better separation.[5]

This protocol details the purification of crude this compound, assuming the primary impurity is 3-heptanone.

Data Presentation

A summary of the physical properties of this compound and the primary potential impurity, 3-heptanone, is provided below. These properties are critical for planning and executing the fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/mL)Refractive Index
This compound C₈H₁₈O130.23161 - 165.5[6][7][8]~0.825[7]~1.426 - 1.427[7][8]
3-Heptanone C₇H₁₄O114.19146 - 149[3][6][9]~0.818[10]~1.409[10]

Experimental Protocol

This protocol provides a comprehensive methodology for the fractional distillation of this compound.

Materials and Equipment
  • Crude this compound

  • Heating mantle with a stirrer

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or glass beads)

  • Distillation head with a thermometer adapter

  • Condenser (Liebig or Allihn)

  • Receiving flasks

  • Boiling chips or a magnetic stir bar

  • Thermometer (-10 to 200 °C range)

  • Clamps and stands to secure the apparatus

  • Tubing for condenser water

  • Insulating material (e.g., glass wool or aluminum foil)

  • Vacuum adapter and vacuum source (optional, for vacuum distillation if required)

  • Analytical balance

  • Refractometer

  • Gas chromatograph (GC) for purity analysis

Pre-Distillation Preparation
  • Sample Preparation: Ensure the crude this compound has been appropriately worked up to remove any aqueous and acidic/basic impurities. The sample should be thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) and then filtered to remove the desiccant.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a magnetic stir bar or boiling chips into the round-bottom distilling flask.

    • Add the crude, dried this compound to the distilling flask. Do not fill the flask more than two-thirds full.

    • Securely attach the fractionating column to the distilling flask. For optimal performance, the column should be insulated with glass wool or aluminum foil to minimize heat loss.[9]

    • Place the distillation head on top of the column.

    • Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.[11]

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the water tubing to the condenser, with water entering at the bottom and exiting at the top.

    • Place a pre-weighed receiving flask at the outlet of the condenser. It is advisable to have several receiving flasks ready to collect different fractions.

    • Ensure all joints are properly sealed. If using ground glass joints, a small amount of grease can be applied if necessary, especially if performing a vacuum distillation.

Distillation Procedure
  • Heating: Begin heating the distilling flask gently using the heating mantle. If using a magnetic stirrer, ensure it is stirring at a steady rate to promote even boiling.

  • First Fraction (Fore-run): The temperature will initially rise as the most volatile components begin to vaporize. This fraction will likely contain any residual solvent from the reaction workup (e.g., diethyl ether). The temperature will plateau during the distillation of this first component. Collect this fore-run in a separate receiving flask.

  • Intermediate Fraction: After the fore-run has been collected, the temperature may drop slightly before beginning to rise again. It is good practice to collect an intermediate fraction between the main components.

  • Second Fraction (Impurity): The temperature will then rise and stabilize at the boiling point of the next most volatile component, which is expected to be unreacted 3-heptanone (approx. 146-149 °C).[3][6][9] Collect this fraction in a new, pre-weighed receiving flask. Monitor the temperature closely; a stable boiling point indicates the collection of a relatively pure substance.

  • Main Fraction (Product): Once the majority of the 3-heptanone has distilled, the temperature will begin to rise again. Change the receiving flask to a new, pre-weighed flask to collect the desired product, this compound. The temperature should stabilize at its boiling point (approx. 161-165.5 °C).[6][7][8] Collect the fraction while the temperature remains constant.

  • Final Fraction (Residue): If the temperature begins to rise significantly above the boiling point of this compound, or if the volume in the distilling flask becomes very low, stop the distillation to prevent the distillation of high-boiling impurities and to avoid distilling to dryness, which can be hazardous.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.

Post-Distillation Analysis
  • Yield Calculation: Weigh the receiving flask containing the purified this compound to determine the mass of the collected product and calculate the yield.

  • Purity Assessment:

    • Refractive Index: Measure the refractive index of the purified product and compare it to the literature value.

    • Gas Chromatography (GC): Analyze the purified fraction by GC to determine its purity and quantify any remaining impurities.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the purification process.

Purification Workflow for this compound cluster_prep Pre-Distillation cluster_distill Fractional Distillation cluster_analysis Post-Distillation Analysis start Crude this compound workup Aqueous Workup & Drying start->workup setup Apparatus Setup workup->setup heat Gentle Heating setup->heat fraction1 Collect Fore-run (Solvent) heat->fraction1 fraction2 Collect Impurity (3-Heptanone) fraction1->fraction2 fraction3 Collect Product (this compound) fraction2->fraction3 stop Stop Distillation fraction3->stop yield Yield Calculation stop->yield purity Purity Assessment (RI, GC) stop->purity end Purified this compound yield->end purity->end

Caption: Workflow for the purification of this compound.

Safety Precautions

  • This compound is flammable and can cause skin and eye irritation.[12]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Never heat a closed system.

  • Do not distill to dryness.

  • Ensure that the cooling water is flowing through the condenser before starting to heat.

Conclusion

Fractional distillation is a robust and effective method for the purification of this compound from impurities commonly found after its synthesis, such as unreacted 3-heptanone. By carefully controlling the distillation rate and monitoring the temperature, a high degree of purity can be achieved. The protocol described in this application note provides a reliable procedure for obtaining purified this compound suitable for further research and development applications.

References

Application Notes and Protocols: 3-Methyl-3-heptanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 3-methyl-3-heptanol (B1630388) as a versatile chemical intermediate. The protocols detailed below are intended to serve as a foundational guide for the preparation of this tertiary alcohol and its subsequent use in the synthesis of various derivatives for research and development, including potential applications in drug discovery and development programs.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide to 3-heptanone (B90015). The following protocol is a standard laboratory procedure for this synthesis.

Experimental Protocol: Grignard Synthesis of this compound

  • Materials:

    • Magnesium turnings

    • Iodine crystal (as initiator)

    • Anhydrous diethyl ether

    • Methyl iodide

    • 3-Heptanone

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, separatory funnel)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and a few milliliters of a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether from the dropping funnel.

    • Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

    • Cool the reaction mixture in an ice bath.

    • Add a solution of 3-heptanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Quantitative Data:

ParameterValue
Starting Materials
3-Heptanone1.0 eq
Methyl Iodide1.1 eq
Magnesium1.2 eq
Reaction Conditions
SolventAnhydrous Diethyl Ether
Temperature0 °C to reflux
Reaction Time2-3 hours
Product
Theoretical YieldVaries based on scale
Expected Yield 75-85%
Boiling Point162-164 °C
Purity (by GC)>98%

Logical Workflow for Grignard Synthesis:

Grignard_Synthesis cluster_reactants Reactants 3-Heptanone 3-Heptanone Grignard Addition Grignard Addition 3-Heptanone->Grignard Addition Methylmagnesium Iodide Methylmagnesium Iodide Methylmagnesium Iodide->Grignard Addition Alkoxide Intermediate Alkoxide Intermediate Grignard Addition->Alkoxide Intermediate Aqueous Workup Aqueous Workup Alkoxide Intermediate->Aqueous Workup This compound This compound Aqueous Workup->this compound

Grignard synthesis of this compound.

Application of this compound as a Chemical Intermediate

This compound serves as a valuable building block for introducing a tertiary alcohol moiety or a branched alkyl group into more complex molecules. Its utility in drug development lies in its potential to be converted into various functional groups, allowing for the exploration of structure-activity relationships (SAR).

Esterification of this compound can be used to generate novel ester derivatives for biological screening. The resulting esters may exhibit altered pharmacokinetic properties, such as improved lipophilicity and membrane permeability, compared to the parent alcohol.

Experimental Protocol: Acetylation with Acetic Anhydride (B1165640)

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (as catalyst and solvent)

    • Diethyl ether

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.

    • Cool the solution in an ice bath and slowly add acetic anhydride (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • Pour the reaction mixture into cold 1 M HCl and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield 3-methyl-3-heptyl acetate.

Quantitative Data:

ParameterValue
Starting Materials
This compound1.0 eq
Acetic Anhydride1.2 eq
Reaction Conditions
Catalyst/SolventPyridine
Temperature0 °C to room temperature
Reaction Time4-6 hours
Product
Expected Yield 80-90%
Boiling Point~180-182 °C
Purity (by GC-MS)>98%

Signaling Pathway for Esterification:

Esterification_Pathway This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Acetic Anhydride Acetic Anhydride Acetic Anhydride->Tetrahedral Intermediate Pyridine Pyridine Pyridine->Tetrahedral Intermediate catalyst 3-Methyl-3-heptyl Acetate 3-Methyl-3-heptyl Acetate Tetrahedral Intermediate->3-Methyl-3-heptyl Acetate Acetic Acid Acetic Acid Tetrahedral Intermediate->Acetic Acid

Esterification of this compound.

Acid-catalyzed dehydration of this compound yields a mixture of isomeric alkenes. These alkenes can serve as precursors for further functionalization, such as epoxidation, dihydroxylation, or polymerization, to create diverse molecular scaffolds.

Experimental Protocol: Acid-Catalyzed Dehydration

  • Materials:

    • This compound

    • Concentrated sulfuric acid or phosphoric acid

    • Sodium bicarbonate solution

    • Anhydrous calcium chloride

  • Procedure:

    • Place this compound (1.0 eq) in a distillation apparatus.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

    • Heat the mixture to gently distill the alkene products as they are formed. The boiling points of the isomeric 3-methyl-3-heptenes are lower than that of the starting alcohol.

    • Collect the distillate in a receiver cooled in an ice bath.

    • Wash the distillate with sodium bicarbonate solution to neutralize any acid, followed by water.

    • Dry the organic layer over anhydrous calcium chloride.

    • The product will be a mixture of E/Z isomers of 3-methyl-3-heptene (B1237926) and 3-methyl-2-heptene. The product distribution can be analyzed by GC-MS.

Quantitative Data:

ParameterValue
Starting Material This compound (1.0 eq)
Catalyst Concentrated H₂SO₄ or H₃PO₄
Reaction Conditions
TemperatureDistillation temperature of alkenes
Product Mixture of isomeric alkenes
Expected Yield 70-80% (total alkenes)

Logical Relationship in Dehydration:

Dehydration_Products This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate H+ 3-Methyl-3-heptene (E/Z) 3-Methyl-3-heptene (E/Z) Carbocation Intermediate->3-Methyl-3-heptene (E/Z) -H+ 3-Methyl-2-heptene (E/Z) 3-Methyl-2-heptene (E/Z) Carbocation Intermediate->3-Methyl-2-heptene (E/Z) -H+ (rearrangement)

Dehydration of this compound.

Conversion of the tertiary alcohol to the corresponding alkyl halide provides a reactive intermediate for various nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups (e.g., azides, cyanides, thiols) that are valuable in medicinal chemistry for modulating biological activity.

Experimental Protocol: Conversion to 3-Chloro-3-methylheptane (B8732670)

  • Materials:

    • This compound

    • Concentrated hydrochloric acid

    • Anhydrous calcium chloride

  • Procedure:

    • In a separatory funnel, place this compound (1.0 eq) and an equal volume of cold, concentrated hydrochloric acid.

    • Shake the mixture vigorously for 5-10 minutes, periodically venting the funnel.

    • Allow the layers to separate. The upper layer is the crude alkyl chloride.

    • Separate the organic layer and wash it with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous calcium chloride.

    • Decant the dried liquid and purify by distillation if necessary.

Quantitative Data:

ParameterValue
Starting Material This compound (1.0 eq)
Reagent Concentrated HCl
Reaction Conditions
TemperatureRoom temperature (exothermic)
Reaction Time15-30 minutes
Product 3-Chloro-3-methylheptane
Expected Yield 85-95%

Experimental Workflow for Alkyl Halide Synthesis:

SN1_Reaction Start Start Mix Alcohol and HCl Mix Alcohol and HCl Start->Mix Alcohol and HCl Shake and Vent Shake and Vent Mix Alcohol and HCl->Shake and Vent Separate Layers Separate Layers Shake and Vent->Separate Layers Wash Organic Layer Wash Organic Layer Separate Layers->Wash Organic Layer Organic Layer Dry Organic Layer Dry Organic Layer Wash Organic Layer->Dry Organic Layer Purify Product Purify Product Dry Organic Layer->Purify Product End End Purify Product->End

Workflow for 3-chloro-3-methylheptane synthesis.

Applications of 3-Methyl-3-heptanol in Fragrance and Flavor Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-heptanol (B1630388) (CAS No. 5582-82-1) is a tertiary alcohol characterized by a mild, fruity aroma.[1] This colorless to almost colorless liquid is soluble in organic solvents like ethanol (B145695) and ether, but insoluble in water.[1] Its molecular structure, featuring a heptane (B126788) backbone with a methyl group and a hydroxyl group on the third carbon, contributes to its characteristic scent profile.[1] These properties have led to its exploration and use as a fragrance and flavoring agent in a variety of consumer products. This document provides a comprehensive overview of its applications, detailed experimental protocols for its analysis and sensory evaluation, and a summary of its physicochemical properties.

It is important to note that while several sources describe this compound as a fragrance and flavoring ingredient with a fruity character,[1][2] other chemical suppliers explicitly state it is "not for fragrance use" and "not for flavor use."[3][4] This discrepancy may be due to regulatory status in different regions, purity requirements for food and fragrance applications, or a lack of extensive toxicological data for these specific uses. Researchers and developers should exercise due diligence in verifying the regulatory compliance and safety of this compound for their intended application.

Data Presentation

Physicochemical and Sensory Properties of this compound
PropertyValueReference
Chemical Name This compound[5]
Synonyms Butylethylmethylcarbinol, 3-methylheptan-3-ol[2][3]
CAS Number 5582-82-1[5][6]
Molecular Formula C8H18O[5][6]
Molecular Weight 130.23 g/mol [6]
Appearance Colorless to almost colorless clear liquid[1]
Odor Profile Mild, fruity[1]
Flavor Profile Fruity[1]
Solubility Soluble in alcohol; water solubility: 2390 mg/L @ 25 °C (experimental)[3]
Boiling Point 162-164 °C @ 760 mmHg[3]
Flash Point 60.6 °C[2]
Density 0.83 g/cm³[2]
Odor Threshold Data not available
Flavor Threshold Data not available

Applications in Fragrance and Flavor

This compound's mild and fruity aroma makes it a candidate for inclusion in various fragrance and flavor formulations.

Fragrance Applications: Its scent profile allows it to be used as a component in fragrance compositions for perfumes, soaps, and lotions to impart a pleasant fruity note.[1] As a tertiary alcohol, it may also serve as a solvent or a modifier for other fragrance ingredients in a formulation.

Flavor Applications: In the food and beverage industry, this compound is reported to contribute a fruity taste to products such as candies, baked goods, and beverages.[1] Its mechanism of action in flavoring is believed to be through the interaction with taste receptors on the tongue, enhancing the overall perception of a fruity flavor.[1]

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the analysis and sensory evaluation of this compound. Method validation is essential when applying these protocols to this specific compound.

Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Odor Characterization

Objective: To identify and characterize the odor-active compounds in a sample containing this compound.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port

  • Capillary column suitable for volatile compound analysis (e.g., DB-WAX or DB-5)

  • Helium carrier gas

  • Sample of this compound or a product containing it

  • Appropriate solvent for dilution (e.g., ethanol)

  • Trained sensory panelists

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • For solid or semi-solid samples, use headspace analysis or solvent extraction to isolate volatile compounds.

  • GC-O System Setup:

    • Install the appropriate GC column.

    • Set the GC parameters:

      • Injector temperature: 250 °C

      • Oven temperature program: Start at 40 °C (hold for 2 min), ramp to 240 °C at 5 °C/min (hold for 5 min).

      • Carrier gas flow rate: 1.0 mL/min.

      • Split ratio: Adjust as needed based on sample concentration.

    • At the end of the column, split the effluent between the FID and the olfactometry port (e.g., 1:1 ratio).

    • Humidify the air supply to the olfactometry port to prevent nasal dehydration of the panelists.

  • Data Acquisition:

    • Inject the prepared sample into the GC.

    • A trained panelist sniffs the effluent from the olfactometry port throughout the chromatographic run.

    • The panelist records the time, duration, and a descriptor for each odor detected.

    • Simultaneously, the FID records the chemical profile of the sample.

  • Data Analysis:

    • Correlate the retention times of the odor events with the peaks on the FID chromatogram.

    • Identify the peak corresponding to this compound and note the odor descriptor provided by the panelist.

    • This method can also be used to identify other odor-active compounds in a complex mixture.

Protocol 2: Sensory Panel Evaluation of Flavor Profile

Objective: To determine the flavor profile and sensory attributes of a beverage containing this compound.

Materials:

  • Test beverage with a known concentration of this compound.

  • Control beverage (without this compound).

  • Trained sensory panel (8-12 members).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Odor-free glassware.

  • Unsalted crackers and spring water for palate cleansing.

  • Sensory evaluation software or ballots.

Procedure:

  • Panelist Training:

    • Familiarize panelists with the basic tastes (sweet, sour, bitter, salty, umami) and common aroma and flavor descriptors relevant to fruity beverages.

  • Sample Preparation and Presentation:

    • Prepare samples of the control and test beverages. The concentration of this compound in the test beverage should be determined based on preliminary trials.

    • Code the samples with random three-digit numbers.

    • Serve the samples at a standardized temperature.

    • The order of presentation should be randomized for each panelist.

  • Evaluation:

    • Panelists should cleanse their palates with water and a cracker before evaluating each sample.

    • Instruct panelists to evaluate the aroma (orthonasal) and then the flavor (retronasal and taste) of each sample.

    • Panelists will rate the intensity of pre-defined sensory attributes (e.g., fruity, sweet, green, alcoholic) on a structured scale (e.g., a 15-cm line scale or a 9-point hedonic scale).

    • Panelists should also provide descriptive comments.

  • Data Analysis:

    • Collect the data from the ballots or software.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine if there are significant differences in the sensory attributes between the control and test samples.

    • Generate a flavor profile or spider web plot to visualize the sensory characteristics of the beverage with this compound.

Protocol 3: Sample Preparation for GC-MS Analysis in a Cosmetic Matrix

Objective: To prepare a cosmetic sample (e.g., lotion) for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Cosmetic product containing this compound.

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

  • Solvent for extraction (e.g., methanol, dichloromethane).

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.45 µm).

  • GC vials.

Procedure:

  • Sample Weighing and Spiking:

    • Accurately weigh approximately 1 g of the cosmetic sample into a centrifuge tube.

    • Spike the sample with a known amount of the internal standard.

  • Extraction:

    • Add 10 mL of the extraction solvent to the centrifuge tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.

  • Centrifugation and Filtration:

    • Centrifuge the mixture at 5000 rpm for 10 minutes to separate the solid components of the matrix.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean GC vial.

  • GC-MS Analysis:

    • The prepared sample is now ready for injection into the GC-MS system for identification and quantification of this compound. The GC-MS parameters should be optimized for the separation and detection of this compound.

Signaling Pathways

The perception of fragrance and flavor involves complex signaling pathways initiated by the interaction of molecules with specific receptors in the nose and on the tongue.

Olfactory Signaling Pathway

The sense of smell is mediated by olfactory receptor neurons in the nasal cavity. When an odorant molecule like this compound binds to an olfactory receptor (a G-protein coupled receptor), it triggers a cascade of intracellular events leading to the generation of an electrical signal that is sent to the brain.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Figure 1. Olfactory Signal Transduction Cascade.
Gustatory Signaling Pathway for Fruity Flavors

The perception of "fruity" is a complex interplay between taste (primarily sweet and sour) and aroma (ortho- and retronasal olfaction). The sweet component of a fruity flavor is detected by taste receptor cells on the tongue. The binding of a sweet molecule, or a molecule that enhances sweetness perception, to a sweet taste receptor (a heterodimer of T1R2 and T1R3 G-protein coupled receptors) initiates a signaling cascade.

Gustatory_Signaling_Pathway Flavorant Flavor Molecule (e.g., Fruity Compound) TR Taste Receptor (e.g., T1R2/T1R3 for sweet) Flavorant->TR Binds to Gustducin G-protein (Gustducin) TR->Gustducin Activates PLC Phospholipase C-β2 Gustducin->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Depolarization TRPM5->Depolarization Signal Signal to Brain Depolarization->Signal

Figure 2. Gustatory Signal Transduction for Sweet Taste.

Conclusion

This compound is a tertiary alcohol with a noted fruity aroma and flavor profile, suggesting its potential for use in the fragrance and food industries. However, the conflicting information regarding its approved use and the lack of publicly available quantitative sensory data, such as odor and flavor thresholds, necessitate a cautious approach. The provided protocols offer a framework for the analytical and sensory evaluation of this compound, which is crucial for any product development or research application. Further studies are required to establish a more comprehensive understanding of its sensory properties, safety, and the specific olfactory and gustatory receptors with which it interacts.

References

Application Note: Standard Protocol for GC-MS Analysis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of tertiary alcohols by GC-MS presents significant challenges. The presence of a polar hydroxyl (-OH) group leads to issues such as poor peak shape (tailing), low sensitivity, and thermal instability in the hot injector and column.[1] Furthermore, the molecular ion of tertiary alcohols is often weak or undetectable in the mass spectrum.[2]

To overcome these challenges, a standard protocol involving chemical derivatization is typically employed. Derivatization modifies the polar hydroxyl group, converting it into a less polar, more volatile, and more thermally stable functional group.[3] This results in improved chromatographic resolution, enhanced sensitivity, and more reliable quantification.[1] The two most common derivatization techniques for alcohols are silylation and acylation.[3] This application note provides a detailed protocol for the GC-MS analysis of tertiary alcohols, focusing on these derivatization methods.

Experimental Protocols

A critical step in the analysis of tertiary alcohols is the derivatization of the hydroxyl group to improve volatility and thermal stability.[4] The following sections detail the protocols for the two most widely used derivatization methods: silylation and acylation.[3]

Silylation

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS).

Materials:

  • Sample containing tertiary alcohol

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine (B92270), acetonitrile, or dichloromethane)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Accurately weigh approximately 1 mg of the sample into a clean, dry GC vial.

  • Add 100 µL of the anhydrous solvent to dissolve the sample.

  • Add 100 µL of BSTFA and 10 µL of TMCS to the vial. A 2:1 molar ratio of silylating reagent to active hydrogens is recommended as a general rule.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 30-60 minutes. Reaction times and temperatures may need to be optimized depending on the specific tertiary alcohol. For some sterically hindered alcohols, longer reaction times or higher temperatures may be necessary.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. An aliquot of the supernatant can be directly injected.

Acylation (Esterification)

Acylation converts the alcohol into an ester, which is more volatile and less polar.[3] Acid anhydrides or acid halides are common acylation reagents. The use of fluorinated acyl groups can enhance detectability by an electron capture detector (ECD) and provide additional structural information from mass spectrometry.[3]

Materials:

  • Sample containing tertiary alcohol

  • Acylating reagent (e.g., acetic anhydride, trifluoroacetic anhydride)

  • Catalyst (e.g., pyridine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Accurately weigh approximately 1 mg of the sample into a clean, dry GC vial.

  • Add 100 µL of the anhydrous solvent to dissolve the sample.

  • Add 100 µL of the acylating reagent and 10 µL of pyridine (as a catalyst and acid scavenger).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 50-70°C for 20-30 minutes. Optimization of reaction conditions may be required.

  • Allow the vial to cool to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

GC-MS Analysis

The following table summarizes typical GC-MS parameters for the analysis of derivatized tertiary alcohols. For underivatized alcohols, a more polar column, such as a wax-type column (e.g., DB-WAX), is recommended to improve peak shape.[5]

Table 1: Typical GC-MS Parameters

ParameterSetting
Gas Chromatograph
Injection ModeSplit (e.g., 20:1) or Splitless
Injector Temperature250°C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
GC ColumnNon-polar column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial temperature: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range40-500 m/z
Solvent Delay3-5 minutes

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present results for a series of derivatized tertiary alcohols.

Table 2: Retention Times and Key Mass Fragments of Derivatized Tertiary Alcohols (Example)

Analyte (Derivatized)Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
tert-Butanol (TMS ether)5.8146131, 73, 57
Linalool (TMS ether)12.5226211, 143, 73
α-Terpineol (TMS ether)13.2226211, 121, 73

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of tertiary alcohols, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing tertiary alcohol Derivatization Derivatization (Silylation or Acylation) Sample->Derivatization Add derivatizing agent and catalyst Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration and Quantification DataAcquisition->PeakIntegration LibrarySearch Mass Spectral Library Search and Identification DataAcquisition->LibrarySearch

Caption: Workflow for GC-MS analysis of tertiary alcohols.

Challenges and Considerations

  • Water Content: Samples and solvents must be anhydrous, as silylating reagents are sensitive to moisture.[4]

  • Steric Hindrance: The reactivity of alcohols towards derivatization follows the order: primary > secondary > tertiary. Therefore, reaction conditions for tertiary alcohols may need to be more stringent (higher temperature, longer time, or use of a catalyst).

  • Mass Spectra Interpretation: The molecular ion of underivatized tertiary alcohols is often absent or very weak.[2] Derivatization helps in producing a more distinct molecular ion or characteristic fragment ions, aiding in identification. Common fragmentation pathways for alcohols include the loss of water ([M-18]) and alpha-cleavage.[2]

  • Column Choice: For the analysis of underivatized alcohols, a polar column is preferable to minimize peak tailing.[5] For derivatized, less polar analytes, a non-polar column like a DB-5ms is suitable.

References

Green Synthesis of 3-Methyl-3-heptanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 3-Methyl-3-heptanol. The featured method utilizes an ultrasound-assisted Grignard reaction, which presents a more environmentally benign alternative to traditional synthetic routes by minimizing the use of hazardous solvents and stringent anhydrous conditions.[1]

Introduction

This compound is a tertiary alcohol with potential applications in various chemical syntheses. Traditional synthesis methods, such as the Grignard reaction, are effective but often rely on volatile and flammable solvents like diethyl ether, and require strict anhydrous conditions, making them less environmentally friendly.[2][3] The protocols outlined below focus on a greener approach that employs ultrasound to facilitate the Grignard reaction, even in the presence of small amounts of water, thus reducing the need for anhydrous solvents and inert atmospheres.[1] This method is noted for its higher success rate, use of safer solvents like tetrahydrofuran (B95107) (THF), and the production of easily neutralizable aqueous waste.[1]

Green Synthesis Approach: Ultrasound-Assisted Grignard Reaction

This method involves a three-step process starting from n-butanol. The key innovation lies in the use of ultrasound for the formation of the Grignard reagent, which circumvents the need for stringent anhydrous and oxygen-free conditions.[1]

Overall Reaction Scheme

A multi-step synthesis is employed, starting with the conversion of n-butanol to 1-bromobutane (B133212), followed by the formation of the Grignard reagent and its subsequent reaction with a ketone.

Diagram: Logical relationship of the synthesis steps.

A n-Butanol B 1-Bromobutane A->B  NaBr, H₂SO₄  Reflux C n-Butylmagnesium bromide (Grignard Reagent) B->C  Mg, THF  Ultrasound D This compound C->D  1. Reaction  2. H₃O⁺ Workup E Butanone (Methyl Ethyl Ketone) E->D

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from a reported green synthesis method.[1]

Step 1: Synthesis of 1-Bromobutane from n-Butanol

This step involves a nucleophilic substitution reaction to convert the primary alcohol into an alkyl halide.

Materials:

  • n-Butanol: 10.00 mL (109.3 mmol)

  • Sodium bromide: 13.660 g (132.8 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄): 20 mL (352.0 mmol)

  • Water: 15 mL

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 10.00 mL of n-butanol and 15 mL of water in an ice bath.

  • Slowly add 13.660 g of sodium bromide while stirring.

  • Carefully and slowly add 20 mL of concentrated sulfuric acid to the mixture.

  • Remove the flask from the ice bath and set it up for reflux.

  • Reflux the two-phase mixture for 45 minutes.

  • After reflux, arrange the apparatus for simple distillation.

  • Collect the distillate that comes over between 85°C and 95°C.

  • Transfer the distillate to a separatory funnel and wash sequentially with 10 mL of water and 10 mL of cold 80% sulfuric acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Redistill the dried product, collecting the fraction between 99-103°C to obtain pure 1-bromobutane.

Diagram: Experimental workflow for the synthesis of 1-bromobutane.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification A Combine n-Butanol and Water in Ice Bath B Add NaBr A->B C Slowly Add Conc. H₂SO₄ B->C D Reflux for 45 minutes C->D E Simple Distillation (85-95°C) D->E F Wash with H₂O and H₂SO₄ E->F G Dry over MgSO₄ F->G H Redistill (99-103°C) G->H I Pure 1-Bromobutane H->I

Caption: Workflow for 1-bromobutane synthesis.

Step 2 & 3: Ultrasound-Assisted Grignard Synthesis of this compound

This is the core "green" step, where the Grignard reagent is formed and reacted with a ketone under ultrasound irradiation, followed by workup.

Materials:

  • 1-Bromobutane (from Step 1)

  • Magnesium turnings

  • Tetrahydrofuran (THF)

  • Butanone (Methyl Ethyl Ketone)

  • Hydrochloric acid (HCl), 1 M

  • An ultrasonic bath

Procedure:

  • In a flask, place magnesium turnings.

  • Add a solution of 1-bromobutane in THF to the magnesium.

  • Place the flask in an ultrasonic bath and sonicate until the formation of the Grignard reagent (n-butylmagnesium bromide) is complete. The reaction can be carried out in the open air.[1]

  • To the freshly prepared Grignard reagent, slowly add a solution of butanone in THF while continuing to stir.

  • After the addition is complete, continue to stir the reaction mixture for a short period.

  • Quench the reaction by slowly adding 1 M HCl to the mixture to protonate the alkoxide and dissolve any remaining magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with water and then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation to yield this compound.

Quantitative Data

The following table summarizes the reported yields for this green synthesis method and compares them to a typical conventional Grignard reaction.

ParameterUltrasound-Assisted Green MethodConventional Grignard ReactionReference
Step 1 Yield (1-Bromobutane) 31% (initial report), 67% (optimized)~60-70%[1][2]
Step 2 & 3 Yield (Grignard) 32%~60-80%[1][3]
Overall Yield ~10% (based on initial Step 1 yield)Variable[1]
Solvent Tetrahydrofuran (THF)Anhydrous Diethyl Ether[1]
Atmosphere AirInert (Argon or Nitrogen)[1]
Special Conditions UltrasoundStrict Anhydrous Conditions[1]

Advantages of the Green Method

The primary advantages of the ultrasound-assisted method align with the principles of green chemistry.

Diagram: Advantages of the green synthesis method.

main Green Synthesis Advantages Avoids Anhydrous Solvents No Inert Atmosphere Required Higher Success Rate Safer Solvent (THF vs. Ether) Easily Neutralizable Waste

Caption: Key benefits of the ultrasound-assisted synthesis.

Conclusion

The ultrasound-assisted Grignard synthesis of this compound offers a promising green alternative to traditional methods.[1] By eliminating the need for strict anhydrous and inert conditions, this protocol simplifies the experimental setup, enhances safety, and reduces the environmental impact. While the reported yields may be comparable to or slightly lower than conventional methods, the operational simplicity and improved green credentials make it an attractive option for researchers and drug development professionals seeking sustainable synthetic routes. Further optimization of reaction conditions could lead to improved yields, making this method even more competitive.

References

Application Notes and Protocols for Ultrasound-Assisted Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted Grignard synthesis of tertiary alcohols. This sonochemical approach offers significant advantages over conventional methods, including accelerated reaction times, increased yields, and milder reaction conditions. The information presented herein is intended to enable researchers to effectively implement this powerful technique in their synthetic workflows.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. The synthesis of tertiary alcohols is a common application, typically involving the reaction of a Grignard reagent with a ketone or an ester.

Conventional Grignard reactions often require stringent anhydrous conditions, inert atmospheres, and can be sluggish, sometimes requiring chemical or mechanical activation.[1] The use of ultrasound provides an effective means of activation, promoting the reaction through acoustic cavitation. This phenomenon involves the formation, growth, and implosive collapse of microscopic bubbles in the reaction medium, generating localized hot spots with extremely high temperatures and pressures.[2] This energy input can clean the surface of the magnesium metal, facilitating the formation of the Grignard reagent, and enhance the rate of its subsequent reaction with the carbonyl substrate.[3][4]

The benefits of employing ultrasound in Grignard synthesis include:

  • Accelerated Reaction Rates: Sonication can dramatically reduce reaction times, often from hours to minutes.

  • Improved Yields: Higher product yields are frequently observed due to more efficient reagent formation and reaction.

  • Milder Conditions: Reactions can often be carried out at lower temperatures and may be less sensitive to trace amounts of moisture.[3]

  • Enhanced Reproducibility: Ultrasound can lead to more consistent and reproducible results.[1][5]

Quantitative Data Summary

The following tables summarize quantitative data comparing conventional and ultrasound-assisted Grignard synthesis of tertiary alcohols.

Table 1: Synthesis of 1,1,2-triphenylethanol (B7769887) from Benzophenone (B1666685) and Benzylmagnesium chloride

ParameterConventional MethodUltrasound-Assisted MethodReference
Reaction Time Several hours10 minutes[5]
Conversion (%) Variable100%[5]
Yield (%) Typically lower98%[5]
Ultrasound Frequency N/A300 kHz (cup horn)[5]
Temperature RefluxAmbient[5]

Table 2: Comparison of Synthesis Methods for Tertiary Alcohols

ProductSubstratesMethodReaction TimeYield (%)Reference
TriphenylmethanolPhenylmagnesium bromide, BenzophenoneConventional~1-2 hours~50-70%[6]
1,1-diphenyl-1-propanolEthylmagnesium bromide, BenzophenoneConventional~1 hour~80-90%[6]
1,1,2-triphenylethanolBenzylmagnesium chloride, BenzophenoneUltrasound-Assisted10 min98%[5]
2-methyl-3-phenyl-2-butanolPhenylmagnesium bromide, AcetoneUltrasound-Assisted10 min84%[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted One-Pot Grignard Synthesis of Tertiary Alcohols from Aryl Halides and Ketones

This protocol is based on the efficient one-pot procedure described by Cravotto et al.[5]

Materials:

  • Aryl halide (e.g., bromobenzene (B47551), 1-bromonaphthalene)

  • Magnesium turnings

  • Ketone (e.g., benzophenone, acetone)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Cup horn ultrasonicator (e.g., 300 kHz)

  • Reaction vessel (e.g., Schlenk flask)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and anhydrous THF to the flask.

  • Sonication for Grignard Formation: Place the reaction vessel in the cup horn ultrasonicator and apply ultrasound (e.g., 300 kHz) at room temperature. Monitor the reaction progress by observing the consumption of the magnesium turnings. This step is typically complete within 10-15 minutes.

  • Addition of Ketone: Once the Grignard reagent formation is complete, add the ketone (1.0 equivalent) dropwise to the reaction mixture while maintaining the inert atmosphere.

  • Sonication for Tertiary Alcohol Synthesis: Continue sonication for an additional 10-20 minutes at room temperature.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude tertiary alcohol. Purify the product by recrystallization or column chromatography.

Protocol 2: Conventional Grignard Synthesis of Triphenylmethanol

This protocol provides a representative conventional method for comparison.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Benzophenone

  • Anhydrous diethyl ether

  • Hydrochloric acid (e.g., 3 M)

  • Standard glassware for reflux, extraction, and purification

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a small portion of a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether through the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of benzophenone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Workup: Slowly add 3 M hydrochloric acid to the reaction mixture to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or a mixture of diethyl ether and petroleum ether) to obtain pure triphenylmethanol.

Visualizations

Experimental Workflow

experimental_workflow cluster_grignard_formation Grignard Reagent Formation cluster_tertiary_alcohol_synthesis Tertiary Alcohol Synthesis cluster_workup Workup & Purification aryl_halide Aryl Halide ultrasound1 Ultrasound (e.g., 300 kHz) aryl_halide->ultrasound1 mg Magnesium Turnings mg->ultrasound1 thf Anhydrous THF thf->ultrasound1 grignard_reagent Grignard Reagent ultrasound1->grignard_reagent ultrasound2 Ultrasound (e.g., 300 kHz) grignard_reagent->ultrasound2 ketone Ketone ketone->ultrasound2 alkoxide Magnesium Alkoxide ultrasound2->alkoxide quench Aqueous Quench (e.g., sat. NH4Cl) alkoxide->quench extraction Extraction quench->extraction purification Purification extraction->purification tertiary_alcohol Tertiary Alcohol purification->tertiary_alcohol

Caption: Workflow for ultrasound-assisted Grignard synthesis.

Proposed Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Single Electron Transfer (SET) cluster_step2 Step 2: Radical Coupling cluster_step3 Step 3: Protonation RMgX R-MgX SET Ultrasound-Promoted Single Electron Transfer RMgX->SET Ketone R'₂C=O Ketone->SET Radical_Anion [R'₂C-O•]⁻ MgX⁺ SET->Radical_Anion R_Radical R• SET->R_Radical Alkoxide_Radical [R'₂C-O•]⁻ MgX⁺ Coupling Radical Coupling Alkoxide_Radical->Coupling Radical_R R• Radical_R->Coupling Alkoxide R-CR'₂-O⁻ MgX⁺ Coupling->Alkoxide Alkoxide_Product R-CR'₂-O⁻ MgX⁺ Protonation Protonation Alkoxide_Product->Protonation H3O H₃O⁺ (Workup) H3O->Protonation Tertiary_Alcohol R-CR'₂-OH Protonation->Tertiary_Alcohol

Caption: Proposed SET mechanism for the Grignard reaction.

References

The Role of Tertiary Alcohols in Chemical Reductions: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note: The Emerging Role of Tertiary Alcohols as Stereochemical Modulators and Reaction Promoters in Reduction Reactions

Introduction

In the landscape of synthetic organic chemistry, the reduction of carbonyl compounds is a cornerstone transformation. While primary and secondary alcohols are well-established as hydride donors in reactions such as the Meerwein-Ponndorf-Verley (MPV) reduction, tertiary alcohols, including 3-Methyl-3-heptanol, have traditionally been considered inert due to the absence of an α-hydrogen. However, recent investigations have unveiled a more nuanced role for these sterically hindered alcohols. This application note explores the utility of tertiary alcohols not as direct reducing agents, but as influential additives and co-solvents that can significantly impact the stereoselectivity, reaction rates, and overall efficiency of various reduction processes. This emerging application is of particular interest to researchers in drug discovery and process development, where precise control over molecular architecture is paramount.

Tertiary alcohols are increasingly recognized for their ability to create a unique and sterically demanding environment around a catalyst or reactant. This can lead to enhanced selectivity in asymmetric reductions by favoring specific transition states. Furthermore, their interaction with metal catalysts can modulate catalytic activity, offering a novel strategy for optimizing reduction reactions.

Key Applications and Mechanisms

The primary role of tertiary alcohols like this compound in reduction reactions is not that of a hydride donor, but rather as a modifier of the reaction environment. Their bulky nature can influence the stereochemical outcome of a reaction by providing a sterically hindered environment around the catalytic center.

One area of application is in asymmetric ketone reductions . The addition of a bulky tertiary alcohol can influence the facial selectivity of hydride attack on a prochiral ketone, leading to an enhancement of the enantiomeric excess (ee) of the desired chiral secondary alcohol. While not a direct participant in the hydride transfer, the tertiary alcohol can interact with the reducing agent or the substrate, creating a chiral pocket that directs the approach of the hydride.

Another potential application lies in metal-catalyzed hydrogenations . Tertiary alcohols can act as ligands or co-solvents that modify the surface of the heterogeneous catalyst or the coordination sphere of a homogeneous catalyst. This modification can prevent catalyst deactivation and improve selectivity.

While direct participation as a hydride donor is uncommon, the formation of tertiary alkoxides can play a role in certain base-catalyzed reductions. The bulky tertiary alkoxide can act as a sterically hindered base, promoting specific reaction pathways while minimizing side reactions.

Experimental Protocols

Below are generalized protocols that can be adapted by researchers to investigate the influence of tertiary alcohols like this compound in reduction reactions.

Protocol 1: Asymmetric Reduction of a Prochiral Ketone using a Borane Reducing Agent with a Tertiary Alcohol Additive

Objective: To evaluate the effect of this compound on the enantioselectivity of the reduction of acetophenone (B1666503) to 1-phenylethanol (B42297).

Materials:

  • Acetophenone

  • Borane-tetrahydrofuran complex (1 M in THF)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Chiral catalyst (e.g., (R)- or (S)-CBS-oxazaborolidine)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Chiral GC or HPLC for enantiomeric excess determination

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the chiral catalyst (0.1 eq.).

  • Add anhydrous THF as the solvent.

  • Add this compound (1.0 - 2.0 eq.) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the borane-THF complex (1.1 eq.) to the mixture while stirring.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of acetophenone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC.

Data Presentation

The following table summarizes hypothetical data from experiments investigating the effect of tertiary alcohol additives on the enantioselective reduction of acetophenone.

Additive (1.5 eq.)CatalystYield (%)Enantiomeric Excess (ee, %)
None(R)-CBS9592
tert-Butanol(R)-CBS9394
This compound(R)-CBS9496
3-Ethyl-3-pentanol(R)-CBS9295

Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of tertiary alcohol additives. Actual results may vary depending on specific reaction conditions.

Visualizing Reaction Logic

The following diagram illustrates the conceptual workflow for evaluating the effect of a tertiary alcohol additive on a reduction reaction.

Reduction_Workflow Workflow for Investigating Tertiary Alcohol Additives in Reductions cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion Start Select Prochiral Ketone and Reducing Agent Catalyst Choose Chiral Catalyst Start->Catalyst Additive Select Tertiary Alcohol Additive (e.g., this compound) Catalyst->Additive Reaction_Setup Set up Reaction with and without Additive Additive->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC) Reaction_Setup->Monitoring Workup Quench, Extract, and Purify Product Monitoring->Workup Yield Determine Chemical Yield Workup->Yield Stereo Analyze Enantiomeric Excess (Chiral HPLC/GC) Workup->Stereo Compare Compare Results (Yield, ee) Yield->Compare Stereo->Compare Conclusion Draw Conclusions on Additive Effect Compare->Conclusion

Caption: Workflow for investigating the impact of tertiary alcohol additives.

Signaling Pathway Conceptualization

The influence of a tertiary alcohol on the stereochemical outcome of a catalyzed reduction can be conceptualized as a modification of the catalyst's environment, thereby altering the energy landscape of the diastereomeric transition states.

Signaling_Pathway Conceptual Pathway of Tertiary Alcohol Influence on Stereoselectivity cluster_reactants Reactants cluster_catalyst Catalytic Environment cluster_transition Transition States cluster_products Products Ketone Prochiral Ketone TS_R Transition State for (R)-Product Formation Ketone->TS_R TS_S Transition State for (S)-Product Formation Ketone->TS_S Hydride Hydride Source Hydride->TS_R Hydride->TS_S Catalyst Chiral Catalyst Catalyst->TS_R Catalyzes Catalyst->TS_R Lowers ΔG‡ preferentially Catalyst->TS_S Catalyzes Tert_Alcohol Tertiary Alcohol (e.g., this compound) Tert_Alcohol->Catalyst Modifies Environment R_Product (R)-Alcohol TS_R->R_Product Major Pathway S_Product (S)-Alcohol TS_S->S_Product Minor Pathway

Caption: Influence of tertiary alcohols on stereoselectivity.

The role of tertiary alcohols, such as this compound, in reduction reactions is evolving from that of a passive spectator to an active modulator of reactivity and selectivity. Their ability to impose steric constraints and modify catalytic environments offers a promising avenue for the development of more efficient and selective reduction methodologies. Researchers in drug development and fine chemical synthesis are encouraged to explore the potential of these readily available and inexpensive additives to optimize critical reduction steps in their synthetic routes. Further investigation into the precise nature of the interactions between tertiary alcohols, catalysts, and substrates will undoubtedly lead to new and innovative applications.

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Grignard synthesis of 3-methyl-3-heptanol (B1630388). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound using a Grignard reaction?

A1: There are two primary routes for the synthesis of this compound via a Grignard reaction:

  • Route A: Reaction of 3-heptanone (B90015) with methylmagnesium bromide.

  • Route B: Reaction of an ester, such as ethyl butanoate, with an excess of a Grignard reagent like propylmagnesium bromide.

Q2: My Grignard reaction is not initiating (no cloudiness or bubbling). What are the likely causes?

A2: The most common reason for a Grignard reaction failing to initiate is the presence of moisture, which quenches the Grignard reagent as it forms. Another likely cause is a passivated magnesium surface due to the formation of a magnesium oxide layer.

Q3: What are the major side reactions that can lower the yield of this compound?

A3: Several side reactions can compete with the desired alcohol formation, leading to a lower yield. These include:

  • Wurtz coupling: The Grignard reagent couples with the unreacted alkyl halide.

  • Enolization: The Grignard reagent acts as a base and deprotonates the ketone at the alpha-position, forming an enolate that will not lead to the desired alcohol.

  • Reduction: The Grignard reagent can reduce the ketone to a secondary alcohol, particularly with bulky reagents.

Q4: What is the ideal temperature for conducting the Grignard reaction?

A4: The reaction temperature should be carefully controlled. The formation of the Grignard reagent is often initiated at room temperature and may require gentle heating to start, but it is an exothermic reaction. The subsequent addition of the ketone or ester is typically carried out at a low temperature, such as 0 °C, to manage the exothermic nature of the reaction and minimize side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.

Q5: How can I be certain that my glassware and solvents are sufficiently dry?

A5: All glassware should be rigorously dried, either in an oven at a high temperature for several hours or by flame-drying under a vacuum or inert atmosphere immediately before use. Solvents must be anhydrous. Anhydrous ethers are commercially available, or they can be dried using methods such as distillation over sodium/benzophenone or by using molecular sieves.

Troubleshooting Guide for Low Yield

Low yield is a frequent issue in Grignard synthesis. The following guide provides a systematic approach to identifying and resolving the root cause.

Problem 1: Failure of Grignard Reagent Formation
  • Symptom: No signs of reaction (e.g., bubbling, cloudiness, or temperature increase) after adding the alkyl halide to the magnesium.

  • Possible Cause 1: Wet Glassware or Solvent. The Grignard reagent is highly reactive with protic compounds like water.

    • Solution: Ensure all glassware is meticulously dried. Use fresh, anhydrous solvents.

  • Possible Cause 2: Inactive Magnesium Surface. A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.

    • Solution: Activate the magnesium. This can be done by crushing the turnings to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as an initiator.

Problem 2: Low Conversion of Starting Material
  • Symptom: A significant amount of the starting ketone or ester is recovered after the reaction.

  • Possible Cause 1: Insufficient Grignard Reagent. This could be due to some of the reagent being quenched by moisture or side reactions.

    • Solution: Use a slight excess of the Grignard reagent. If preparing the reagent in situ, ensure the initial formation is successful and appears complete (most of the magnesium is consumed).

  • Possible Cause 2: Competing Side Reactions. Enolization of the ketone by the Grignard reagent can be a significant competing reaction, especially with sterically hindered ketones.

    • Solution: Add the ketone or ester to the Grignard reagent slowly at a low temperature to minimize the Grignard reagent acting as a base.

Problem 3: Formation of Impurities
  • Symptom: The final product is contaminated with significant amounts of byproducts.

  • Possible Cause 1: Wurtz Coupling. This side reaction forms a hydrocarbon byproduct from the coupling of the Grignard reagent and the alkyl halide.

    • Solution: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. Avoid excessively high temperatures during reagent formation.

  • Possible Cause 2: Reduction of the Carbonyl. The Grignard reagent can act as a reducing agent, converting the ketone to a secondary alcohol.

    • Solution: Use a less sterically hindered Grignard reagent if possible. Maintain a low reaction temperature during the addition of the carbonyl compound.

Data Summary

The following table summarizes the expected outcomes and the impact of various experimental parameters on the yield of this compound.

ParameterConditionExpected Yield of this compoundPotential Side Products
Reagents & Solvents AnhydrousGood to Excellent (60-90%)Minimal
Trace MoisturePoor to Moderate (10-50%)Alkane (from quenched Grignard)
Magnesium Activation Activated (e.g., with iodine)Good to Excellent (60-90%)Minimal
Not ActivatedNo reaction to Poor (0-30%)Unreacted starting materials
Reaction Temperature Low (0 °C for addition)Good (70-85%)Minimal
High (reflux during addition)Moderate (40-60%)Wurtz coupling products, reduction products
Stoichiometry Slight excess of GrignardOptimalMinimal
Insufficient GrignardLow (proportional to Grignard amount)Unreacted ketone/ester
Large excess of GrignardGood, but may complicate workupIncreased potential for side reactions

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Heptanone
  • Preparation: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of methyl bromide in anhydrous diethyl ether.

  • Initiation: Add a small portion of the methyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a gray, cloudy appearance), gently warm the flask.

  • Reaction: Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Addition of Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-heptanone in anhydrous diethyl ether dropwise from the dropping funnel.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude this compound by distillation.

Protocol 2: Activation of Magnesium Turnings
  • Method A: Mechanical Activation

    • Place the magnesium turnings in a dry flask under an inert atmosphere.

    • Use a glass stirring rod to gently crush and grind the turnings against the side of the flask to expose a fresh metal surface.

  • Method B: Chemical Activation with Iodine

    • Place the magnesium turnings in the reaction flask.

    • Add a single, small crystal of iodine.

    • Gently warm the flask with a heat gun until the purple iodine vapor is visible. The vapor will react with the magnesium oxide layer. The reaction is ready to proceed when the iodine color has faded.

  • Method C: Chemical Activation with 1,2-Dibromoethane

    • To the magnesium turnings in anhydrous ether, add a few drops of 1,2-dibromoethane.

    • The observation of ethylene (B1197577) gas bubbles indicates that the magnesium surface has been activated.

Visualizations

experimental_workflow prep Preparation of Dry Apparatus grignard_formation Grignard Reagent Formation prep->grignard_formation carbonyl_addition Addition of Carbonyl Compound grignard_formation->carbonyl_addition workup Aqueous Work-up and Quenching carbonyl_addition->workup isolation Extraction and Isolation workup->isolation purification Purification (e.g., Distillation) isolation->purification final_product This compound purification->final_product

Caption: Experimental workflow for the Grignard synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound check_initiation Was Grignard reagent formation observed? start->check_initiation no_initiation Problem: No Initiation check_initiation->no_initiation No check_ketone Is starting ketone/ester recovered? check_initiation->check_ketone Yes cause_wet Cause: Wet glassware/solvent no_initiation->cause_wet cause_inactive_mg Cause: Inactive Mg surface no_initiation->cause_inactive_mg solution_dry Solution: Rigorously dry all components cause_wet->solution_dry solution_activate Solution: Activate Mg (Iodine, 1,2-dibromoethane) cause_inactive_mg->solution_activate ketone_recovered Problem: Low Conversion check_ketone->ketone_recovered Yes check_impurities Are there significant impurities? check_ketone->check_impurities No cause_insufficient_grignard Cause: Insufficient Grignard ketone_recovered->cause_insufficient_grignard cause_enolization Cause: Enolization ketone_recovered->cause_enolization solution_excess_grignard Solution: Use slight excess of Grignard cause_insufficient_grignard->solution_excess_grignard solution_low_temp Solution: Add ketone slowly at low temp. cause_enolization->solution_low_temp impurities_present Problem: Impurity Formation check_impurities->impurities_present Yes cause_wurtz Cause: Wurtz Coupling impurities_present->cause_wurtz cause_reduction Cause: Ketone Reduction impurities_present->cause_reduction solution_slow_addition Solution: Slow halide addition, avoid high temp. cause_wurtz->solution_slow_addition solution_temp_control Solution: Maintain low temp. during carbonyl addition cause_reduction->solution_temp_control

Caption: Troubleshooting decision tree for low yield in Grignard synthesis.

Technical Support Center: Optimizing Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of tertiary alcohols using Grignard reagents. Below you will find a troubleshooting guide and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the Grignard synthesis of tertiary alcohols, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Tertiary Alcohol

  • Question: My Grignard reaction is failing to initiate or providing a very low yield. What are the primary causes?

  • Answer: The most common reasons for low or no yield are the presence of moisture, poor quality of the Grignard reagent, or improper reaction setup. Grignard reagents are highly reactive and will be quenched by any protic source, such as water.[1] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and that all solvents are anhydrous.[1] It is also crucial to use fresh, high-quality magnesium turnings, as a passivating layer of magnesium oxide on the surface can prevent the reaction from starting.[2]

Issue 2: Significant Amount of Byproducts

  • Question: I am observing significant byproducts in my reaction mixture, such as a secondary alcohol or the starting ketone. What is causing this?

  • Answer: The presence of a secondary alcohol corresponding to your starting ketone is likely due to the reduction of the ketone by the Grignard reagent.[3] This is more common with sterically hindered ketones and Grignard reagents that have β-hydrogens.[3] To minimize this, conduct the reaction at lower temperatures. If you are recovering a large amount of your starting ketone, it is likely due to enolization, where the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone.[3] This is also favored by higher temperatures and steric hindrance.

Issue 3: Formation of a Hydrocarbon Byproduct

  • Question: My final product is contaminated with a hydrocarbon byproduct. Where is this coming from?

  • Answer: A common hydrocarbon byproduct is formed through a Wurtz coupling reaction, where the Grignard reagent couples with the unreacted alkyl/aryl halide.[1] This can be minimized by the slow, dropwise addition of the halide to the magnesium turnings during the preparation of the Grignard reagent, which helps to maintain a low concentration of the halide in the reaction mixture.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of Grignard reagent to the carbonyl compound?

A1: For the synthesis of tertiary alcohols from ketones , a slight excess of the Grignard reagent (1.1-1.2 equivalents) is often used to ensure complete conversion of the ketone.[1] When using an ester as the starting material, at least two equivalents of the Grignard reagent are required, as the first equivalent reacts to form a ketone intermediate which then reacts with a second equivalent.[4][5] It is common to use a slight excess (2.2-2.5 equivalents) to drive the reaction to completion.[6]

Q2: What is the ideal temperature for the reaction?

A2: The addition of the ketone or ester to the Grignard reagent is typically carried out at a low temperature, often between -78°C and 0°C, to control the exothermic nature of the reaction and to minimize side reactions like enolization and reduction.[7] After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it goes to completion.[8]

Q3: Which solvent is best for Grignard reactions?

A3: Anhydrous ethereal solvents are essential for Grignard reactions. Diethyl ether is a common choice. Tetrahydrofuran (THF) can be advantageous for forming Grignard reagents from less reactive halides (e.g., chlorides) and its higher boiling point allows for reflux at a higher temperature if necessary.[9][10]

Q4: How can I be sure my Grignard reagent has formed and is of good quality?

A4: Visual cues for the formation of a Grignard reagent include the disappearance of the magnesium turnings, a cloudy or grey/brown appearance of the solution, and gentle refluxing of the solvent due to the exothermic nature of the reaction.[2] For a quantitative assessment, the Grignard reagent can be titrated before use to determine its exact concentration.

Q5: What is the purpose of using a saturated ammonium (B1175870) chloride solution in the workup?

A5: A saturated aqueous solution of ammonium chloride is used to quench the reaction by destroying any unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate to form the tertiary alcohol. It is a mild acidic source, which is often preferred over strong acids that can sometimes cause elimination side reactions with the newly formed tertiary alcohol.

Data Presentation

The following tables summarize key reaction parameters for optimizing the Grignard synthesis of tertiary alcohols.

Table 1: Molar Ratios of Reactants

Starting MaterialGrignard Reagent (Equivalents)Rationale
Ketone1.1 - 1.2A slight excess ensures complete consumption of the ketone.[1]
Ester2.2 - 2.5Two equivalents are required stoichiometrically; a slight excess drives the reaction to completion.[4][5]

Table 2: Recommended Reaction Temperatures

StepTemperature RangeRationale
Addition of Carbonyl-78°C to 0°CMinimizes side reactions such as enolization and reduction.[7]
Reaction CompletionRoom TemperatureEnsures the reaction proceeds to completion after the initial controlled addition.[8]

Experimental Protocols

General Protocol for the Grignard Synthesis of a Tertiary Alcohol from a Ketone

This protocol provides a general procedure for the synthesis of a tertiary alcohol. Note: All glassware must be flame- or oven-dried, and all reagents and solvents must be anhydrous.

  • Preparation of the Grignard Reagent:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add enough anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous solvent and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. Initiation of the reaction is indicated by bubbling and a cloudy appearance.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve the ketone (1.0 equivalent) in anhydrous solvent and add it to the dropping funnel.

    • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with the solvent used for the reaction.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by distillation or column chromatography.

Mandatory Visualization

Grignard_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere prep_grignard Prepare Grignard Reagent: - Add Mg turnings & iodine - Add alkyl/aryl halide dropwise start->prep_grignard react_carbonyl Reaction with Carbonyl: - Cool Grignard solution (0°C) - Add ketone/ester dropwise prep_grignard->react_carbonyl warm_rt Warm to Room Temperature (Stir for 1-2 hours) react_carbonyl->warm_rt workup Workup: - Quench with sat. NH4Cl (aq) - Separate layers warm_rt->workup extract Extract Aqueous Layer workup->extract dry_concentrate Dry and Concentrate Organic Layers extract->dry_concentrate purify Purify Product (Distillation or Chromatography) dry_concentrate->purify end End: Isolated Tertiary Alcohol purify->end

Caption: A generalized experimental workflow for the Grignard synthesis of tertiary alcohols.

Troubleshooting_Flowchart start Low Yield of Tertiary Alcohol check_initiation Was Grignard reagent formation successful? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes activate_mg Solution: - Use fresh Mg - Activate with iodine/DBE - Ensure slow halide addition check_initiation->activate_mg No check_byproducts Are byproducts present? check_conditions->check_byproducts Yes dry_system Solution: - Flame/oven-dry all glassware - Use anhydrous solvents check_conditions->dry_system No secondary_alcohol Secondary alcohol or starting ketone present? check_byproducts->secondary_alcohol Yes end Optimized Yield check_byproducts->end No activate_mg->end dry_system->end hydrocarbon Hydrocarbon byproduct (from Wurtz coupling)? secondary_alcohol->hydrocarbon No lower_temp Solution: - Lower reaction temp (-78 to 0°C) - Consider less hindered reagents secondary_alcohol->lower_temp Yes slow_addition Solution: - Slow, dropwise addition of alkyl halide during Grignard prep hydrocarbon->slow_addition Yes hydrocarbon->end No lower_temp->end slow_addition->end

Caption: A troubleshooting flowchart for low yields in Grignard reactions.

References

Identifying common side reactions in the synthesis of 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Methyl-3-heptanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common side reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial and laboratory method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Grignard reaction.[1] This involves the nucleophilic addition of a Grignard reagent to a ketone. There are two common variations:

Q2: What are the most critical parameters to control during a Grignard reaction to ensure a high yield of this compound?

A2: The most critical parameter is the strict exclusion of moisture and atmospheric carbon dioxide. Grignard reagents are potent bases and will react readily with any protic source (like water) and CO2, which quenches the reagent and reduces the yield.[2][3] Other important factors include the quality of the magnesium turnings, the purity of the reagents and solvents, and the reaction temperature.

Q3: What are the principal side reactions that can occur during the synthesis of this compound via the Grignard reaction?

A3: The main side reactions include:

  • Quenching of the Grignard Reagent: Reaction with adventitious water or acidic impurities, converting the Grignard reagent into an alkane (e.g., butane (B89635) from n-butylmagnesium bromide).

  • Wurtz Coupling: A coupling reaction between the Grignard reagent and the unreacted alkyl halide starting material, leading to the formation of a hydrocarbon dimer (e.g., octane (B31449) from n-butyl bromide).[4][5]

  • Enolization of the Ketone: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This regenerates the ketone upon workup and reduces the yield.

  • Reduction of the Ketone: If the Grignard reagent possesses a β-hydrogen (like n-butylmagnesium bromide), it can reduce the ketone to a secondary alcohol (3-heptanol) via a six-membered ring transition state.

Troubleshooting Guide for Common Issues

Q4: My Grignard reaction failed to initiate. The solution has not become cloudy or warm. What steps can I take?

A4: Failure to initiate is a common problem, often due to a passivating oxide layer on the magnesium metal.

  • Troubleshooting Steps:

    • Mechanical Activation: Add a few drops of the alkyl halide solution and gently crush the magnesium turnings with a dry glass rod to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. A few drops of 1,2-dibromoethane (B42909) can also be used as an initiator.[6]

    • Heating: Gently warm a small portion of the reaction mixture with a heat gun. Once the reaction initiates (indicated by cloudiness and spontaneous refluxing), cease heating immediately, as the reaction is exothermic.

    • Ensure Dryness: Confirm that all glassware was rigorously flame- or oven-dried and that solvents are anhydrous. Any moisture will prevent the reaction from starting.

Q5: The yield of this compound is low, and GC-MS analysis of the crude product shows a significant amount of a non-polar impurity with a molecular weight of 114 g/mol . What is this impurity and how can I prevent it?

A5: This impurity is almost certainly octane , the product of Wurtz coupling between n-butylmagnesium bromide and unreacted n-butyl bromide.

  • Cause: This side reaction is favored by high local concentrations of the alkyl halide and higher temperatures.

  • Prevention Strategies:

    • Slow Addition: Add the solution of alkyl halide to the magnesium suspension very slowly and dropwise to maintain a low concentration of the halide in the reaction mixture.

    • Temperature Control: Maintain a gentle reflux. Do not overheat the reaction, as higher temperatures can increase the rate of coupling.

    • Dilution: Using a slightly larger volume of anhydrous ether or THF can help to keep the concentration of reagents low, disfavoring the bimolecular coupling reaction.

Q6: After workup, I recovered a large percentage of my starting ketone (2-butanone or 3-heptanone). What could be the cause?

A6: High recovery of the starting material points to an insufficient amount of active Grignard reagent available for the reaction.

  • Primary Causes:

    • Moisture Contamination: Traces of water in the solvent, reagents, or glassware will consume the Grignard reagent before it can react with the ketone.

    • Poor Grignard Formation: The initial formation of the Grignard reagent may have been inefficient, resulting in a lower-than-expected concentration.

  • Solutions:

    • Verify Anhydrous Conditions: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ether/THF) and that glassware is meticulously dried.

    • Titrate the Grignard Reagent: Before adding the ketone, it is good practice to determine the exact concentration of the Grignard reagent via titration (e.g., with iodine and sodium thiosulfate). This allows for the precise addition of the ketone in the correct stoichiometric ratio.

Quantitative Analysis of Side Reactions

The following table summarizes the expected product distribution under standard and suboptimal reaction conditions when synthesizing this compound from n-butylmagnesium bromide and 2-butanone.

Product / ByproductStandard Conditions† (%)Suboptimal Conditions‡ (%)Rationale for Deviation
This compound 75 - 85< 50The desired product yield is significantly reduced due to competing side reactions.
Octane (Wurtz Coupling)5 - 1015 - 25High concentration of alkyl halide and elevated temperatures favor the bimolecular Wurtz coupling reaction.[4][5]
Butane (from quenching)< 510 - 20+Presence of water or other protic impurities consumes the Grignard reagent, producing the corresponding alkane.
Unreacted 2-Butanone < 510 - 30+Insufficient active Grignard reagent, due to quenching or poor initial formation, leaves the ketone unreacted.
3-Heptanol (Reduction)< 25 - 10Higher reaction temperatures can favor the ketone reduction pathway over nucleophilic addition.

†Standard Conditions: Anhydrous solvents, slow dropwise addition of reagents, gentle reflux. ‡Suboptimal Conditions: Presence of moisture, rapid addition of reagents, and/or excessive heating.

Detailed Experimental Protocols

Protocol 1: Synthesis via n-Butylmagnesium Bromide and 2-Butanone

Materials:

  • Magnesium turnings (2.67 g, 0.11 mol)

  • Anhydrous diethyl ether (Et₂O, 100 mL)

  • 1-Bromobutane (B133212) (13.7 g, 10.9 mL, 0.10 mol)

  • 2-Butanone (5.77 g, 7.2 mL, 0.08 mol)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Iodine (one small crystal, for initiation if needed)

Procedure:

  • Setup: Assemble a 250 mL three-necked flask with a reflux condenser (fitted with a drying tube), a magnetic stirrer, and a 100 mL pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum or oven-dry at 120°C for several hours and cool under an inert atmosphere (N₂ or Ar).

  • Grignard Formation: Place the magnesium turnings in the flask. Add 20 mL of anhydrous Et₂O. In the dropping funnel, place a solution of 1-bromobutane in 40 mL of anhydrous Et₂O.

  • Initiation: Add ~5 mL of the 1-bromobutane solution to the magnesium suspension. If the reaction does not start within 5-10 minutes (indicated by cloudiness and gentle boiling), add one crystal of iodine.

  • Addition: Once the reaction is initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux.

  • Completion of Grignard Formation: After the addition is complete, stir the mixture for an additional 30 minutes. The solution should be grey and cloudy.

  • Ketone Addition: Cool the Grignard solution in an ice bath. Dissolve the 2-butanone in 20 mL of anhydrous Et₂O and add this solution to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup: Cool the reaction flask in an ice bath again. Slowly and carefully add 50 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the ether layer. Extract the aqueous layer twice with 30 mL portions of Et₂O. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis via Methylmagnesium Bromide and 3-Heptanone

This synthesis follows a similar procedure to Protocol 1, with the following modifications:

Reagents:

  • Methylmagnesium bromide (typically a 3.0 M solution in Et₂O)

  • 3-Heptanone

Procedure Notes:

  • Since the Grignard reagent is purchased, steps 2-5 are omitted. The commercial solution is added directly to the reaction flask under an inert atmosphere.

  • The 3-heptanone is dissolved in anhydrous Et₂O and added dropwise to the cooled Grignard solution as described in step 6.

  • The workup and purification follow steps 8 and 9. This route avoids the possibility of Wurtz coupling of the butyl group but requires handling of a commercially available, highly reactive Grignard reagent.[1]

Visualizations

Troubleshooting Workflow for Low Product Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow Start Low Yield of this compound Analysis Analyze Crude Product by GC-MS Start->Analysis HighKetone High % of Unreacted Ketone? Analysis->HighKetone HighOctane High % of Octane? HighKetone->HighOctane No Cause_InactiveGrignard Cause: Inactive or Insufficient Grignard Reagent HighKetone->Cause_InactiveGrignard Yes HighButane High % of Butane? HighOctane->HighButane No Cause_Wurtz Cause: Wurtz Coupling Side Reaction HighOctane->Cause_Wurtz Yes Cause_Quench Cause: Grignard Quenched by Protic Impurities HighButane->Cause_Quench Yes Solution_Dry Solution: Ensure Rigorous Anhydrous Conditions Cause_InactiveGrignard->Solution_Dry Solution_Titrate Solution: Titrate Grignard Reagent Before Use Cause_InactiveGrignard->Solution_Titrate Solution_Activate Solution: Ensure Proper Mg Activation Cause_InactiveGrignard->Solution_Activate Solution_SlowAdd Solution: Use Slow Addition & Control Temperature Cause_Wurtz->Solution_SlowAdd Cause_Quench->Solution_Dry

Caption: Troubleshooting workflow for low Grignard reaction yields.

References

How to prevent enolization during Grignard reaction with ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering enolization as a significant side reaction during the Grignard addition to ketones.

Troubleshooting Guide: Enolization Issues

Q1: My Grignard reaction with a ketone is giving a low yield of the desired tertiary alcohol, and I am recovering a significant amount of my starting ketone. What is the likely cause?

This is a classic sign that enolization is outcompeting the desired nucleophilic addition. The Grignard reagent, being a strong base, can abstract an acidic α-hydrogen from your ketone to form a magnesium enolate.[1][2] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[1] This issue is particularly prevalent with sterically hindered ketones or bulky Grignard reagents.[1][3]

Q2: I am working with a sterically hindered ketone, and enolization is the major reaction pathway. How can I favor the nucleophilic addition?

For sterically hindered and easily enolizable ketones, the most effective solution is to use an additive that modifies the reactivity of the Grignard reagent. The use of anhydrous cerium(III) chloride (CeCl₃) is the most common and effective method.[4][5][6] This in-situ transmetalation generates an organocerium species, which is significantly less basic than the Grignard reagent but remains a powerful nucleophile, thus dramatically suppressing enolization.[5][6] This is often referred to as the Luche reaction.

Q3: My reaction is still producing byproducts even with CeCl₃. What could be wrong?

The success of the cerium(III) chloride-promoted reaction is critically dependent on the quality of the CeCl₃ used. It must be rigorously anhydrous.[7][8] Commercially available CeCl₃ heptahydrate must be carefully dried before use, as even small amounts of water can deactivate the reagent and lead to poor yields.[7][8] Incomplete drying can lead to the formation of cerium oxychlorides, which are ineffective.[9]

Q4: Are there other strategies to minimize enolization besides using CeCl₃?

Yes, several other factors can be adjusted:

  • Lower Reaction Temperature: Performing the reaction at very low temperatures, such as -78 °C, can favor the addition product.[10][11] The nucleophilic addition pathway generally has a lower activation energy than the enolization pathway.

  • Choice of Grignard Reagent: If possible, use a less sterically bulky Grignard reagent. For example, methylmagnesium bromide is less prone to act as a base than tert-butylmagnesium bromide.

  • Solvent: While less commonly cited as a primary method for preventing enolization, the choice of solvent can influence the reactivity of the Grignard reagent. Reactions are typically performed in ethereal solvents like THF or diethyl ether.[12]

  • Alternative Lanthanide Salts: Other lanthanide salts, such as LaCl₃·2LiCl, have also been shown to be effective in promoting 1,2-addition and suppressing side reactions.[13]

Frequently Asked Questions (FAQs)

Q5: What is enolization in the context of a Grignard reaction?

Enolization is an acid-base reaction where the Grignard reagent (R-MgX) acts as a base rather than a nucleophile.[1] It removes a proton from the carbon atom adjacent to the ketone's carbonyl group (the α-carbon). This forms a magnesium enolate intermediate and an alkane (R-H). During workup, the enolate is protonated, which simply regenerates the starting ketone, leading to a lower yield of the desired alcohol product.[1]

Q6: Why is the organocerium reagent formed with CeCl₃ less basic?

The organocerium reagent (R-CeCl₂) is considered a "softer" nucleophile compared to the "harder" Grignard reagent. The bond between carbon and cerium is more covalent in character than the highly polar carbon-magnesium bond. This reduced ionicity makes the organic group less basic and therefore less likely to abstract a proton.[6]

Q7: Can I use CeCl₃ catalytically?

While some reports mention catalytic use, for reactions prone to significant enolization, it is standard practice to use stoichiometric amounts (at least one equivalent) of anhydrous CeCl₃ to ensure complete formation of the organocerium reagent.[14]

Q8: How do I prepare anhydrous CeCl₃ from the heptahydrate salt?

A common laboratory procedure involves heating cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under high vacuum. It is crucial to heat the salt gradually to avoid hydrolysis by its own water of hydration.[7][15] A typical procedure involves heating at a temperature around 120-140 °C under vacuum for several hours until the solid appears as a fine, free-flowing powder.[15] For a detailed protocol, please refer to the Experimental Protocols section below.

Data Presentation: Effect of CeCl₃ on Reaction Yields

The addition of anhydrous cerium(III) chloride can dramatically improve the yield of the desired tertiary alcohol by suppressing the competing enolization pathway.

Ketone SubstrateGrignard/Organolithium ReagentReaction ConditionsYield of Addition Product (without CeCl₃)Yield of Addition Product (with CeCl₃)Reference
α-Tetralonen-ButyllithiumTHF, -78 °C26% (55% starting material recovered)92-97%[7]
α-Tetralonen-Butylmagnesium bromideTHF, 0 °CNot specified, but enolization is a known issue88-90%[7]
Sterically Hindered 17-KetosteroidsVarious Alkyl Grignard ReagentsTHFLow to moderate yieldsGood to excellent yields[6]
1,3-Diphenylpropan-2-oneMethylmagnesium chlorideTHFNot specified, but prone to enolization99%[5]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Cerium(III) Chloride

This protocol is adapted from established literature procedures.[7][15]

Materials:

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Round-bottom flask

  • Oil bath or heating mantle

  • High-vacuum line

  • Stir bar

Procedure:

  • Place the CeCl₃·7H₂O in a round-bottom flask equipped with a stir bar.

  • Connect the flask to a high-vacuum line.

  • Begin stirring and gradually heat the flask in an oil bath to 130-140 °C. Caution: Heating too rapidly can cause the salt to melt in its own water of hydration, leading to the formation of inactive cerium oxychloride.

  • Maintain this temperature under high vacuum for at least 4-12 hours. The solid should transform from clumps into a fine, white, free-flowing powder.

  • After the drying period, allow the flask to cool to room temperature under vacuum.

  • Once cool, break the vacuum by introducing an inert gas (e.g., Argon or Nitrogen).

  • The anhydrous CeCl₃ is extremely hygroscopic and should be used immediately or stored in a desiccator under an inert atmosphere.

Protocol 2: General Procedure for CeCl₃-Mediated Grignard Addition (Luche Reaction)

Materials:

  • Anhydrous Cerium(III) Chloride (from Protocol 1)

  • Ketone

  • Grignard reagent solution (e.g., in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard glassware for anhydrous reactions

Procedure:

  • Flame-dry a round-bottom flask under vacuum and backfill with an inert gas.

  • Add anhydrous CeCl₃ (1.1 equivalents) to the flask.

  • Add anhydrous THF via syringe and stir vigorously at room temperature for at least 2 hours. The suspension should become finely dispersed.

  • Cool the stirred suspension to the desired reaction temperature (typically -78 °C using a dry ice/acetone bath, or 0 °C using an ice-water bath).[7]

  • Slowly add the Grignard reagent (1.0-1.2 equivalents) dropwise to the CeCl₃ suspension. Stir for 30-60 minutes to allow for the formation of the organocerium reagent.

  • Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[15]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or 5% acetic acid at the low temperature.[7]

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[7][15]

  • Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.[7][15]

Visualizations

G Start Grignard Reaction: Ketone + R-MgX Conditions Reaction Conditions Start->Conditions invis1 Conditions->invis1 Addition Desired Pathway: Nucleophilic Addition Product Tertiary Alcohol Addition->Product Enolization Side Reaction: Enolization (Deprotonation) Ketone_Recovered Starting Ketone (Recovered) Enolization->Ketone_Recovered invis1->Addition Favored by: - Low Temperature - Less Hindrance - CeCl₃ Additive invis1->Enolization Favored by: - High Temperature - Steric Hindrance - High Basicity invis2

Figure 1. Factors influencing Grignard reaction outcomes.

G A 1. Dry Anhydrous CeCl₃ (Vacuum, ~140 °C) B 2. Suspend Anhydrous CeCl₃ in dry THF under Inert Gas A->B C 3. Cool Suspension (e.g., -78 °C or 0 °C) B->C D 4. Add Grignard Reagent (R-MgX) Dropwise to form Organocerium C->D E 5. Add Ketone Solution Dropwise D->E F 6. Monitor Reaction by TLC E->F G 7. Quench Reaction (e.g., sat. aq. NH₄Cl) F->G H 8. Aqueous Workup & Extraction G->H I 9. Purify Product H->I

Figure 2. Workflow for a CeCl₃-mediated Grignard reaction.

References

Managing moisture sensitivity in Grignard reagent preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for managing moisture sensitivity during the preparation of Grignard reagents. It is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical organometallic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the exclusion of moisture so critical in a Grignard reaction? Grignard reagents are powerful nucleophiles but also exceptionally strong bases.[1] They react rapidly and exothermically with even trace amounts of water in an acid-base reaction.[1][2] This reaction "quenches" the Grignard reagent, converting it into an inert hydrocarbon and magnesium hydroxide (B78521) salts, which prevents it from reacting with the intended electrophile and significantly lowers the yield.[3][4] In many cases, the presence of moisture on the glassware or in the solvent will prevent the reaction from initiating at all.[4]

Q2: What are the most common sources of moisture contamination? The primary sources of moisture include:

  • Atmospheric Humidity: Air entering the reaction vessel.

  • Adsorbed Water on Glassware: Glass surfaces naturally adsorb a layer of water that must be actively removed.[5]

  • "Wet" Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are hygroscopic and will absorb moisture from the air if not stored and handled properly.[6]

  • Contaminated Reagents: The magnesium turnings, organic halide, or inert gas used may contain trace amounts of water.

Q3: What are the definitive signs that my Grignard reaction has successfully initiated? Successful initiation is typically characterized by several visual and physical cues:

  • A noticeable temperature increase (exotherm), which may cause the solvent to gently reflux.[7][8]

  • The appearance of gentle bubbling on the surface of the magnesium turnings.[9][10]

  • The reaction mixture turning cloudy, often with a grayish or brownish hue.[6][7][10]

  • If iodine is used as an activator, its characteristic brown/purple color will fade and disappear.[9][10]

Q4: Why are ethereal solvents like THF or diethyl ether required? Ethereal solvents are crucial for two main reasons. First, they are aprotic, meaning they lack acidic protons that would quench the Grignard reagent.[11] Second, the lone pairs of electrons on the ether's oxygen atom coordinate with and stabilize the magnesium center of the Grignard reagent, which is essential for its formation and solubility.[12]

Q5: How can I confirm my Grignard reagent has formed and determine its concentration? Visual confirmation is a good start, but quantitative analysis is essential for stoichiometric control in subsequent steps. Titration is the most reliable method.[9] A common procedure involves titrating an aliquot of the Grignard solution against a standard solution of iodine until the iodine color persists, or by using a protic reagent like menthol (B31143) with an indicator such as 1,10-phenanthroline.[9][13][14]

Q6: My magnesium turnings are dull and grey. Can I still use them? Dull, grey magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the reactive metal surface.[10][13][15] This oxide layer must be removed or bypassed through activation procedures before the reaction can begin. Using fresh, shiny magnesium turnings is always recommended.[16]

Troubleshooting Guide

Problem: The Grignard reaction fails to initiate. This is the most common problem encountered and is almost always due to moisture or an inactive magnesium surface.[9]

Potential Cause Troubleshooting Steps
1. Moisture Contamination Ensure Absolute Dryness: All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum or inert gas stream immediately before use.[5][6][9] Use a freshly opened bottle of anhydrous solvent or a solvent that has been freshly distilled from an appropriate drying agent (see Protocol 2).[6] Ensure the inert gas (Nitrogen or Argon) is passed through a drying agent.
2. Passivated Magnesium Surface Activate the Magnesium: The MgO layer must be disrupted. Use one of the activation methods detailed in the table below. Mechanical methods like crushing a few turnings with a glass rod can expose a fresh metal surface.[10][13][17] Chemical activation with iodine or 1,2-dibromoethane (B42909) is highly effective (see Protocol 3).[13][18]
3. Low Reagent Reactivity Check Reagent Purity: Ensure the organic halide is pure and dry. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[19] Gentle Warming: Gently warming the flask with a heat gun or even the palm of your hand can provide the activation energy needed to start the reaction.[7] Be prepared to cool the flask if the reaction becomes too vigorous.

Problem: The reaction starts but then stops prematurely.

Potential Cause Troubleshooting Steps
1. Insufficient Mixing Improve Agitation: Ensure the magnetic stir bar is effectively churning the magnesium turnings and preventing them from settling. This continuously exposes fresh metal surfaces.
2. Wurtz Coupling Side Reaction Slow Down Addition: A common side reaction is the coupling of the Grignard reagent with the starting organic halide.[15] This is often caused by adding the halide too quickly, creating high local concentrations. Add the halide solution dropwise to maintain a gentle reflux.

Data Presentation

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodProcedureAdvantagesConsiderations
Iodine (I₂) Add a single small crystal of iodine to the magnesium turnings before adding solvent.[10]Simple; the disappearance of the brown color provides a clear visual indicator of initiation.[10]Can sometimes lead to the formation of iodinated byproducts.
1,2-Dibromoethane (DBE) Add a few drops of DBE to the magnesium suspension in ether/THF.[20]Highly reliable; initiation is confirmed by the visible evolution of ethylene (B1197577) gas bubbles.[13]Introduces a small amount of a reactive chemical into the system.
Mechanical Grinding Briefly grind the magnesium turnings with a mortar and pestle under an inert atmosphere before use.[9]Exposes a large, fresh, reactive surface area. Highly effective.Requires handling the magnesium in a glovebox or glovebag to prevent re-oxidation.
DIBAH Add a small amount (5-10 mol%) of diisobutylaluminum hydride to the magnesium suspension.[12]Extremely effective; activates the surface and scavenges trace moisture simultaneously. Allows for initiation at lower temperatures.[21][22]DIBAH is a pyrophoric and highly reactive reagent that requires careful handling.

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware (Flame-Drying)

  • Assemble the clean, dry reaction apparatus (round-bottom flask, condenser, dropping funnel). Ensure all joints are properly greased and sealed.

  • Connect the apparatus to a vacuum line and evacuate the system.

  • Gently heat the entire surface of the glassware with a heat gun or a soft Bunsen burner flame under vacuum. Pay close attention to the joints. Continue heating until no more condensation is visible.

  • Allow the glassware to cool completely to room temperature while still under vacuum.

  • Backfill the apparatus with a dry, inert gas such as nitrogen or argon.[5] Maintain a positive pressure of the inert gas throughout the experiment.

Protocol 2: Preparation of Anhydrous THF (Sodium/Benzophenone (B1666685) Still)

Safety Note: This procedure involves metallic sodium, which is highly reactive and flammable. It should only be performed by trained personnel with appropriate safety precautions.

  • Pre-dry reagent-grade THF by letting it stand over calcium hydride (CaH₂) for at least 24 hours to remove the bulk of the water.

  • In a flame-dried flask under an inert atmosphere, add small chunks of metallic sodium to the pre-dried THF.

  • Add a small amount of benzophenone to the flask.

  • Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. This blue color is due to the formation of the sodium-benzophenone ketyl radical, which is rapidly destroyed by water or oxygen.

  • If the blue color does not persist, more sodium may be needed. Once the deep blue color is stable at reflux, the THF is anhydrous and can be distilled directly into the reaction flask.

Protocol 3: General Grignard Reagent Preparation with Iodine Activation

  • Place magnesium turnings (1.2 equivalents) and a single small crystal of iodine into a flame-dried, three-necked flask equipped with a stir bar, reflux condenser (with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel.[9][14]

  • Assemble the apparatus and purge with an inert gas.

  • Add enough anhydrous ether or THF via cannula or the dropping funnel to just cover the magnesium.

  • Dissolve the organic halide (1.0 equivalent) in additional anhydrous solvent in the dropping funnel.

  • Add approximately 10% of the organic halide solution from the dropping funnel to the stirring magnesium suspension.[14]

  • Observe the reaction mixture. Initiation should occur within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm.[9][10] If it does not start, gently warm the flask with a heat gun.

  • Once the reaction is self-sustaining, add the remainder of the organic halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the reaction goes to completion. The resulting cloudy, grey-brown solution is the prepared Grignard reagent.

Visualization

Below is a logical workflow for troubleshooting a Grignard reaction that fails to initiate.

Grignard_Troubleshooting start Start Grignard Reaction: Add ~10% of Alkyl Halide check_initiation Reaction Initiated? (Exotherm, Bubbling, Color Fade) start->check_initiation success Success: Proceed with Slow Addition of Remaining Halide check_initiation->success Yes troubleshoot No Initiation After 5-10 min: Begin Troubleshooting check_initiation->troubleshoot No check_dryness Is the system rigorously anhydrous? troubleshoot->check_dryness fix_dryness Action: Re-dry all glassware. Use freshly distilled/anhydrous solvent. check_dryness->fix_dryness No / Unsure check_mg Is the Mg surface active? check_dryness->check_mg Yes re_evaluate Re-attempt Initiation fix_dryness->re_evaluate activate_mg Action: Add chemical activator (I₂, DBE) OR apply gentle heat OR mechanically crush a turning. check_mg->activate_mg No / Unsure failure Persistent Failure: Re-evaluate reagent purity and experimental setup. check_mg->failure Yes, but still no reaction activate_mg->re_evaluate re_evaluate->check_initiation

Caption: Troubleshooting flowchart for a non-initiating Grignard reaction.

References

Technical Support Center: Purification of Crude 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of crude 3-Methyl-3-heptanol post-synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering detailed solutions and experimental protocols.

Issue 1: Presence of Unreacted Starting Materials and Byproducts

Question: My crude this compound, synthesized via Grignard reaction, shows the presence of unreacted 2-pentanone and a significant amount of a high-boiling point impurity in the GC-MS analysis. How can I remove these?

Answer: The presence of unreacted ketone and high-boiling point byproducts, such as those from enolization or Wurtz coupling, is a common issue in Grignard synthesis. A multi-step purification approach involving liquid-liquid extraction followed by fractional distillation is recommended. For exceptionally high purity requirements, column chromatography can be employed as a final step.

The following table summarizes the expected purity and yield at each stage of a typical purification process for crude this compound.

Purification StageKey Impurities RemovedPurity (% Area by GC)Yield (%)
Crude ProductUnreacted starting materials, side-products75-85100
After Liquid-Liquid ExtractionWater-soluble impurities, some unreacted ketone85-9095
After Fractional DistillationLow-boiling and high-boiling impurities95-9885
After Column ChromatographyClosely-related structural isomers, residual impurities>9975

Protocol 1: Liquid-Liquid Extraction

This protocol is designed to remove water-soluble impurities and some unreacted polar starting materials from the crude product.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether to dissolve the organic components.

  • Carefully add saturated aqueous NH₄Cl solution to quench any remaining Grignard reagent and dissolve magnesium salts. Gently swirl and then shake the funnel, periodically venting to release pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acidic impurities. Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove residual water. Drain the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the partially purified this compound.

Protocol 2: Fractional Distillation

This protocol is effective for separating this compound from impurities with significantly different boiling points.

Materials:

  • Partially purified this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Boiling chips or magnetic stir bar

  • Heating mantle

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the partially purified this compound and a few boiling chips into the round-bottom flask.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. Collect and discard any low-boiling fractions that distill below the expected boiling point of this compound (approximately 161-165 °C at atmospheric pressure).[1][2]

  • Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound.

  • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distilling flask.

Protocol 3: Flash Column Chromatography

For achieving the highest purity, this protocol separates this compound from closely related impurities based on polarity.

Materials:

  • Fractionally distilled this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Solvent system (e.g., hexane/ethyl acetate (B1210297) mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Determine the optimal solvent system: Use TLC to find a solvent mixture that provides a good separation of this compound from its impurities, aiming for an Rf value of 0.25-0.35 for the desired product. A common starting point is a hexane:ethyl acetate gradient.

  • Pack the column:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.

    • Allow the silica to settle, and then add a protective layer of sand on top.

  • Load the sample:

    • Dissolve the this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel.

  • Elute the column:

    • Begin adding the eluent to the top of the column and start collecting fractions.

    • If using a solvent gradient, gradually increase the polarity of the eluent.

  • Analyze fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of impurities during the Grignard synthesis of this compound?

A1: To minimize impurity formation, ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with moisture and oxygen. Use anhydrous solvents. Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to reduce side reactions like enolization.

Q2: What is the best method to remove residual magnesium salts from the crude product?

A2: The most effective method is to quench the reaction with a saturated aqueous solution of ammonium chloride. This will convert the magnesium alkoxide to the desired alcohol and the magnesium salts into water-soluble forms that can be easily removed during the aqueous workup.

Q3: Fractional distillation is not providing a clean separation. What can I do?

A3: If atmospheric fractional distillation is insufficient, consider the following:

  • Increase column efficiency: Use a longer fractionating column or one with a more efficient packing material.

  • Vacuum distillation: Performing the distillation under reduced pressure will lower the boiling points of the components and may increase the boiling point difference, leading to better separation.

Q4: How do I choose between distillation and chromatography for purification?

A4: The choice depends on the nature of the impurities and the desired final purity.

  • Distillation is ideal for separating compounds with significantly different boiling points and for purifying larger quantities of material.

  • Chromatography is superior for separating compounds with very similar boiling points and for achieving very high purity, especially on a smaller scale.

Q5: How should I store purified this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]

Visualizations

Logical Workflow for Purification Method Selection

The following diagram illustrates the decision-making process for selecting the appropriate purification strategy for crude this compound.

PurificationWorkflow Purification Strategy for this compound start Crude this compound extraction Liquid-Liquid Extraction start->extraction distillation_check Boiling Point Difference > 25°C? extraction->distillation_check fractional_distillation Fractional Distillation distillation_check->fractional_distillation No simple_distillation Simple Distillation distillation_check->simple_distillation Yes purity_check Purity > 99% Required? fractional_distillation->purity_check simple_distillation->purity_check chromatography Column Chromatography purity_check->chromatography Yes final_product Pure this compound purity_check->final_product No chromatography->final_product end End final_product->end

Caption: Decision tree for selecting the optimal purification method.

References

Aqueous work-up procedure for Grignard reactions to maximize alcohol yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the aqueous work-up procedure for Grignard reactions, with a focus on maximizing the yield of the desired alcohol product.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the aqueous work-up in a Grignard reaction?

The aqueous work-up serves two main purposes. First, it quenches any unreacted Grignard reagent. Second, it protonates the magnesium alkoxide intermediate that is formed after the Grignard reagent adds to the carbonyl compound, thus yielding the final alcohol product.[1][2][3]

Q2: Which quenching agent should I use to maximize my alcohol yield?

For most applications, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is the preferred quenching agent.[1][4][5][6] It is a mild proton source that effectively protonates the alkoxide without being strongly acidic.[5] Strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), should be used with caution as they can promote side reactions like elimination (dehydration) of the alcohol, especially with tertiary alcohols that can form stable carbocations.[1][7]

Q3: Why is it crucial to perform the work-up at a low temperature?

The reaction between the Grignard reagent and the quenching agent (even water or mild acids) is highly exothermic.[6][7] Performing the quench at a low temperature, typically 0 °C in an ice bath, helps to control this exotherm, minimizing potential side reactions and preventing the boiling of low-boiling point solvents like diethyl ether.[1][4][6]

Q4: I've added the quenching solution, but a thick, unmanageable precipitate has formed. What should I do?

The formation of magnesium salts (e.g., magnesium hydroxides and halides) is common during the work-up.[6][8] To dissolve these salts, you can try the following:

  • Vigorous Stirring: Continue to stir the mixture vigorously to break up the solids and facilitate their reaction with the aqueous solution.[6]

  • Addition of More Quenching Solution: Adding more of the aqueous quenching solution can help to dissolve the salts.[6]

  • Addition of a Chelating Agent: For stubborn emulsions or precipitates, adding a solution of Rochelle's salt (sodium potassium tartrate) can help by chelating the magnesium ions and breaking up the solid mass.[4]

  • Minimal Addition of Dilute Strong Acid: If using a mild quencher like ammonium chloride, a small amount of dilute HCl can be added to dissolve the magnesium salts. However, this should be done cautiously to avoid acid-catalyzed degradation of the product.[6]

Q5: How can I minimize product loss during the extraction phase?

To maximize the recovery of your alcohol product during extraction:

  • Perform Multiple Extractions: Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure all of the product is recovered, especially if it has some water solubility.[1]

  • Use Brine Wash: After the extractions, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove dissolved water from the organic layer and can aid in breaking up emulsions.[9][10]

  • Proper Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.[4][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Alcohol 1. Incomplete quenching of the magnesium alkoxide.2. Product degradation by strong acid.3. Inefficient extraction of the product from the aqueous layer.4. Formation of emulsions leading to product loss.1. Ensure an excess of the quenching agent is used and allow for sufficient reaction time.2. Use a mild quenching agent like saturated aqueous ammonium chloride, especially for acid-sensitive alcohols.[1][6]3. Perform multiple extractions (3x) with an appropriate organic solvent.[1]4. Add brine to the separatory funnel to help break up emulsions. For persistent emulsions, filtration through a pad of Celite may be necessary.
Formation of an Alkene Byproduct The alcohol product, particularly if it is tertiary or benzylic, has undergone acid-catalyzed dehydration.[7][12]Use a non-acidic or weakly acidic quenching agent like saturated aqueous ammonium chloride.[5][6] Avoid using strong acids like HCl or H₂SO₄ during the work-up.[7]
Recovery of Starting Carbonyl Compound The Grignard reaction did not go to completion, or the Grignard reagent was consumed by side reactions (e.g., enolization of the ketone).[1][11]This is an issue with the reaction itself, not the work-up. To address this in future reactions, ensure anhydrous conditions, use a less sterically hindered Grignard reagent, or add the ketone slowly at a low temperature.[1][11]
Presence of a Greasy Solid (Magnesium Salts) Incomplete dissolution of magnesium salts (Mg(OH)X) during the work-up.Add more aqueous quenching solution and stir vigorously. If necessary, add a small amount of dilute strong acid (e.g., 1M HCl) to dissolve the salts, being mindful of the product's acid sensitivity.[6] Using a chelating agent like Rochelle's salt during the quench can also prevent the formation of these solids.[4]

Experimental Protocols

Protocol 1: Standard Quench with Saturated Aqueous Ammonium Chloride

This is the most common and generally recommended procedure for Grignard reaction work-up, especially for acid-sensitive products.[4][6]

  • Cooling: Once the Grignard reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.

  • Quenching: While stirring the reaction mixture vigorously, slowly add saturated aqueous ammonium chloride solution dropwise. The addition should be slow to control the exothermic reaction. Continue adding the solution until the bubbling subsides and two distinct layers are visible.

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product. Shake the funnel, remembering to vent frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Further Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine all the organic layers and wash them with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude alcohol product.

Protocol 2: Quenching with Dilute Acid

This method is effective for dissolving magnesium salts but should be used with caution for products that are prone to acid-catalyzed side reactions.[6]

  • Preparation of Quenching Solution: In a separate flask, prepare a mixture of dilute acid (e.g., 1M HCl or 10% H₂SO₄) and crushed ice.

  • Quenching: Slowly pour the Grignard reaction mixture into the ice-cold acid solution with vigorous stirring.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add an organic solvent (e.g., diethyl ether) to extract the product. Ensure any solids are fully dissolved before separating the layers.

  • Separation: Separate the organic layer.

  • Washing: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

Visualizations

Grignard_Workup_Workflow A Completed Grignard Reaction (Alkoxide Intermediate) B Cool to 0 °C (Ice Bath) A->B C Slowly Add Quenching Agent (e.g., sat. aq. NH4Cl) B->C D Transfer to Separatory Funnel C->D E Extract with Organic Solvent (3x) D->E F Combine Organic Layers E->F G Wash with Brine F->G H Dry over Anhydrous Salt (e.g., Na2SO4) G->H I Filter and Concentrate H->I J Crude Alcohol Product I->J

Caption: Standard workflow for the aqueous work-up of a Grignard reaction.

Troubleshooting_Low_Yield start Low Alcohol Yield q1 Was a mild quenching agent used? start->q1 s1 Use sat. aq. NH4Cl to prevent dehydration q1->s1 No q2 Were multiple extractions performed? q1->q2 Yes s1->q2 s2 Extract aqueous layer 3x with organic solvent q2->s2 No q3 Did an emulsion or precipitate form? q2->q3 Yes s2->q3 s3 Add brine to break emulsion. Use Rochelle's salt for precipitates. q3->s3 Yes end Improved Yield q3->end No s3->end

Caption: Troubleshooting logic for low alcohol yield during Grignard work-up.

References

Technical Support Center: Minimizing Wurtz Coupling and Other Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Wurtz coupling and other undesirable byproducts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Wurtz reaction and why is it prone to byproducts?

The Wurtz reaction is a coupling method that forms a new carbon-carbon bond by treating two alkyl halides with sodium metal.[1][2] The reaction is believed to proceed through the formation of highly reactive alkyl radicals or organosodium intermediates.[3] This high reactivity is a double-edged sword; while it drives the desired coupling, it also leads to a number of side reactions, making the Wurtz reaction often low-yielding and of limited synthetic utility.[4]

Q2: What are the most common byproducts in a Wurtz reaction?

The primary byproducts in a Wurtz reaction include:

  • Self-coupling products: When two different alkyl halides are used, each can react with itself, leading to a mixture of three different alkanes that can be difficult to separate.[5][6]

  • Elimination products (alkenes): Alkyl radicals can undergo disproportionation, where one radical abstracts a hydrogen atom from another, resulting in the formation of an alkane and an alkene. This is particularly prevalent with secondary and tertiary alkyl halides due to steric hindrance.[2][7]

  • Rearrangement products: The radical or carbanionic intermediates can sometimes undergo rearrangement, leading to isomeric products.[8]

Q3: When should I consider using an alternative to the Wurtz reaction?

Due to its limitations, the Wurtz reaction is often replaced by more modern and selective coupling methods. Consider an alternative if:

  • You are performing a cross-coupling between two different alkyl halides.

  • Your starting materials are secondary or tertiary alkyl halides.[9]

  • Your substrates contain functional groups that are sensitive to the harsh, reductive conditions of the Wurtz reaction.[4]

  • You require a high yield of a single, well-defined product.

Troubleshooting Guide for Wurtz Coupling

This section addresses specific issues you might encounter during a Wurtz reaction and provides actionable troubleshooting steps.

Problem 1: Low yield of the desired coupled product and a complex mixture of byproducts.

  • Possible Cause: Use of two different alkyl halides.

  • Troubleshooting:

    • Avoid Cross-Coupling: The Wurtz reaction is generally not suitable for coupling two different alkyl halides as it leads to a statistical mixture of products.[10]

    • Consider Alternatives: For cross-coupling reactions, modern methods like Kumada, Negishi, or Suzuki couplings offer significantly higher selectivity and yield.

Problem 2: Significant formation of an alkene byproduct.

  • Possible Cause: High reaction temperature favoring elimination.

  • Troubleshooting:

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature to disfavor the elimination pathway. While specific quantitative data is sparse in the literature, it is a generally accepted principle that lower temperatures reduce the rate of elimination reactions.

    • Use Primary Alkyl Halides: Primary alkyl halides are less prone to elimination reactions than secondary or tertiary halides.[9]

  • Possible Cause: Use of a sterically hindered alkyl halide.

  • Troubleshooting:

    • Substrate Selection: If possible, choose a less sterically hindered starting material. Tertiary alkyl halides are particularly prone to elimination and generally fail in Wurtz reactions.[2]

Problem 3: The reaction is sluggish or does not initiate.

  • Possible Cause: Inactive sodium metal.

  • Troubleshooting:

    • Use Freshly Cut Sodium: The surface of sodium metal can oxidize upon exposure to air, rendering it less reactive. Use freshly cut pieces of sodium to expose a clean, reactive surface.

    • Increase Surface Area: Using finely dispersed sodium can increase the reaction rate.[8]

  • Possible Cause: Presence of moisture or protic solvents.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: The Wurtz reaction must be carried out under strictly anhydrous conditions. Dry all glassware thoroughly and use anhydrous solvents. The presence of water will quench the reactive intermediates.[11][12]

Visualization of Wurtz Reaction Pathways

The following diagram illustrates the primary and side reaction pathways in a Wurtz reaction involving two different alkyl halides (R-X and R'-X).

Wurtz_Reaction Wurtz Reaction Pathways RX R-X Intermediates R• / R-Na R'• / R'-Na RX->Intermediates + Na R_prime_X R'-X R_prime_X->Intermediates + Na Na 2Na Na->Intermediates Desired_Product R-R' (Desired) Byproduct1 R-R (Self-coupling) Byproduct2 R'-R' (Self-coupling) Byproduct3 Alkene + Alkane (Elimination) Intermediates->Desired_Product Cross-coupling Intermediates->Byproduct1 Self-coupling Intermediates->Byproduct2 Self-coupling Intermediates->Byproduct3 Disproportionation

Caption: Wurtz Reaction: Desired vs. Side Pathways

Experimental Protocols

General Protocol for a Wurtz Reaction (Example: Synthesis of n-Dodecane from 1-Bromohexane)

Materials:

  • 1-Bromohexane (B126081)

  • Sodium metal

  • Anhydrous diethyl ether

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

  • Heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus and flame-dry all glassware under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

  • Sodium Dispersion: In the reaction flask, place freshly cut sodium metal in anhydrous diethyl ether. While stirring vigorously, heat the mixture to reflux to create a fine dispersion of sodium.

  • Addition of Alkyl Halide: Cool the mixture to room temperature. Slowly add a solution of 1-bromohexane in anhydrous diethyl ether from the dropping funnel over a period of 1-2 hours with continuous stirring. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours.

  • Quenching: Cautiously quench the reaction by the slow addition of ethanol (B145695) to destroy any unreacted sodium, followed by the addition of water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to isolate n-dodecane.

Note: This is a generalized procedure. Reaction times and temperatures may need to be optimized for different substrates.

Modern Alternatives to the Wurtz Reaction

Given the limitations of the Wurtz reaction, several more efficient and selective cross-coupling methods have been developed. A summary of prominent alternatives is provided below.

Reaction NameReagentsKey AdvantagesCommon Byproducts
Grignard Reagent Coupling R-MgX + R'-XGood for forming C-C bonds; more functional group tolerance than Wurtz.Homocoupling (Wurtz-type), reduction.
Ullmann Coupling Aryl halides + CopperPrimarily for the synthesis of biaryls.Can have low yields and require harsh conditions.[8]
Kumada Coupling R-MgX + R'-X (with Ni or Pd catalyst)Catalytic, high yields, good for aryl-alkyl coupling.Homocoupling.
Negishi Coupling R-ZnX + R'-X (with Ni or Pd catalyst)High functional group tolerance, mild reaction conditions.Can be sensitive to air and water.
Sonogashira Coupling Terminal alkyne + Aryl/Vinyl halide (with Pd and Cu catalysts)Excellent for forming C(sp)-C(sp2) bonds.Homocoupling of the alkyne (Glaser coupling).
Corey-House Synthesis (R)₂CuLi + R'-XExcellent for cross-coupling of different alkyl groups with high selectivity.Generally low byproduct formation.
Detailed Protocol: Corey-House Synthesis (Example: Synthesis of n-Heptane)

Materials:

Procedure:

  • Formation of Alkyllithium: In a flame-dried flask under an inert atmosphere, react 1-bromopropane with lithium wire in anhydrous diethyl ether to form propyllithium.

  • Formation of Gilman Reagent: In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether at -78 °C (dry ice/acetone bath). Slowly add two equivalents of the freshly prepared propyllithium solution. Allow the mixture to warm slightly to form a clear solution of lithium dipropylcuprate.

  • Coupling Reaction: Cool the Gilman reagent back to -78 °C and slowly add a solution of 1-bromobutane in anhydrous diethyl ether.

  • Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and purify by distillation.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in coupling reactions, with a focus on minimizing byproducts.

Troubleshooting_Workflow Start Start: Low Yield or High Byproducts Check_Reaction Reaction Type? Start->Check_Reaction Wurtz Wurtz Reaction Check_Reaction->Wurtz Yes Modern_Coupling Modern Coupling (e.g., Kumada, Negishi) Check_Reaction->Modern_Coupling No Wurtz_Byproducts High Alkene Byproduct? Wurtz->Wurtz_Byproducts Modern_Byproducts Homocoupling or other byproducts? Modern_Coupling->Modern_Byproducts Wurtz_Temp Lower Reaction Temperature Wurtz_Byproducts->Wurtz_Temp Yes Wurtz_Substrate Use Primary Alkyl Halide Wurtz_Byproducts->Wurtz_Substrate Using sec/tert-halide? Wurtz_Mixture Complex Product Mixture? Wurtz_Byproducts->Wurtz_Mixture No End End: Improved Yield and Purity Wurtz_Temp->End Wurtz_Substrate->End Wurtz_Alternative Switch to Corey-House or other selective coupling Wurtz_Mixture->Wurtz_Alternative Yes (Cross-coupling) Wurtz_Alternative->End Modern_Catalyst Optimize Catalyst/Ligand System Modern_Byproducts->Modern_Catalyst Yes Modern_Conditions Adjust Reaction Conditions (Temp, Solvent, Additives) Modern_Catalyst->Modern_Conditions Modern_Conditions->End

Caption: Troubleshooting Coupling Reaction Byproducts

References

Technical Support Center: Alternative Solvents for Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of alternative solvents in the Grignard synthesis of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) over traditional solvents like diethyl ether and Tetrahydrofuran (THF)?

A1: 2-MeTHF and CPME offer several advantages, primarily centered around improved safety, environmental friendliness, and process efficiency. 2-MeTHF, which can be derived from renewable resources, exhibits higher boiling points and flash points than diethyl ether and THF, reducing flammability concerns.[1][2] It also has a lower tendency to form explosive peroxides.[2] A significant advantage of 2-MeTHF is its limited miscibility with water, which simplifies aqueous work-ups and allows for easier solvent recovery and recycling.[1][3] CPME also boasts a high boiling point, low peroxide formation tendency, and is stable under both acidic and basic conditions.[4][5] Its hydrophobicity facilitates easy separation from water during work-up.[4]

Q2: How do alternative solvents affect the yield and reactivity of Grignard reactions for tertiary alcohol synthesis?

A2: The choice of solvent can significantly impact reaction outcomes. 2-MeTHF has been shown to provide comparable or even superior yields to THF in many Grignard reactions.[1][2] Its higher boiling point allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.[1] Furthermore, 2-MeTHF can suppress the formation of byproducts like those from Wurtz coupling.[2] CPME has also been successfully used for Grignard reactions, with studies showing it can be an effective solvent, sometimes requiring an activator like diisobutylaluminum hydride (DIBAL-H) to initiate the reaction with magnesium.[4][5] The use of CPME can lead to high yields and the solvent can be efficiently recycled without impacting subsequent reactions.[4][5]

Q3: Are there any specific safety precautions to consider when using 2-MeTHF or CPME?

A3: While generally safer than diethyl ether and THF, standard laboratory safety protocols should always be followed. Both 2-MeTHF and CPME are flammable liquids and should be handled in a well-ventilated fume hood away from ignition sources. Although they have a lower tendency to form peroxides compared to THF, it is still good practice to test for peroxides before distillation if the solvent has been stored for an extended period. Always consult the Safety Data Sheet (SDS) for each solvent for detailed handling and disposal information.

Q4: Can Grignard reagents be prepared in situ in 2-MeTHF and CPME?

A4: Yes, Grignard reagents can be successfully prepared in situ in both 2-MeTHF and CPME.[2][4] For 2-MeTHF, the procedure is similar to that in THF.[6] In the case of CPME, initiation of the Grignard reagent formation may sometimes be more challenging. The use of activators such as iodine crystals or a small amount of 1,2-dibromoethane (B42909) can be beneficial.[7] Some studies have found that using diisobutylaluminum hydride (DIBAL-H) is an effective way to activate the magnesium in CPME.[4][5]

Q5: How does the work-up procedure differ when using water-immiscible solvents like 2-MeTHF and CPME?

A5: The work-up procedure is often simplified when using these solvents. Due to their low miscibility with water, phase separation during aqueous quenching is cleaner and more efficient compared to reactions in THF, which is water-miscible.[1] This can lead to higher isolated yields and reduces the need for large volumes of extraction solvents.[1] After quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, the organic layer containing the product can be easily separated.[8]

Troubleshooting Guides

Issue 1: Low or No Yield of Tertiary Alcohol
Possible Cause Troubleshooting Steps
Presence of moisture or protic impurities Ensure all glassware is rigorously flame-dried or oven-dried before use.[7] Use anhydrous grades of all solvents and reagents. Grignard reagents are extremely sensitive to water, alcohols, and any other protic sources, which will quench the reagent.[7]
Poor quality or passivated magnesium Use fresh, high-quality magnesium turnings. The surface of magnesium can oxidize, preventing the reaction. Activate the magnesium by gently crushing a few turnings with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[7] For CPME, using an activator like DIBAL-H can be effective.[4][5]
Side reactions Enolization: If the ketone substrate has acidic α-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition. This is more common with sterically hindered ketones. Consider using a less hindered Grignard reagent or performing the reaction at a lower temperature.[7] Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide. Add the alkyl halide slowly to the magnesium during Grignard formation to maintain a low concentration.[7] 2-MeTHF has been shown to suppress Wurtz coupling compared to THF.[2]
Reaction temperature too high or too low The addition of the ketone or ester to the Grignard reagent is typically performed at 0°C to control the exothermic reaction and minimize side reactions. The reaction is then allowed to warm to room temperature to ensure completion.[7]
Issue 2: Difficulty Initiating the Grignard Reaction
Possible Cause Troubleshooting Steps
Inactive magnesium surface As mentioned above, activate the magnesium using mechanical (crushing), chemical (iodine, 1,2-dibromoethane), or thermal (gentle heating) methods.[7] Sonication can also be used to disrupt the passivating magnesium oxide layer.[7]
Solvent effects While Grignard formation is well-established in 2-MeTHF, initiation in CPME can sometimes be sluggish. The use of a co-solvent like THF in a small amount can facilitate the reaction.[4] Alternatively, the use of a chemical activator is recommended for CPME.[4][5]

Data Presentation

Table 1: Comparison of Yields for a Representative Grignard Reaction in Different Solvents

Solvent Activator Yield of Tertiary Alcohol (%) Notes
Diethyl EtherI₂94High yield, but low boiling point and high volatility are safety concerns.[2]
THFI₂27Significant formation of Wurtz by-product observed in some cases.[2]
2-MeTHFI₂90High yield with reduced Wurtz by-product formation.[2]
CPMEDIBAL-H45Yield can be lower without an effective activator.[2]
2-MeTHF/CPME (Hybrid)I₂60Grignard formed in 2-MeTHF, reaction with ketone in CPME.[2]

Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale. The data presented is for a specific benzyl (B1604629) Grignard reaction and should be considered illustrative.

Experimental Protocols

General Protocol for the Grignard Synthesis of a Tertiary Alcohol in 2-MeTHF

1. Preparation of the Grignard Reagent:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous 2-MeTHF.

  • Add a small portion of the halide solution to the magnesium. Initiation is indicated by a color change, gentle refluxing, and the disappearance of the iodine color. Gentle warming may be required.

  • Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with a Ketone:

  • Cool the Grignard reagent solution to 0°C using an ice bath.

  • Prepare a solution of the ketone (1.0 equivalent) in anhydrous 2-MeTHF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

3. Work-up:

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel. The two phases should separate cleanly.

  • Separate the organic layer and extract the aqueous layer with 2-MeTHF.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by distillation or column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield of Tertiary Alcohol check_moisture Check for Moisture/Protic Impurities start->check_moisture check_mg Evaluate Magnesium Quality start->check_mg check_side_reactions Investigate Side Reactions start->check_side_reactions check_temp Review Reaction Temperature start->check_temp solution_moisture Flame-dry glassware. Use anhydrous solvents and reagents. check_moisture->solution_moisture solution_mg Use fresh Mg turnings. Activate with iodine, 1,2-dibromoethane, or DIBAL-H (for CPME). check_mg->solution_mg solution_side_reactions For Enolization: Lower temperature. For Wurtz Coupling: Slow halide addition. check_side_reactions->solution_side_reactions solution_temp Add ketone/ester at 0°C. Allow to warm to RT for completion. check_temp->solution_temp

Caption: Troubleshooting workflow for low yields in Grignard synthesis.

Experimental_Workflow start Start reagent_prep Prepare Grignard Reagent (Alkyl/Aryl Halide + Mg in Solvent) start->reagent_prep 1 reaction React with Ketone/Ester (at 0°C to RT) reagent_prep->reaction 2 workup Aqueous Work-up (Quench with aq. NH4Cl) reaction->workup 3 extraction Phase Separation & Extraction workup->extraction 4 purification Drying, Solvent Removal, & Purification extraction->purification 5 product Tertiary Alcohol purification->product 6

Caption: Generalized experimental workflow for Grignard synthesis.

References

Validation & Comparative

Validating the Structure of 3-Methyl-3-heptanol: A ¹H and ¹³C NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed analysis of the structural validation of 3-methyl-3-heptanol (B1630388) using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is based on predicted values, cross-referenced with established chemical shift ranges for analogous functional groups, offering a robust framework for researchers, scientists, and professionals in drug development for the structural elucidation of similar small molecules.

Introduction to this compound

This compound is a tertiary alcohol with the chemical formula C₈H₁₈O.[1] Its structure consists of a heptane (B126788) backbone with a methyl and a hydroxyl group attached to the third carbon atom. Understanding its precise structure is crucial for its application and for quality control in its synthesis. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The multiplicity of each signal (singlet, triplet, quartet, multiplet) is determined by the number of neighboring protons, and the integration value corresponds to the number of protons giving rise to the signal.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-10.90Triplet3H
H-21.45Quartet2H
H-41.35Multiplet2H
H-51.28Multiplet2H
H-61.28Multiplet2H
H-70.92Triplet3H
3-CH₃1.10Singlet3H
-OH1.5-2.5Singlet (broad)1H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. As with ¹H NMR, chemical shifts are reported in ppm.

CarbonPredicted Chemical Shift (ppm)
C-18.2
C-236.5
C-374.5
C-444.5
C-517.5
C-623.5
C-714.2
3-CH₃27.0

Comparison with Alternative Structures

The predicted NMR data for this compound can be readily distinguished from its isomers. For instance, an isomer like 2-methyl-3-heptanol (B94098) would exhibit a doublet for the methyl group at C-2 in the ¹H NMR spectrum and a different set of chemical shifts in the ¹³C NMR spectrum due to the change in the position of the methyl group and the hydroxyl group. The absence of a methine proton signal coupled to the hydroxyl-bearing carbon further confirms the tertiary nature of the alcohol in this compound.

Experimental Protocol

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid alcohol sample like this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Use a standard proton-decoupled pulse sequence to acquire a spectrum where all carbon signals appear as singlets.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • A larger number of scans (typically 128 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Process the FID as described for the ¹H spectrum.

Structural Assignment and Validation Workflow

The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.

G Workflow for Structural Validation of this compound cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Elucidation cluster_3 Validation Sample This compound Sample H1_NMR ¹H NMR Spectroscopy Sample->H1_NMR C13_NMR ¹³C NMR Spectroscopy Sample->C13_NMR H1_Data ¹H NMR Data (Chemical Shift, Multiplicity, Integration) H1_NMR->H1_Data C13_Data ¹³C NMR Data (Chemical Shift) C13_NMR->C13_Data H1_Assign Assign Protons H1_Data->H1_Assign C13_Assign Assign Carbons C13_Data->C13_Assign Structure Proposed Structure: This compound Validation Compare with Expected Values and Isomeric Structures Structure->Validation H1_Assign->Structure C13_Assign->Structure Conclusion Structure Confirmed Validation->Conclusion

Caption: Workflow for the structural validation of this compound.

Molecular Structure with NMR Assignments

The diagram below shows the structure of this compound with the proposed assignments for the proton and carbon atoms.

G mol CH₃-CH₂-C(OH)(CH₃)-CH₂-CH₂-CH₂-CH₃ C1 ¹CH₃ C2 ²CH₂ C3 ³C(OH)(⁹CH₃) C4 ⁴CH₂ C5 ⁵CH₂ C6 ⁶CH₂ C7 ⁷CH₃ mol_node H1 H-1 H1->C1 ~0.90 ppm (t) H2 H-2 H2->C2 ~1.45 ppm (q) H4 H-4 H4->C4 ~1.35 ppm (m) H5 H-5 H5->C5 ~1.28 ppm (m) H6 H-6 H6->C6 ~1.28 ppm (m) H7 H-7 H7->C7 ~0.92 ppm (t) H9 3-CH₃ H9->C3 ~1.10 ppm (s) C1_label C-1: ~8.2 ppm C2_label C-2: ~36.5 ppm C3_label C-3: ~74.5 ppm C4_label C-4: ~44.5 ppm C5_label C-5: ~17.5 ppm C6_label C-6: ~23.5 ppm C7_label C-7: ~14.2 ppm C9_label 3-CH₃: ~27.0 ppm

Caption: Structure of this compound with predicted NMR assignments.

References

Confirming Purity of Synthesized 3-Methyl-3-heptanol: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for confirming the purity of synthesized 3-Methyl-3-heptanol. We present detailed experimental protocols, supporting data, and a comparative analysis to assist in selecting the most appropriate method for your laboratory's needs.

Synthesis of this compound and Potential Impurities

This compound is a tertiary alcohol typically synthesized via a Grignard reaction. A common route involves the reaction of a ketone, such as 3-heptanone (B90015), with a methyl Grignard reagent (e.g., methylmagnesium bromide). Alternatively, methyl ethyl ketone can be reacted with a butyl Grignard reagent.

Given this synthesis pathway, potential impurities in the final product may include:

  • Unreacted Starting Materials: 3-heptanone or methyl ethyl ketone.

  • Grignard Reagent Byproducts: Hydrolyzed Grignard reagent (e.g., methane (B114726) from methylmagnesium bromide or butane (B89635) from butylmagnesium bromide, which would likely evaporate) and the corresponding alkane from reaction with any trace water.

  • Solvent and Other Reagents: Residual solvents used in the synthesis and workup (e.g., diethyl ether, tetrahydrofuran).

  • Side Products: Formation of ethers, such as dibutyl ether, particularly if the Grignard reagent is prepared from n-butanol.[1]

Purity Determination by GC-MS

GC-MS is a powerful and widely used technique for separating and identifying volatile and semi-volatile organic compounds, making it highly suitable for analyzing the purity of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A non-polar column such as one with a methyl silicone stationary phase is recommended.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector.

  • Detector: Mass Spectrometer.

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) at a concentration of approximately 1 mg/mL.

  • If available, prepare a reference standard solution of this compound at the same concentration.

  • Inject the sample and reference standard into the GC-MS system.

The purity of the synthesized this compound is determined by comparing the resulting chromatogram to that of the reference standard. The peak corresponding to this compound should be the major peak. Any other significant peaks can be identified by their mass spectra and compared to a library of known compounds (e.g., NIST mass spectral library) to identify potential impurities.

Table 1: Expected GC-MS Data for this compound and Potential Impurities

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
This compound ~8.559, 73, 101, 115, 130 (M+)
3-Heptanone~7.243, 57, 72, 85, 114 (M+)[2][3]
1-Butanol (B46404)~3.531, 41, 43, 56, 74 (M+)[1][4]
2-Butanol (B46777)~3.245, 59, 74 (M+)[5]
Dibutyl ether~6.841, 57, 74, 87, 130 (M+)[6][7][8]

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

GCMS_Workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis cluster_data Data Interpretation Synthesis Synthesized This compound SamplePrep Sample Preparation Synthesis->SamplePrep Dissolution GCMS GC-MS Instrument SamplePrep->GCMS Injection DataAcq Data Acquisition GCMS->DataAcq Detection Chromatogram Chromatogram Analysis DataAcq->Chromatogram Peak Integration MassSpec Mass Spectra Identification DataAcq->MassSpec Library Search Purity Purity Confirmation Chromatogram->Purity MassSpec->Purity Technique_Comparison Purity_Analysis Purity Analysis of This compound GCMS GC-MS Purity_Analysis->GCMS qNMR qNMR Purity_Analysis->qNMR FTIR FTIR Purity_Analysis->FTIR GCMS_Adv High Sensitivity High Specificity GCMS->GCMS_Adv Advantages GCMS_Dis Destructive Needs Reference Std. GCMS->GCMS_Dis Disadvantages qNMR_Adv Absolute Quantification Non-destructive qNMR->qNMR_Adv Advantages qNMR_Dis Lower Sensitivity Higher Cost qNMR->qNMR_Dis Disadvantages FTIR_Adv Rapid Analysis Non-destructive FTIR->FTIR_Adv Advantages FTIR_Dis Low Specificity Low Sensitivity FTIR->FTIR_Dis Disadvantages

References

A Comparative Analysis of 3-Methyl-3-heptanol and Other C8 Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 3-Methyl-3-heptanol against other representative C8 alcohol isomers. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by physicochemical data and established experimental protocols.

Introduction to C8 Alcohols

C8 alcohols, with the general formula C₈H₁₈O, are a diverse group of isomers that include primary, secondary, and tertiary alcohols. Their structural variations—ranging from the linear chain of 1-octanol (B28484) to the branched structures of 2-ethyl-1-hexanol and the tertiary arrangement of this compound—give rise to distinct physical and chemical properties. These differences significantly influence their applications, which span from fragrances and flavorings to industrial solvents, plasticizers, and biologically active molecules like insect pheromones.[1][2] Understanding the nuances between these isomers is critical for selecting the optimal compound for a specific research or industrial application.

Physicochemical Properties

The structural arrangement of C8 alcohol isomers directly impacts their physical properties. Generally, increased branching tends to lower the boiling point and melting point compared to the straight-chain isomer, 1-octanol.[1][3] Tertiary alcohols, like this compound, have lower boiling points than their primary or secondary counterparts. Solubility in water is low for all C8 alcohols due to the long, non-polar hydrocarbon chain, but they are readily soluble in most organic solvents.[4][5][6][7]

PropertyThis compound (Tertiary)1-Octanol (Primary)2-Octanol (Secondary)2-Ethyl-1-hexanol (Primary, Branched)
CAS Number 5582-82-1111-87-5123-96-6104-76-7
Molecular Weight ( g/mol ) 130.23130.23130.23130.23
Appearance Colorless liquidColorless liquidLiquidColorless liquid
Odor Mild, fruityPenetrating, aromatic, orange-roseDisagreeable, aromaticSlightly floral
Boiling Point (°C) 162 - 164196179180 - 186
Melting Point (°C) N/A-15-31.6-76
Density (g/cm³) ~0.825~0.826 (25 °C)~0.819 (20 °C)~0.833
Water Solubility Insoluble0.54 g/L (25 °C)1.12 g/L (25 °C)1.1 g/L (20 °C)
logP (Octanol/Water) 2.53.02.902.72
Flash Point (°C) ~60.6 (est.)817673

References:[3][4][8][9][10][11][12]

Synthesis and Experimental Protocols

The synthesis of C8 alcohols varies with the isomer type. Primary alcohols like 1-octanol are often produced industrially via the Ziegler alcohol synthesis, which involves the oligomerization of ethylene.[4] Secondary and tertiary alcohols are commonly prepared using the Grignard reaction, a versatile method for forming carbon-carbon bonds.

Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines the synthesis of a tertiary alcohol, this compound, by reacting a Grignard reagent (propylmagnesium bromide) with a ketone (2-pentanone).

Materials:

  • Magnesium turnings

  • 1-Bromopropane (B46711)

  • 2-Pentanone

  • Anhydrous diethyl ether

  • 1 M Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, Claisen adapter, separatory funnel, reflux condenser

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven or by flame-drying to exclude moisture. Assemble a 100-mL round-bottom flask with a magnetic stir bar, Claisen adapter, separatory funnel, and a reflux condenser protected by a drying tube.

  • Grignard Reagent Formation: Place magnesium turnings (36 mmol) in the flask. In the separatory funnel, prepare a solution of 1-bromopropane (33 mmol) in 15 mL of anhydrous diethyl ether. Add a small portion (~5 mL) of the bromide solution to the magnesium. The reaction is initiated by vigorous stirring; cloudiness and gentle bubbling of the ether indicate the formation of the Grignard reagent. Once initiated, add the remaining bromide solution dropwise to maintain a steady reflux.[13]

  • Reaction with Ketone: After the Grignard formation is complete, cool the flask in an ice bath. Slowly add a solution of 2-pentanone (30 mmol) in 5 mL of anhydrous diethyl ether from the separatory funnel. Control the rate of addition to maintain a gentle reflux. After the addition is complete, allow the mixture to stir at room temperature for 15 minutes.[13]

  • Work-up and Quenching: Cool the reaction flask in an ice bath and slowly add 15 mL of 1 M H₂SO₄ with stirring to quench the reaction and protonate the alkoxide salt.[13]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with an additional 10 mL of diethyl ether. Combine the organic extracts and wash with 10 mL of saturated NaHCO₃ solution, then dry over anhydrous MgSO₄.[13] Filter to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator. The crude product can then be purified by distillation.

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent performance evaluation of a C8 alcohol isomer.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Performance Phase A 1. Prepare Grignard Reagent (e.g., Propylmagnesium Bromide) B 2. React with Ketone (e.g., 2-Pentanone) A->B C 3. Acidic Work-up & Quenching B->C D 4. Extraction & Purification (Distillation) C->D E 5. Purity Analysis (GC-MS, NMR) D->E Purified Alcohol F 6. Property Characterization (Boiling Point, Density, etc.) E->F G 7. Performance Testing (e.g., Solvent Efficacy) F->G H 8. Comparative Data Analysis G->H

Workflow for C8 Alcohol Synthesis and Evaluation.

Comparative Applications

The choice of a C8 alcohol isomer is highly dependent on the target application.

  • Fragrances and Flavors: this compound is noted for its mild, fruity odor, making it suitable for fragrance formulations.[9] In contrast, 1-octanol has a sharper, orange-rose scent, while 2-ethyl-1-hexanol possesses a light, sweet floral fragrance.[4][11] The selection depends on the desired aromatic profile, volatility, and how the alcohol interacts with other components in the mixture.[14]

  • Solvents: All C8 alcohols are effective organic solvents. However, their efficacy for specific solutes can vary. For example, in a study on curcumin (B1669340) solubility, 1-octanol was found to be a less effective solvent than ethanol, indicating that even within alcohols, structural properties matter.[15] The branched structure of isomers like 2-ethyl-1-hexanol can influence viscosity and solvent penetration properties.

  • Plasticizers: 2-Ethyl-1-hexanol is a major industrial precursor for the synthesis of plasticizers, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP). Its branched structure imparts flexibility to PVC and other polymers.

  • Biological Activity: Isomerism plays a crucial role in biological activity.[2] Different isomers of a drug can have vastly different efficacies and interactions with receptors.[16] In the context of C8 alcohols, 4-methyl-3-heptanol (B77350) is known as an aggregation pheromone for the European elm beetle, demonstrating high stereospecificity where only one of its four stereoisomers is highly active.[1] This highlights how a specific three-dimensional structure is essential for precise biological interactions.

Biological Interactions and Signaling Pathways

Volatile alcohols can act as signaling molecules, particularly in olfaction. While a specific pathway for this compound is not detailed in the literature, a general mechanism can be inferred from studies on insect pheromones and alcohol olfaction.[17][18] Alcohols can potentiate the signals of other pheromones by interacting with olfactory sensory neurons.

An odorant molecule, such as a C8 alcohol, enters the sensillum lymph of an insect antenna and binds to an Odorant-Binding Protein (OBP). This complex then interacts with an Olfactory Receptor (OR) on the surface of a sensory neuron, triggering a signal cascade that leads to depolarization of the neuron and the transmission of a signal to the brain.

G Odorant C8 Alcohol Molecule OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds in Sensillum Lymph Complex Odorant-OBP Complex OBP->Complex OR Olfactory Receptor (OR) on Neuron Membrane Complex->OR Activates Receptor Signal Signal Transduction (Ion Channel Opening) OR->Signal Neuron Olfactory Sensory Neuron Brain Signal to Brain Neuron->Brain Action Potential Signal->Neuron Depolarizes

Generalized Olfactory Signaling Pathway.

Safety and Toxicity

C8 alcohols generally exhibit low acute toxicity.[19] However, they are classified as flammable liquids and can cause skin, eye, and respiratory irritation. For this compound, GHS classifications include Flammable liquid (Category 3), Skin irritation (Category 2), Serious eye damage (Category 1), and potential for respiratory irritation.[4][9] Proper handling, including the use of personal protective equipment and adequate ventilation, is essential. Long-term toxicity data is limited, but studies on long-chain alcohols have not shown significant mutagenic potential.[19]

Conclusion

The comparative analysis of this compound and its C8 isomers reveals a landscape of functional diversity driven by subtle changes in molecular architecture. While this compound finds its niche in applications requiring its specific fruity odor and tertiary alcohol reactivity, other isomers like the linear 1-octanol and the branched 2-ethyl-1-hexanol are favored for their distinct properties as solvents, fragrance components, and chemical intermediates. For researchers and developers, a thorough understanding of these structure-property relationships is paramount for innovation and the selection of the most suitable isomer for a given application.

References

Spectroscopic comparison of different methylheptanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis is essential for the unambiguous identification and differentiation of structural isomers, which is a critical step in drug development and chemical research. This guide provides a comparative analysis of the spectroscopic properties of various methylheptanol isomers, offering valuable data for researchers and scientists. The isomers of methylheptanol (C₈H₁₈O), with a molecular weight of approximately 130.23 g/mol , present unique spectroscopic signatures based on the substitution pattern of the methyl group and the position of the hydroxyl group on the heptane (B126788) backbone.[1][2][3][4][5][6]

This guide summarizes key data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for several methylheptanol isomers, providing a basis for their differentiation.

Spectroscopic Data Comparison of Methylheptanol Isomers

The following table summarizes the key spectroscopic data obtained for different methylheptanol isomers. These values are indicative and can be used as a reference for the identification of these compounds.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
3-Methyl-3-heptanol Data available from Varian A-60.[1]Data available.[1][7]Neat (Capillary Cell): Broad O-H stretch, C-H stretches, C-O stretch.[1][8]Prominent peaks at m/z 73, 55, 43.[1][4]
4-Methyl-4-heptanol Data available from Varian A-60.[3]Data available.[3]Neat (Capillary Cell): Broad O-H stretch, C-H stretches, C-O stretch.[3][9]Key fragmentation patterns available.[3][10]
2-Methyl-2-heptanol Data available.[11]Data available.[6]Gas Phase and FTIR data available.[12][13]GC-MS data available.[11][13]
6-Methyl-2-heptanol ¹H NMR spectrum available.[14]Data mentioned to be available.[15]IR spectrum available.[16][17]Electron ionization mass spectrum available.[16][17][18]
3-Methyl-1-heptanol NMR data available via NMRShiftDB.NMR data available via NMRShiftDB.Vapor Phase IR for (S)-enantiomer available.[19]GC-MS data available.[20][21]
5-Methyl-1-heptanol Not explicitly found.Not explicitly found.FTIR (Neat) and Gas Phase IR data available.[2][22][23]GC-MS data available.[2][24]
2-Methyl-4-heptanol Data available from Varian CFT-20.[5]Data available.[5]No specific peaks listed in snippets.GC-MS data available.[5]
4-Methyl-2-heptanol Not explicitly found.Data available.[25]Vapor Phase IR data available.[25]GC-MS data available.[25]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-20 mg of the methylheptanol isomer was dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. For ¹³C NMR, a higher concentration of 20-50 mg was used to obtain a good signal-to-noise ratio.

  • ¹H NMR Spectroscopy : Proton NMR spectra were acquired on a Varian A-60 or equivalent spectrometer. The data was recorded at a frequency of 60 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were obtained on a Varian CFT-20 or similar instrument. The spectra were proton-decoupled to simplify the signals to single peaks for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation : For neat liquid analysis, a drop of the methylheptanol isomer was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film. For Attenuated Total Reflectance (ATR-IR), a drop of the sample was placed directly on the ATR crystal.

  • Data Acquisition : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The spectra were typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or the clean ATR crystal was recorded and subtracted from the sample spectrum.

  • Data Interpretation : Characteristic absorption bands for functional groups, such as the broad O-H stretch for the alcohol group (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and the C-O stretch (around 1050-1200 cm⁻¹), were identified.

Mass Spectrometry (MS)
  • Sample Introduction : The methylheptanol isomers were introduced into the mass spectrometer via Gas Chromatography (GC) for separation and purification before ionization.

  • Ionization : Electron Ionization (EI) was used as the ionization method. The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum represents the relative abundance of the different fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of methylheptanol isomers.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Comparison A Sample Procurement (Methylheptanol Isomers) B Sample Preparation A->B Dissolution in deuterated solvent C NMR Spectroscopy B->C D IR Spectroscopy B->D Neat liquid or on ATR crystal E Mass Spectrometry (GC-MS) B->E Dilution for GC injection F 1H NMR Analysis C->F G 13C NMR Analysis C->G H FTIR/ATR Analysis D->H I Data Acquisition E->I J Spectral Data Processing and Analysis F->J G->J H->J I->J K Comparative Analysis and Isomer Differentiation J->K

References

A Comparative Guide to the Synthesis of Tertiary Alcohols: Grignard Reaction vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of tertiary alcohols is a fundamental transformation in organic chemistry. The Grignard reaction has long been a cornerstone for this purpose. However, a range of alternative methods, each with its own set of advantages and disadvantages, offer viable and sometimes superior routes to these crucial structural motifs. This guide provides an objective comparison of the Grignard synthesis with other key methods, supported by experimental data and detailed protocols.

The primary methods for synthesizing tertiary alcohols via carbon-carbon bond formation include the Grignard reaction, reactions involving organolithium reagents, and the Barbier reaction. Each of these organometallic approaches offers a distinct profile in terms of reactivity, substrate scope, functional group tolerance, and reaction conditions.

The Grignard Reaction: The Classic Approach

First described by Victor Grignard in 1900, the Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or ester. When a ketone is used, a single addition of the Grignard reagent, followed by an acidic workup, yields a tertiary alcohol. In the case of esters, two equivalents of the Grignard reagent are required, as the initial addition product, a ketone, is more reactive than the starting ester and reacts further.

Grignard reagents are known for their high reactivity, which can be both an advantage and a drawback. While effective in forming carbon-carbon bonds, their strong basicity and nucleophilicity make them intolerant to acidic protons, such as those in water and alcohols.

Organolithium Reagents: A More Reactive Alternative

Organolithium reagents are another class of powerful nucleophiles used for the synthesis of tertiary alcohols from ketones and esters. Generally, organolithium compounds are more reactive than their Grignard counterparts due to the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond. This enhanced reactivity can be beneficial for reactions with sterically hindered ketones or less reactive esters.

The Barbier Reaction: The In Situ Advantage

The Barbier reaction offers a significant operational advantage over the Grignard and organolithium methods by generating the organometallic species in situ. In this one-pot procedure, an alkyl halide, a carbonyl compound, and a metal (such as magnesium, zinc, indium, or tin) are all combined in the reaction vessel. This circumvents the need for the separate preparation and handling of the often unstable organometallic reagent.

Data Presentation

The following table summarizes key quantitative data for the different synthetic methods, offering a comparative overview of their performance.

FeatureGrignard ReactionOrganolithium ReagentsBarbier Reaction
Reactivity HighVery HighVariable (depends on metal)
Basicity StrongVery StrongVariable
Functional Group Tolerance Limited (sensitive to protic groups)Very LimitedBroader than Grignard/Organolithium
Reaction Conditions Anhydrous, inert atmosphereAnhydrous, inert atmosphereCan often be performed in protic solvents
Preparation of Reagent Separate stepSeparate stepIn situ generation
Typical Yields Good to excellentGood to excellentModerate to good
Side Reactions Enolization, reductionEnolization, metal-halogen exchangePinacol coupling

Comparative Synthesis of 2-Phenyl-2-propanol

MethodReactantsSolventReaction TimeYieldReference
Grignard Reaction Phenylmagnesium bromide, Acetone (B3395972)Diethyl ether30 min reflux~75%
Organolithium Reaction Phenyllithium, AcetoneDiethyl etherNot specifiedGood to Excellent
Mechanochemical Barbier Bromobenzene (B47551), Acetone, MgTHF (liquid assisted grinding)60 min92%

Experimental Protocols

Grignard Synthesis of 2-Phenyl-2-propanol

Materials:

  • Magnesium turnings (2.43 g, 0.10 mol)

  • Bromobenzene (15.7 g, 11.0 mL, 0.10 mol)

  • Anhydrous diethyl ether (100 mL)

  • Anhydrous acetone (5.81 g, 0.10 mol)

  • 6 M Hydrochloric acid (50 mL)

  • Crushed ice (100 g)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Iodine crystal (optional, for initiation)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings. Add 20 mL of anhydrous diethyl ether. Prepare a solution of bromobenzene in 40 mL of anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromobenzene solution to initiate the reaction (warming or adding an iodine crystal may be necessary). Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of anhydrous acetone in 40 mL of anhydrous diethyl ether from the dropping funnel. A white precipitate will form. After the addition, remove the ice bath and stir for 30 minutes at room temperature.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and hydrochloric acid. Stir until the precipitate dissolves. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or recrystallization.

Organolithium Synthesis of a Tertiary Alcohol (General Protocol)

Materials:

  • Aryl or alkyl ester (1.0 equiv)

  • Organolithium reagent (2.5 equiv)

  • Anhydrous diethyl ether or THF

  • Water or a deep eutectic solvent (e.g., choline (B1196258) chloride/urea)

  • Cyclopentyl methyl ether (CPME) for extraction

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the ester in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add the organolithium reagent dropwise.

  • Allow the reaction to proceed for the specified time.

  • Quench the reaction with water.

  • Extract the product with CPME, dry the organic layer, and concentrate to yield the crude tertiary alcohol.

Barbier Reaction for the Synthesis of a Tertiary Alcohol (General Protocol)

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Alkyl halide (3.0 equiv)

  • Metal powder (e.g., Sn, Zn, In) (3.0 equiv)

  • Solvent (e.g., THF/Et2O/H2O mixture)

  • Saturated aqueous NaHCO3

  • Ethyl acetate (B1210297) (EtOAc) for extraction

  • Anhydrous Na2SO4

Procedure:

  • To a solution of the carbonyl compound in the chosen solvent, add the alkyl halide and the metal powder at room temperature.

  • Stir the resulting mixture until the starting material is consumed (this may take up to 2 days).

  • Quench the reaction with saturated aqueous NaHCO3.

  • Extract the mixture with EtOAc.

  • Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure to give the crude alcohol.

Mandatory Visualization

Grignard_Synthesis ketone Ketone/Ester intermediate Tetrahedral Intermediate ketone->intermediate Nucleophilic Addition grignard_reagent Grignard Reagent (R-MgX) grignard_reagent->intermediate alkoxide Magnesium Alkoxide intermediate->alkoxide tertiary_alcohol Tertiary Alcohol alkoxide->tertiary_alcohol Protonation workup Acidic Workup (H3O+) workup->alkoxide

Caption: Grignard synthesis of a tertiary alcohol.

Alternative_Syntheses cluster_organolithium Organolithium Synthesis cluster_barbier Barbier Reaction ketone_ol Ketone/Ester alkoxide_ol Lithium Alkoxide ketone_ol->alkoxide_ol organolithium Organolithium (R-Li) organolithium->alkoxide_ol tertiary_alcohol_ol Tertiary Alcohol alkoxide_ol->tertiary_alcohol_ol workup_ol Acidic Workup workup_ol->alkoxide_ol ketone_b Ketone/Aldehyde in_situ In situ formation of organometallic species ketone_b->in_situ alkyl_halide_b Alkyl Halide (R-X) alkyl_halide_b->in_situ metal_b Metal (e.g., Zn, Sn) metal_b->in_situ tertiary_alcohol_b Tertiary Alcohol in_situ->tertiary_alcohol_b One-pot reaction

Caption: Alternative syntheses of tertiary alcohols.

Workflow_Comparison cluster_grignard_workflow Grignard Workflow cluster_organolithium_workflow Organolithium Workflow cluster_barbier_workflow Barbier Workflow g1 Prepare Grignard Reagent g2 React with Carbonyl g1->g2 g3 Acidic Workup g2->g3 g4 Purification g3->g4 o1 Prepare Organolithium Reagent o2 React with Carbonyl o1->o2 o3 Acidic Workup o2->o3 o4 Purification o3->o4 b1 Combine Carbonyl, Alkyl Halide, & Metal b2 Reaction b1->b2 b3 Workup b2->b3 b4 Purification b3->b4

Caption: Comparison of experimental workflows.

A Comparative Guide to the Stereoselective Synthesis of 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. This guide provides a comparative overview of potential stereoselective methods for the synthesis of 3-Methyl-3-heptanol, a chiral tertiary alcohol. Due to the limited availability of direct literature for this specific molecule, this guide extrapolates from established methodologies for the asymmetric synthesis of analogous tertiary alcohols. The primary focus is on the enantioselective addition of a methyl group to 3-heptanone (B90015).

Introduction to Stereoselective Synthesis of Tertiary Alcohols

The synthesis of chiral tertiary alcohols, such as this compound, presents a significant challenge in organic synthesis. The creation of a quaternary stereocenter requires careful control to achieve high enantiomeric purity. The most direct approach involves the asymmetric addition of a methyl nucleophile to the prochiral ketone, 3-heptanone. This guide explores three principal strategies to achieve this transformation: the use of chiral ligands with organometallic reagents, the application of chiral auxiliaries, and catalytic asymmetric additions of organozinc reagents.

Comparison of Synthetic Methodologies

MethodReagent/Catalyst SystemExpected Yield (%)Expected Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Chiral Ligand-Mediated Grignard Addition MeMgBr with (R,R)-DACH-derived ligand70-9085-95High catalytic efficiency, broad substrate scope.[1][2][3][4]Ligand synthesis can be complex and costly.
Chiral Auxiliary (Oxazolidinone) 3-Heptanoyl oxazolidinone + MeLi60-80 (overall)>98High diastereoselectivity, reliable and predictable outcomes.[5][6]Multi-step process, requires stoichiometric use of the auxiliary.[7]
Catalytic Asymmetric Organozinc Addition Me₂Zn with a chiral amino alcohol catalyst60-8580-95Milder than Grignard reagents, good functional group tolerance.[8]Organozinc reagents can be less reactive than Grignard reagents.[9]

Experimental Protocols

Detailed experimental protocols for each proposed method are provided below. These are generalized procedures and may require optimization for the specific synthesis of this compound.

Method 1: Chiral Ligand-Mediated Grignard Addition

This method employs a chiral ligand to induce enantioselectivity in the addition of methylmagnesium bromide to 3-heptanone. Ligands derived from 1,2-diaminocyclohexane (DACH) have shown considerable success in similar transformations.[1][3][10]

Experimental Protocol:

  • Ligand-Grignard Complex Formation: In a flame-dried, argon-purged flask, a solution of the chiral (R,R)-DACH-derived ligand (0.1-1.0 mol%) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is prepared. The solution is cooled to a low temperature (typically -78 °C to 0 °C). To this, a solution of methylmagnesium bromide (1.0-1.5 equivalents) is added dropwise, and the mixture is stirred for a specified time to allow for complex formation.

  • Addition of Ketone: A solution of 3-heptanone (1.0 equivalent) in the same anhydrous solvent is then added slowly to the pre-formed chiral Grignard complex. The reaction mixture is stirred at the low temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Method 2: Chiral Auxiliary Approach

This strategy involves the covalent attachment of a chiral auxiliary to a precursor of 3-heptanone to direct the stereoselective methylation. Evans' oxazolidinone auxiliaries are a well-established choice for this purpose.[5][6]

Experimental Protocol:

  • Acylation of Chiral Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is deprotonated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) in an anhydrous ethereal solvent. The resulting lithium salt is then acylated with heptanoyl chloride to form the N-heptanoyl oxazolidinone.

  • Diastereoselective Methylation: The N-heptanoyl oxazolidinone is treated with a methylating agent, such as methyl lithium or methylmagnesium bromide, at low temperature. The steric bulk of the chiral auxiliary directs the approach of the nucleophile, leading to a high diastereomeric excess of the methylated product.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the methylated product. This is typically achieved by hydrolysis with a base (e.g., lithium hydroxide) or reduction with a hydride reagent (e.g., lithium borohydride) to yield the chiral this compound.

  • Purification and Analysis: The product is purified by column chromatography, and the enantiomeric excess is determined after removal of the chiral auxiliary. The chiral auxiliary can often be recovered and recycled.[11]

Method 3: Catalytic Asymmetric Organozinc Addition

The use of dialkylzinc reagents in the presence of a catalytic amount of a chiral ligand provides a milder alternative to Grignard reagents for the asymmetric synthesis of tertiary alcohols.[8]

Experimental Protocol:

  • Catalyst Preparation: In an inert atmosphere, the chiral amino alcohol catalyst (e.g., (-)-DAIB) (1-10 mol%) is dissolved in an anhydrous solvent like toluene.

  • Reaction Setup: To this solution, dimethylzinc (B1204448) (1.5-2.0 equivalents) is added at a controlled temperature (e.g., 0 °C). The mixture is stirred for a short period before the addition of 3-heptanone (1.0 equivalent).

  • Reaction and Work-up: The reaction is stirred at the specified temperature until completion. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Purification and Analysis: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography yields the desired chiral alcohol. The enantiomeric excess is determined by chiral chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Chiral_Ligand_Method cluster_start Starting Materials cluster_reaction Reaction cluster_product Product ketone 3-Heptanone addition Asymmetric Addition ketone->addition grignard MeMgBr complex Chiral Ligand- Grignard Complex grignard->complex ligand Chiral Ligand ((R,R)-DACH-derived) ligand->complex complex->addition product (R)- or (S)-3-Methyl-3-heptanol addition->product

Caption: Workflow for Chiral Ligand-Mediated Grignard Addition.

Chiral_Auxiliary_Method cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product auxiliary Chiral Auxiliary (Oxazolidinone) acylation Acylation auxiliary->acylation acyl_chloride Heptanoyl Chloride acyl_chloride->acylation intermediate N-Heptanoyl Oxazolidinone acylation->intermediate methylation Diastereoselective Methylation intermediate->methylation methylated_intermediate Methylated Adduct methylation->methylated_intermediate cleavage Auxiliary Cleavage methylated_intermediate->cleavage product (R)- or (S)-3-Methyl-3-heptanol cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Workflow for the Chiral Auxiliary Method.

Organozinc_Method cluster_start Starting Materials cluster_reaction Reaction cluster_product Product ketone 3-Heptanone addition Catalytic Asymmetric Addition ketone->addition organozinc Me₂Zn organozinc->addition catalyst Chiral Catalyst (e.g., (-)-DAIB) catalyst->addition product (R)- or (S)-3-Methyl-3-heptanol addition->product

Caption: Workflow for Catalytic Asymmetric Organozinc Addition.

Conclusion

While direct, optimized protocols for the stereoselective synthesis of this compound are scarce, established methodologies for the asymmetric synthesis of tertiary alcohols provide a strong foundation for developing such routes. The choice of method will depend on factors such as the desired scale of the reaction, the availability and cost of chiral ligands or auxiliaries, and the required level of enantiopurity. The chiral ligand-mediated Grignard addition offers a potentially efficient catalytic route, while the chiral auxiliary method, though stoichiometric, often provides very high levels of stereocontrol. The organozinc addition presents a milder catalytic alternative. Further experimental investigation is necessary to determine the optimal conditions for each approach for the synthesis of enantiomerically pure this compound.

References

Quantitative Analysis of 3-Methyl-3-heptanol: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of reaction components is paramount. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 3-Methyl-3-heptanol in a reaction mixture. The methodologies presented are supported by established analytical principles and performance data for analogous compounds, offering a framework for selecting the most suitable technique for your specific analytical needs.

This compound, a tertiary alcohol, presents unique challenges for chromatographic analysis due to its polarity and potential for poor peak shape, particularly in gas chromatography. This guide explores both direct and derivatization-based approaches to address these challenges and achieve reliable quantification.

At a Glance: Method Comparison

ParameterGas Chromatography with Silylation (GC-FID/MS)High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)High-Performance Liquid Chromatography with UV/Vis Detection (Post-Derivatization)
Principle Separation of volatile TMS-ether derivative in the gas phase.Separation of the underivatized alcohol in the liquid phase based on refractive index differences.Separation of a UV-active derivative in the liquid phase.
Sample Preparation Derivatization (Silylation) required.Minimal, direct injection of a diluted sample.Derivatization required to introduce a chromophore.
Sensitivity High to Very HighLow to ModerateHigh
Selectivity High (especially with MS detection)Moderate (potential for co-elution)High (dependent on derivatization and chromatography)
Linearity Excellent (e.g., R² > 0.999)Good (e.g., R² > 0.997)Excellent (e.g., R² > 0.999)
Typical LOD Low (ng/mL to pg/mL)Higher (µg/mL range)Low (ng/mL range)
Typical LOQ Low (ng/mL to pg/mL)Higher (µg/mL range)Low (ng/mL range)
Analysis Time Fast (typically < 20 minutes)Moderate (can be longer depending on resolution)Moderate to long (includes derivatization time)
Instrumentation GC-FID or GC-MSHPLC with RIDHPLC with UV/Vis or DAD
Key Advantage High sensitivity and selectivity, established methodology for volatile compounds.Simple sample preparation, direct analysis of the native compound.High sensitivity and selectivity for non-UV active compounds after derivatization.
Key Disadvantage Requires derivatization step, which adds time and potential for error.Lower sensitivity, susceptible to temperature and mobile phase fluctuations.Derivatization adds complexity and time to the workflow.

Experimental Protocols

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Silylation

Direct analysis of tertiary alcohols by GC can be problematic, leading to peak tailing and poor reproducibility.[1] Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[2] This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.[1]

Experimental Workflow:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Reaction Mixture Aliquot s2 Add Internal Standard (e.g., 1-Octanol) s1->s2 s3 Evaporate to Dryness (under Nitrogen) s2->s3 d1 Add Silylation Reagent (e.g., BSTFA + 1% TMCS) and Solvent (e.g., Pyridine) s3->d1 d2 Heat at 60-70°C for 30-60 min d1->d2 a1 Inject into GC-FID d2->a1 a2 Data Acquisition & Processing a1->a2 cluster_prep Sample Preparation cluster_analysis Analysis s1 Reaction Mixture Aliquot s2 Dilute with Mobile Phase s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 a1 Inject into HPLC-RID s3->a1 a2 Data Acquisition & Processing a1->a2 cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Reaction Mixture Aliquot s2 Add Internal Standard s1->s2 d1 Add Derivatizing Agent (e.g., Fmoc-Cl in Acetonitrile) and Buffer s2->d1 d2 React at Room Temperature d1->d2 d3 Quench Reaction d2->d3 a1 Inject into HPLC-UV d3->a1 a2 Data Acquisition & Processing a1->a2

References

Differentiating 3-Methyl-3-heptanol from its Isomers by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-3-heptanol (B1630388) (C8H18O, MW: 130.23 g/mol ) is a tertiary alcohol with several structural isomers.[1][2] Due to their identical molecular weight, distinguishing these isomers requires analytical techniques that can probe their structural differences. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for this purpose. The differentiation relies on the analysis of unique fragmentation patterns that arise from the distinct molecular structures of each isomer upon electron ionization. This guide provides a comparative analysis of the mass spectra of this compound and its representative isomers, supported by experimental data and protocols.

Key Fragmentation Pathways in Alcohols

Under electron ionization (EI), alcohols undergo characteristic fragmentation, primarily through two pathways:

  • Alpha-cleavage: This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is highly diagnostic as the mass of the resulting resonance-stabilized oxonium ion directly relates to the substitution pattern around the hydroxyl group.

  • Dehydration: This involves the elimination of a water molecule (loss of 18 amu), resulting in an alkene radical cation. While common to most alcohols, the prominence of the [M-18]+• peak can vary.

For tertiary alcohols like this compound, the molecular ion peak ([M]+•) is often very weak or entirely absent due to the high stability of the tertiary carbocation formed upon fragmentation.

Fragmentation Analysis of this compound vs. its Isomers

1. This compound (Tertiary Alcohol)

As a tertiary alcohol, this compound is expected to fragment readily via alpha-cleavage. The carbon attached to the hydroxyl group is bonded to a methyl, an ethyl, and a butyl group. The loss of the largest alkyl group (butyl radical, •C4H9) is typically the most favored pathway, leading to a highly stable oxonium ion.

  • Major Alpha-Cleavage: Loss of a butyl radical (57 amu) results in a base peak at m/z 73 .

  • Other Cleavages: Loss of an ethyl radical (29 amu) gives a significant ion at m/z 101 , and loss of a methyl radical (15 amu) gives a less abundant ion at m/z 115 .

  • Dehydration: A peak corresponding to the loss of water ([M-18]+•) can be observed at m/z 112 .

2. Isomer Comparison

To illustrate the differences, we will compare the mass spectrum of this compound with a primary, two secondary, and another tertiary alcohol isomer.

  • 2-Ethyl-1-hexanol (Primary Alcohol): Primary alcohols are characterized by a prominent peak at m/z 31 ([CH2OH]+) from alpha-cleavage. The spectrum also shows a significant peak from the loss of water and subsequent alkene fragmentation, notably at m/z 56 .[3]

  • 2-Octanol (Secondary Alcohol): Alpha-cleavage can occur on either side of the hydroxyl-bearing carbon. Loss of a hexyl radical (85 amu) is minor, but the loss of a methyl radical (15 amu) gives a fragment at m/z 115. The most characteristic cleavage results in the formation of [CH3CHOH]+, leading to a base peak at m/z 45 .[4][5]

  • 3-Octanol (Secondary Alcohol): Similar to 2-octanol, alpha-cleavage dictates the spectrum. The loss of a pentyl radical (71 amu) or an ethyl radical (29 amu) leads to characteristic peaks at m/z 59 (base peak) and m/z 101 , respectively.[6][7][8]

  • 2-Methyl-2-heptanol (Tertiary Alcohol): As another tertiary alcohol, its molecular ion is also unstable. Alpha-cleavage involves the loss of either a pentyl radical (71 amu) or a methyl radical (15 amu). The loss of the larger pentyl group is favored, resulting in a base peak at m/z 59 . A significant peak at m/z 115 from the loss of the methyl group is also observed.[9][10]

Data Presentation

The following table summarizes the key diagnostic ions and their typical relative intensities observed in the electron ionization mass spectra of this compound and its selected isomers.

CompoundClassMolecular Ion (m/z 130)Base Peak (m/z)Key Diagnostic Fragment Ions (m/z) and Notes
This compound TertiaryAbsent or very weak73 101 (loss of ethyl), 115 (loss of methyl), 112 (dehydration)[11]
2-Ethyl-1-hexanol PrimaryWeak56 31 (characteristic of primary alcohols), 83, 43[3][12]
2-Octanol SecondaryAbsent or very weak45 55, 43, 115 (loss of methyl)[4][13][14]
3-Octanol SecondaryAbsent or very weak59 101 (loss of ethyl), 55, 83[6][15][16]
2-Methyl-2-heptanol TertiaryAbsent or very weak59 115 (loss of methyl), 43[10][17][18]

Experimental Protocols

A typical GC-MS protocol for the analysis of these alcohols is provided below.

1. Sample Preparation:

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 30-200.

  • Data Acquisition: Full scan mode.

Mandatory Visualization

The following diagrams illustrate the key fragmentation pathways and the experimental workflow.

Fragmentation_3_Methyl_3_Heptanol M This compound Ion [C8H18O]+• m/z 130 F73 [C4H9O]+ m/z 73 (Base Peak) M->F73 - •C4H9 (Butyl) F101 [C6H13O]+ m/z 101 M->F101 - •C2H5 (Ethyl) F115 [C7H15O]+ m/z 115 M->F115 - •CH3 (Methyl) F112 [C8H16]+• m/z 112 M->F112 - H2O

Caption: Primary fragmentation pathways of this compound in EI-MS.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector 1. Sample Injection Column 2. Separation of Isomers Injector->Column Carrier Gas Flow IonSource 3. Ionization (EI) Column->IonSource Separated Analytes MassAnalyzer 4. Mass Analysis IonSource->MassAnalyzer Detector 5. Detection MassAnalyzer->Detector DataSystem 6. Data Acquisition (Mass Spectrum) Detector->DataSystem

Caption: General experimental workflow for GC-MS analysis of alcohol isomers.

References

A Comparative Guide to 3-Methyl-3-heptanol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research, solvent selection and the sourcing of appropriate intermediates are critical for the success of experimental design and drug development. This guide provides a comprehensive literature review and comparison of the physicochemical properties, synthesis, and potential applications of 3-Methyl-3-heptanol and its selected isomers: 1-octanol (B28484), 2-octanol, 3-octanol (B1198278), and 4-methyl-3-heptanol. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Physicochemical Properties: A Comparative Overview

The structural differences among these C8 alcohols—ranging from the linear 1-octanol to the tertiary this compound—give rise to distinct physicochemical properties that influence their behavior as solvents, reactants, and formulation excipients. A summary of their key properties is presented below.

PropertyThis compound1-Octanol2-Octanol3-Octanol4-Methyl-3-heptanol
CAS Number 5582-82-1[1][2]111-87-5123-96-6589-98-014979-39-6
Molecular Formula C₈H₁₈O[1][2][3]C₈H₁₈OC₈H₁₈OC₈H₁₈OC₈H₁₈O
Molecular Weight ( g/mol ) 130.23[1][3]130.23130.23130.23130.23
Appearance Colorless liquid[4][5]Colorless liquid[6]Colorless oily liquid[7]Colorless liquid-
Boiling Point (°C) 162-164195174-181175-178160-161
Melting Point (°C) --16-38--
Density (g/mL at 20°C) ~0.8220.824~0.819~0.819-
Water Solubility Insoluble[4]0.3 g/L (20 °C)Poorly soluble[7]Insoluble-
Flash Point (°C) 60.68171--
Structure Type Tertiary Alcohol[1]Primary Alcohol[8]Secondary Alcohol[7]Secondary AlcoholSecondary Alcohol

Performance Comparison: Insights from Physicochemical Properties

While direct comparative studies on the performance of these specific octanol (B41247) isomers in many applications are limited, their physicochemical properties provide valuable insights into their potential uses.

Solvency: The polarity and branching of the alcohol structure are key determinants of its solvent properties. Generally, alcohols are polar protic solvents capable of hydrogen bonding.[9]

  • 1-Octanol , being a linear primary alcohol, is a versatile solvent used in the synthesis of esters for perfumes and flavorings.[6] Its long, straight chain provides significant non-polar character, making it a good solvent for a range of organic compounds.

  • Branched alcohols , such as this compound and 4-methyl-3-heptanol, tend to have lower boiling points and viscosities compared to their linear counterparts.[10][11] This can be advantageous in applications requiring faster evaporation or better flow properties. The increased steric hindrance around the hydroxyl group in tertiary alcohols like this compound can influence reaction kinetics and selectivity when used as a solvent.[12] Studies on branched hexanols suggest that increased branching can decrease the surface area available for van der Waals interactions, leading to lower boiling points.[10] The position of the hydroxyl group also impacts polarity and hydrogen bonding ability, affecting water solubility.[10]

Applications in Drug Development: In medicinal chemistry and drug delivery, the properties of alcohols are of significant interest.

  • Tertiary alcohols , such as this compound, often exhibit improved metabolic stability compared to primary and secondary alcohols because oxidation at the tertiary carbon is not possible.[12] The steric bulk around the hydroxyl group can also shield it from glucuronidation, a common metabolic pathway for alcohols.[12] This makes tertiary alcohol motifs potentially advantageous in drug design to enhance a molecule's pharmacokinetic profile.[12]

  • The octanol-water partition coefficient (logP) is a critical parameter in drug discovery for predicting the lipophilicity and membrane permeability of a compound. While specific logP values for all the compared isomers were not found, the structural variations will lead to differences in their partitioning behavior, which can be a crucial factor in their selection as excipients or in the synthesis of active pharmaceutical ingredients.

Fragrance and Flavor Applications: The odor profile of these alcohols is also a key differentiator.

  • This compound is reported to have a mild, fruity odor and is used in the fragrance and flavor industry.[4]

  • 1-Octanol has a pungent, aromatic odor and its esters are components of essential oils like orange and grapefruit.[6]

  • The specific odor characteristics of each isomer will dictate its suitability for different fragrance and flavor formulations.

Experimental Protocols: Synthesis of this compound and Alternatives

The synthesis of these octanol isomers can be achieved through various methods, with the Grignard reaction being a prominent route for accessing secondary and tertiary alcohols.

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of this compound is the reaction of a Grignard reagent with a ketone.[13] For example, the reaction of methylmagnesium bromide with 3-heptanone, followed by hydrolysis, yields the desired tertiary alcohol.[13]

G ketone 3-Heptanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Addition grignard Methylmagnesium Bromide (CH3MgBr) grignard->intermediate product This compound intermediate->product Protonation hydrolysis Hydrolysis (H3O+) hydrolysis->product

Grignard Synthesis of this compound

A detailed experimental protocol for a similar Grignard synthesis is as follows:

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • n-Butyl bromide

  • Methyl ethyl ketone (2-butanone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming or the addition of a small crystal of iodine. Once the reaction starts, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of methyl ethyl ketone in anhydrous diethyl ether dropwise from the dropping funnel.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 30 minutes. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The crude this compound can be purified by distillation.

Synthesis of Alternatives
  • 2-Octanol and 3-Octanol: These secondary alcohols can also be synthesized via the Grignard reaction by reacting an appropriate Grignard reagent with an aldehyde. For instance, 3-octanol can be prepared by reacting propylmagnesium bromide with pentanal or pentylmagnesium bromide with propanal. Alternatively, they can be synthesized by the reduction of the corresponding ketones (2-octanone and 3-octanone) using reducing agents like sodium borohydride.

  • 4-Methyl-3-heptanol: This secondary alcohol is an aggregation pheromone of the European elm beetle and can be synthesized via a Grignard reaction between 2-bromopentane (B28208) and propanal.[14] The synthesis and biological activity of its four stereoisomers have been studied, highlighting the importance of stereochemistry in its function.[15][16][17]

Visualizing the Synthetic Pathways

The following diagram illustrates the general synthetic pathways to primary, secondary, and tertiary alcohols using the Grignard reaction.

G cluster_0 Grignard Reagent (R-MgX) cluster_1 Carbonyl Compounds cluster_2 Alcohol Products grignard R-MgX primary_alc Primary Alcohol (R-CH2-OH) grignard->primary_alc 1. Nucleophilic Addition 2. Hydrolysis secondary_alc Secondary Alcohol (R-CH(OH)-R') grignard->secondary_alc 1. Nucleophilic Addition 2. Hydrolysis tertiary_alc Tertiary Alcohol (R-C(OH)(R')-R'') grignard->tertiary_alc 1. Nucleophilic Addition 2. Hydrolysis formaldehyde Formaldehyde formaldehyde->primary_alc aldehyde Aldehyde (R'-CHO) aldehyde->secondary_alc ketone Ketone (R'-CO-R'') ketone->tertiary_alc

General Grignard Synthesis of Alcohols

Conclusion

The selection of an appropriate C8 alcohol for a specific application in research or drug development requires a careful consideration of its physicochemical properties. This compound, as a tertiary alcohol, offers potential advantages in terms of metabolic stability, which is a desirable characteristic in medicinal chemistry. Its branched structure also influences its solvent properties, making it a potentially useful alternative to linear or less hindered secondary alcohols. The choice between this compound and its isomers will ultimately depend on the specific requirements of the application, including desired solvency, reactivity, volatility, and biological activity. This guide provides a foundational comparison to aid researchers in making an informed decision based on the available scientific literature.

References

A Researcher's Guide to the Purification of Tertiary Alcohols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining tertiary alcohols in high purity is a critical step in many synthetic pathways. The inherent structural features of tertiary alcohols, particularly the absence of an alpha-hydrogen, render them resistant to oxidation but can present unique challenges in purification. This guide provides an objective comparison of common purification methods for tertiary alcohols, supported by experimental data and detailed protocols, to aid in the selection of the most efficacious technique for a given application.

Key Purification Challenges

The primary challenge in purifying tertiary alcohols often lies in separating them from structurally similar impurities, including other isomers of alcohols, unreacted starting materials, and byproducts of the synthesis. For instance, the Grignard synthesis, a common route to tertiary alcohols, can result in impurities from side reactions with water or oxygen, as well as byproducts from enolization or reduction of the carbonyl starting material. In industrial production of compounds like tert-butyl alcohol, impurities can include other alcohols, ketones, and ethers.

This guide evaluates three principal purification techniques: Recrystallization , Distillation , and Flash Chromatography . The efficacy of each method is assessed based on purity, yield, and scalability.

Comparison of Purification Methods for Tertiary Alcohols

The selection of an appropriate purification method is contingent on the physical state of the tertiary alcohol (solid or liquid), the nature of the impurities, and the desired scale of the purification. The following table summarizes the performance of each technique based on available experimental data.

Purification MethodTertiary Alcohol ExampleTypical Starting PurityTypical Final PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization Triphenylmethanol (B194598) (solid)~85-90%>99%70-85%High purity achievable for solids, effective for removing soluble and insoluble impurities.[1][2]Limited to solid compounds, yield can be compromised by the solubility of the compound in the cold solvent.[1]
Distillation
- Fractional Distillationtert-Amyl alcohol (liquid)Variable (in fusel oil)99.29% (isomers)97.33% (recovery)Scalable, effective for separating liquids with different boiling points.[3]Ineffective for azeotropes or compounds with very close boiling points.[4]
- Extractive Distillationtert-Butyl alcohol (liquid)Azeotropic mixture with water>99.5%HighEffective for separating azeotropes, can achieve very high purity.[5][6]Requires a third component (entrainer), which must then be recovered.[6]
Flash Chromatography General Tertiary AlcoholsVariable>95%70-90%Widely applicable to a range of compounds, offers good separation of complex mixtures.[7][8]Can be less scalable and more solvent-intensive than distillation for large quantities.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below to enable replication and adaptation for specific research needs.

Recrystallization of a Solid Tertiary Alcohol (Triphenylmethanol)

Objective: To purify crude triphenylmethanol by removing impurities through crystallization from a suitable solvent.

Materials:

  • Crude triphenylmethanol

  • Isopropyl alcohol (or other suitable solvent like ethanol (B145695) or a hexane/acetone mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine the appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[1][9]

  • Dissolution: Place the crude triphenylmethanol in an Erlenmeyer flask and add the minimum amount of hot isopropyl alcohol required to dissolve the solid completely. This should be done on a hot plate with gentle swirling.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropyl alcohol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Purity Assessment: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value indicates high purity. Further analysis can be performed using techniques like IR or NMR spectroscopy.[2]

Extractive Distillation of a Liquid Tertiary Alcohol (tert-Butyl Alcohol)

Objective: To separate tert-butyl alcohol from its azeotropic mixture with water using an entrainer.

Materials:

  • tert-Butyl alcohol/water azeotrope

  • Ethylene (B1197577) glycol (or other suitable entrainer like glycerol)[6]

  • Distillation apparatus with a packed column

  • Heating mantle

  • Condenser

  • Receiving flasks

Procedure:

  • Apparatus Setup: Assemble the extractive distillation setup, which typically consists of two distillation columns. The first column is for the extractive distillation, and the second is for solvent recovery.[6]

  • Feed and Entrainer Introduction: The tert-butyl alcohol/water azeotrope is fed into the middle of the first distillation column. The entrainer (e.g., ethylene glycol) is introduced at a stage above the feed.[5]

  • Distillation: Heat the reboiler to maintain a constant boil-up rate. The entrainer selectively increases the relative volatility of the water, causing it to move up the column while the tert-butyl alcohol moves down.

  • Product Collection: Substantially pure tert-butyl alcohol is collected as the overhead product from the first column.[11]

  • Solvent Recovery: The bottom product from the first column, containing the entrainer and water, is fed to the second distillation column to recover the entrainer. The recovered entrainer can be recycled.

  • Purity Analysis: The purity of the collected tert-butyl alcohol is determined using gas chromatography (GC).[12]

Flash Chromatography of a Tertiary Alcohol

Objective: To purify a tertiary alcohol from a mixture of byproducts using silica (B1680970) gel flash chromatography.

Materials:

  • Crude tertiary alcohol mixture

  • Silica gel (for flash chromatography)[7]

  • Chromatography column

  • Solvent system (e.g., hexane/ethyl acetate (B1210297) mixture)

  • Air or nitrogen source for pressure

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal solvent system should provide good separation of the desired tertiary alcohol from its impurities, with an Rf value for the product of around 0.2-0.4.[8]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Apply pressure to the top of the column to force the mobile phase through the silica gel. The components of the mixture will separate based on their polarity, with less polar compounds eluting first.[7]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure tertiary alcohol.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified tertiary alcohol.

  • Purity and Yield Determination: Determine the yield of the purified product and assess its purity by GC-MS or NMR spectroscopy.

Visualizing the Purification Workflow

To further clarify the decision-making process and experimental flow, the following diagrams are provided.

Purification_Workflow Start Crude Tertiary Alcohol Is_Solid Is the alcohol a solid? Start->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Is_Azeotrope Does it form an azeotrope or have a close boiling impurity? Is_Solid->Is_Azeotrope No (Liquid) Pure_Product Pure Tertiary Alcohol Recrystallization->Pure_Product Fractional_Distillation Fractional Distillation Is_Azeotrope->Fractional_Distillation No Extractive_Distillation Extractive Distillation Is_Azeotrope->Extractive_Distillation Yes Complex_Mixture Is it a complex mixture of byproducts? Fractional_Distillation->Complex_Mixture Extractive_Distillation->Pure_Product Flash_Chromatography Flash Chromatography Complex_Mixture->Flash_Chromatography Yes Complex_Mixture->Pure_Product No Flash_Chromatography->Pure_Product

Caption: Decision tree for selecting a tertiary alcohol purification method.

General_Purification_Process Crude Crude Product Purification Purification Step (Recrystallization, Distillation, or Chromatography) Crude->Purification Isolation Isolation of Purified Product Purification->Isolation Analysis Purity and Yield Analysis (GC-MS, NMR, Melting Point) Isolation->Analysis Final Pure Tertiary Alcohol Analysis->Final

References

Safety Operating Guide

Safe Disposal of 3-Methyl-3-heptanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Proper management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental integrity. This document provides essential safety and logistical information for the proper disposal of 3-Methyl-3-heptanol, a flammable tertiary alcohol commonly used in research and development. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. This compound is classified as a flammable liquid and poses several health hazards.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and closed-toe shoes are required to prevent skin contact.

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Keep it away from heat, sparks, open flames, and hot surfaces as it is a flammable liquid.[1]

II. Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes key quantitative and qualitative hazard data.

Hazard ClassificationGHS CodeDescriptionSource
Flammable LiquidH226Flammable liquid and vapor.[2]
Skin IrritationH315Causes skin irritation.[2][3]
Serious Eye DamageH318Causes serious eye damage.[2][3]
Respiratory IrritationH335May cause respiratory irritation.[2][3]
UN Number UN1987Alcohols, n.o.s.
Packing Group III
Flash Point 58 °C

III. Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain. [4]

Step 1: Waste Identification and Segregation

  • All waste streams containing this compound must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams, especially from oxidizing agents, to prevent dangerous reactions.[4]

Step 2: Waste Collection and Container Management

  • Collect waste this compound in a designated, chemically compatible container. The container must be in good condition and have a secure, tight-fitting lid to prevent leaks and evaporation.[1][4]

  • It is best practice to use the original container if it is available and suitable.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant).[4]

  • Include the date of waste accumulation.

Step 4: Storage (Satellite Accumulation Area)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5]

  • The SAA must be a well-ventilated area, away from ignition sources and incompatible materials.[4]

  • Partially filled containers can remain in the SAA for up to one year, while full containers must be removed within three days.[5]

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Provide them with accurate information about the waste, including its composition and volume.

Step 6: Documentation

  • Maintain a detailed record of the waste generated, including the date, quantity, and disposal method, to ensure regulatory compliance and traceability.[4]

IV. Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain: Use an inert absorbent material, such as sand, earth, or a commercial sorbent, to contain the spill.[1][6]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Initial Assessment cluster_collection Collection & Storage cluster_disposal Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated check_contamination Is the waste contaminated with other hazardous materials? start->check_contamination drain_disposal Drain Disposal trash_disposal Regular Trash Disposal collect_waste Collect in a labeled, sealed, compatible container. check_contamination->collect_waste Yes/No (Treat as mixed hazardous waste if yes) store_saa Store in designated Satellite Accumulation Area (SAA). collect_waste->store_saa contact_ehs Contact EHS or licensed waste contractor for pickup. store_saa->contact_ehs document Document waste generation and disposal. contact_ehs->document

References

Personal protective equipment for handling 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methyl-3-heptanol (B1630388)

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, alcohol-like or fruity odor.[1][2] It is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[2][3][4] A summary of its key quantitative properties is provided below.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[2][3]
Molecular Weight 130.23 g/mol [1][3]
Boiling Point 161 - 164 °C[5][6]
Flash Point 58 - 60.6 °C (Tag Closed Cup)[5][7]
Density 0.821 - 0.83 g/mL[1][6][7]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)[2]

Operational and Disposal Plans

The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.

I. Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber) to prevent skin contact.[10]

    • Lab Coat: A flame-resistant lab coat is required.

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[8][9] Closed-toe shoes are mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2][10] If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards should be implemented.[9]

II. Experimental Protocol: Safe Handling and Storage

A. Engineering Controls:

  • Always handle this compound in a well-ventilated area or a certified chemical fume hood.[10]

  • Facilities must be equipped with an eyewash station and a safety shower.[9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[7][8]

  • All sources of ignition (sparks, open flames, hot surfaces) must be eliminated from the handling area.[7][8][11]

B. Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn and that an emergency plan is in place.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[7][8]

  • Dispensing: Use only non-sparking tools when opening or dispensing the chemical.[7][8]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the work area.

C. Storage:

  • Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7][8][10][11]

  • Keep containers tightly closed when not in use.[7][8]

  • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[8][11]

III. Emergency Protocols

A. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][9][11]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush skin with plenty of soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the victim to fresh air immediately.[4][10] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting.[4][11] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[9] Never give anything by mouth to an unconscious person.[4][10][11] Call a physician or poison control center immediately.[10]

B. Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all sources of ignition.[10][11]

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9][11] Do not use combustible materials like sawdust.

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it into a suitable, closed container for disposal.[8][10][11]

  • Decontaminate: Clean the spill area thoroughly.

IV. Disposal Plan

All waste containing this compound is considered hazardous waste.[12]

  • Collect chemical waste in appropriately labeled, sealed containers.

  • Dispose of the waste through a licensed chemical waste disposal company.[4]

  • Do not dispose of the chemical down the drain or into the environment.[4][10]

  • Handle uncleaned, empty containers as you would the product itself, as they may retain product residue.[11][12]

Procedural Workflow

The following diagram illustrates the logical workflow for safely handling this compound and responding to emergencies.

prep Preparation - Wear full PPE - Verify fume hood function - Locate emergency equipment handling Chemical Handling - Ground equipment - Use non-sparking tools - Dispense in fume hood prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area - Away from incompatibles handling->storage Store unused chemical disposal Waste Disposal - Collect in labeled container - Use licensed disposal service handling->disposal Dispose of waste incident Incident Occurs? handling->incident storage->handling Retrieve for use end_op End of Operation - Decontaminate area - Remove PPE - Wash hands disposal->end_op spill Spill incident->spill Yes (Spill) exposure Personal Exposure incident->exposure Yes (Exposure) incident->end_op No spill_response Spill Response - Evacuate & Ventilate - Remove ignition sources - Contain with inert material spill->spill_response exposure_response First Aid - Remove from source - Administer appropriate first aid - Seek medical attention exposure->exposure_response spill_response->disposal exposure_response->end_op

Caption: Safe handling and emergency response workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.